2,5-dibromohexanedioic acid
Description
The exact mass of the compound 2,5-Dibromoadipic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243606. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5-dibromohexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABAKEOYQZKPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)Br)C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956270 | |
| Record name | 2,5-Dibromohexanedioic acid | |
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Molecular Weight |
303.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3479-85-4 | |
| Record name | 2,5-Dibromoadipic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3479-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Dibromoadipic acid | |
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| Record name | 3479-85-4 | |
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| Record name | 2,5-Dibromohexanedioic acid | |
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| Record name | 2,5-dibromoadipic acid | |
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Foundational & Exploratory
what are the properties of 2,5-dibromohexanedioic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromohexanedioic acid, a halogenated derivative of adipic acid, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure, featuring two carboxylic acid moieties and two bromine atoms at the α-positions, makes it a versatile building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and polymers. The presence of reactive bromine atoms and carboxylic acid groups allows for a wide range of chemical transformations, positioning it as a valuable intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. These values have been compiled from various sources and provide a concise overview of the compound's characteristics.
Table 1: General and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,5-Dibromoadipic acid | [1][2] |
| CAS Number | 3479-85-4 | [1][3] |
| Molecular Formula | C₆H₈Br₂O₄ | [1][3] |
| Molecular Weight | 303.93 g/mol | [1][2] |
| Melting Point | 188 °C | [3] |
| Boiling Point | 395.4 °C at 760 mmHg | [2][3] |
| Density | 2.111 g/cm³ | [2][3] |
Table 2: Spectroscopic Data (Predicted)
| Spectrum | Predicted Chemical Shifts / Key Absorptions |
| ¹H NMR | δ ~10-12 ppm (broad s, 2H, -COOH), δ ~4.2-4.5 ppm (m, 2H, -CHBr-), δ ~1.8-2.2 ppm (m, 4H, -CH₂CH₂-) |
| ¹³C NMR | δ ~170-175 ppm (-COOH), δ ~45-55 ppm (-CHBr-), δ ~30-40 ppm (-CH₂CH₂-) |
| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch), ~1700-1725 (strong, C=O stretch), ~1200-1300 (C-O stretch), ~500-700 (C-Br stretch) |
| Mass Spec (m/z) | Molecular ion peak at ~302, 304, 306 (due to bromine isotopes). Fragmentation may involve loss of Br, H₂O, and COOH. |
Table 3: Solubility Profile
The solubility of dicarboxylic acids is influenced by the polarity of the solvent and the length of the carbon chain.[4][5][6] Based on general trends for similar compounds, the expected solubility of this compound is summarized below.
| Solvent Type | Example Solvents | Expected Solubility |
| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble in water, soluble in alcohols |
| Polar Aprotic | Acetone, DMSO, DMF | Soluble to very soluble |
| Nonpolar | Hexane, Toluene | Insoluble to sparingly soluble |
| Aqueous Base | 5% aq. NaOH, 5% aq. NaHCO₃ | Very soluble (forms carboxylate salts)[6] |
Experimental Protocols
Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
The primary method for the synthesis of this compound is the α,α'-dibromination of adipic acid, typically through a Hell-Volhard-Zelinsky (HVZ) reaction.[7][8][9][10][11] This reaction involves the conversion of the carboxylic acid to an acyl halide, followed by bromination at the α-carbon.
Materials and Reagents:
-
Adipic Acid
-
Thionyl Chloride (SOCl₂)
-
Bromine (Br₂)
-
Phosphorus Tribromide (PBr₃) (catalytic amount)
-
Chloroform (CHCl₃)
-
Deionized Water
Procedure:
-
Synthesis of Adipoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place adipic acid. Under an inert atmosphere, add an excess of thionyl chloride. Heat the mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of HCl gas ceases. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude adipoyl chloride.[7]
-
α,α'-Dibromination: To the crude adipoyl chloride, add a catalytic amount of phosphorus tribromide. Slowly add two equivalents of bromine from the dropping funnel. The reaction is typically initiated at room temperature and may require gentle heating to proceed to completion. The reaction mixture is then heated for an additional 2-4 hours to ensure complete dibromination.[7]
-
Hydrolysis: After cooling the reaction mixture, cautiously add it to a beaker of cold deionized water with stirring to hydrolyze the diacyl chloride. The crude this compound will precipitate out of the solution.
-
Purification: The crude product is collected by vacuum filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of ethanol and water.
Safety Precautions:
-
This synthesis should be performed in a well-ventilated fume hood.
-
Thionyl chloride and bromine are highly corrosive and toxic. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
The reaction of thionyl chloride with adipic acid and the hydrolysis of the acyl chloride produce corrosive gases (HCl and HBr).
Applications in Research and Drug Development
This compound is a valuable bifunctional molecule with potential applications in several areas of chemical research and development.
-
Intermediate in Organic Synthesis: The two carboxylic acid groups can be readily converted into esters, amides, or acid chlorides, while the two bromine atoms serve as excellent leaving groups for nucleophilic substitution reactions.[12] This dual reactivity allows for the construction of complex molecular architectures, including the synthesis of heterocyclic compounds.
-
Polymer Chemistry: As a dicarboxylic acid, it can be used in polymerization reactions with diols or diamines to form polyesters or polyamides with incorporated bromine atoms. These bromine atoms can serve as sites for further functionalization of the polymer backbone.
-
Crosslinking Agent: The bifunctional nature of this compound makes it a potential crosslinking agent for polymers in various applications, including the development of hydrogels for drug delivery.[13] The crosslinking density can influence the mechanical properties and drug release kinetics of the hydrogel.
Conclusion
This compound is a versatile and reactive chemical intermediate with significant potential in organic synthesis, polymer chemistry, and medicinal chemistry. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it an accessible building block for the creation of novel and complex molecules. Further research into its applications, particularly in the development of new therapeutic agents and advanced materials, is warranted.
References
- 1. 2,5-Dibromoadipic acid | C6H8Br2O4 | CID 99860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Hexanedioic acid,2,5-dibromo- | CAS#:3479-85-4 | Chemsrc [chemsrc.com]
- 4. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2,5-dibromohexanedioic Acid: Chemical Structure and Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-dibromohexanedioic acid, focusing on its chemical structure, stereoisomerism, synthesis, and the resolution of its enantiomers. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Chemical Structure and Physicochemical Properties
This compound, also known as 2,5-dibromoadipic acid, is a di-halogenated derivative of hexanedioic acid (adipic acid).[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C6H8Br2O4[1] |
| IUPAC Name | This compound[2] |
| Molecular Weight | 303.93 g/mol [2] |
| CAS Number | 3479-85-4[1] |
| Appearance | White to pale cream powder |
| Melting Point | 151-153 °C (for the mixture of stereoisomers)[1] |
| Boiling Point | 395.4 °C at 760 mmHg[1] |
| Density | 2.111 g/cm³[1] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water. |
Stereoisomerism
A critical aspect of the chemistry of this compound is its stereochemistry. The molecule possesses two chiral centers at carbons 2 and 5. This gives rise to three distinct stereoisomers: a pair of enantiomers and a meso compound.
-
Enantiomers: (2R,5R)-2,5-dibromohexanedioic acid and (2S,5S)-2,5-dibromohexanedioic acid. These are non-superimposable mirror images of each other and are optically active.
-
Meso Compound: (2R,5S)-2,5-dibromohexanedioic acid, which is superimposable on its mirror image ((2S,5R)-2,5-dibromohexanedioic acid) and is therefore optically inactive.
The logical relationship between the stereoisomers is depicted in the following diagram:
Synthesis and Diastereoselectivity
The primary synthetic route to this compound is the bis-α-bromination of adipic acid. The Hell-Volhard-Zelinsky (HVZ) reaction is a common method for this transformation. This reaction typically produces a mixture of the meso and the racemic (dl) diastereomers. The diastereoselectivity of the second bromination step is crucial in determining the final product ratio and can be influenced by the reaction conditions.
-
Kinetic Control: Lower reaction temperatures generally favor the formation of the fastest-forming product.
-
Thermodynamic Control: Higher reaction temperatures and longer reaction times allow for equilibration, leading to the most stable product.
The general workflow for the synthesis is outlined below:
Experimental Protocols
Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
Materials:
-
Adipic acid
-
Red phosphorus
-
Bromine (Br₂)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place adipic acid and a catalytic amount of red phosphorus.
-
Heat the mixture gently.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be vented to a fume hood or neutralized with a trap.
-
After the addition of bromine is complete, continue to heat the reaction mixture under reflux until the reaction is complete (monitored by TLC or other suitable analytical techniques).
-
Carefully add a small amount of water to the reaction mixture to hydrolyze the intermediate acyl bromide.
-
The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent system.
Resolution of Racemic this compound via Diastereomeric Salt Formation
Principle: This method relies on the reaction of the racemic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.
Materials:
-
Racemic this compound
-
Enantiomerically pure chiral base (e.g., (-)-brucine or (R)-(+)-α-phenylethylamine)
-
Suitable solvent for crystallization (e.g., methanol, ethanol, or acetone)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve the racemic this compound in a suitable hot solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral base in the same solvent.
-
Mix the two solutions. The diastereomeric salts will precipitate upon cooling.
-
Isolate the crystals by filtration. This first crop of crystals will be enriched in the less soluble diastereomer.
-
Recrystallize the collected salt multiple times from the same solvent to achieve high diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.
-
To liberate the pure enantiomer, suspend the purified diastereomeric salt in water and acidify with dilute HCl.
-
The pure enantiomeric acid will precipitate out and can be collected by filtration, washed with cold water, and dried.
-
The other enantiomer can be recovered from the mother liquor by a similar acidification process, although it will likely require further purification.
The workflow for the classical resolution is illustrated below:
Spectroscopic Characterization (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | The methine protons (-CHBr) would appear as a multiplet in the range of 4.0-4.5 ppm. The methylene protons adjacent to the chiral centers would also show complex splitting patterns. The carboxylic acid protons would be a broad singlet downfield (>10 ppm). The spectra of the meso and racemic forms are expected to show subtle differences in chemical shifts and coupling constants. |
| ¹³C NMR | The carbons bearing the bromine atoms (-CHBr) would be significantly downfield in the 50-60 ppm range. The carboxylic acid carbons would appear around 170-180 ppm. |
| FTIR (cm⁻¹) | A strong, broad O-H stretch from the carboxylic acid groups would be present around 2500-3300 cm⁻¹. A prominent C=O stretch would be observed around 1700 cm⁻¹. The C-Br stretching vibration would be in the fingerprint region, typically between 500 and 700 cm⁻¹. |
| Mass Spectrometry (m/z) | The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (M+, M+2, M+4 in an approximate 1:2:1 ratio). Key fragmentation pathways would likely involve the loss of Br, H₂O, and COOH. |
Applications and Future Directions
This compound and its stereoisomers serve as versatile building blocks in organic synthesis. The presence of two carboxylic acid groups and two bromine atoms allows for a wide range of chemical transformations. Potential applications include:
-
Synthesis of Novel Heterocyclic Compounds: The dual functionality can be exploited to construct complex cyclic systems of pharmaceutical interest.
-
Stereoselective Synthesis: The chiral centers make it a valuable precursor for the synthesis of enantiomerically pure target molecules.
-
Materials Science: Brominated compounds are known for their flame-retardant properties, suggesting potential use as monomers or additives in polymer synthesis.
Further research is warranted to fully characterize the individual stereoisomers and explore their differential biological activities and applications in asymmetric synthesis and materials science.
References
A Technical Guide to the Hell-Volhard-Zelinsky Synthesis of 2,5-Dibromohexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Hell-Volhard-Zelinsky (HVZ) synthesis of 2,5-dibromohexanedioic acid, a valuable building block in organic synthesis. This document details the reaction's core principles, experimental protocols, and key data points to support researchers and professionals in the fields of chemistry and drug development.
Introduction
The Hell-Volhard-Zelinsky (HVZ) reaction is a powerful method for the α-halogenation of carboxylic acids.[1] This reaction is particularly useful for introducing bromine atoms at the α-position to a carboxyl group, thereby creating versatile intermediates for further synthetic transformations. The synthesis of this compound from adipic acid is a classic example of a bis-α-bromination on a dicarboxylic acid, yielding a molecule with two stereocenters. The resulting meso and dl diastereomers can be valuable in the synthesis of complex molecules and heterocyclic compounds.[1]
Reaction Mechanism and Principles
The HVZ reaction proceeds through the in situ formation of an acyl halide, which is key to the subsequent α-bromination. The general mechanism can be summarized in the following steps:
-
Acyl Halide Formation: The carboxylic acid is first converted to an acyl halide, typically an acyl bromide, through reaction with a phosphorus halide, such as phosphorus tribromide (PBr₃), or a halogenating agent like thionyl chloride (SOCl₂).[2][3]
-
Enolization: The resulting acyl halide readily tautomerizes to its enol form. This step is crucial as the enol is the reactive species in the bromination step.[3]
-
α-Bromination: The enol tautomer reacts with bromine (Br₂) at the α-carbon to yield the α-bromo acyl halide.[3]
-
Hydrolysis: The α-bromo acyl halide is then hydrolyzed during the workup to give the final α-bromo carboxylic acid.[2]
For the synthesis of this compound, this process occurs at both α-carbons of the adipic acid backbone.
Experimental Protocols
Two primary methods for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction are presented below.
Method 1: Direct Bromination via Acyl Chloride Intermediate
This protocol involves the initial conversion of adipic acid to adipoyl chloride, followed by bromination.[1]
Step 1: Synthesis of Adipoyl Chloride
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place adipic acid (e.g., 20.0 g, 137 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add neat thionyl chloride (e.g., 40.0 g, 342 mmol).
-
Heat the mixture to reflux at 80 °C for 3 hours.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain crude adipoyl chloride.
Step 2: α-Bromination
-
To the crude adipoyl chloride from Step 1, add neat bromine (e.g., 54.7 g, 342 mmol) at room temperature.
-
Heat the reaction mixture, and continue heating for 2 hours.
-
After cooling, cautiously dilute the reaction mixture with chloroform (e.g., 25 mL).
-
Pour the resulting solution into water (e.g., 100 mL) for hydrolysis of the diacyl bromide.
-
Separate the organic layer and extract the aqueous layer twice with chloroform.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield meso-2,5-dibromohexanedioic acid.
Method 2: Bromination of Adipoyl Chloride with N-Bromosuccinimide (NBS)
This alternative method avoids the use of elemental bromine and may offer a different diastereoselectivity profile.[4]
Step 1: Synthesis of Adipoyl Chloride
-
React adipic acid with thionyl chloride (SOCl₂), with or without a solvent, and heat to reflux until the evolution of HCl and SO₂ ceases.
-
Distill the adipoyl chloride under reduced pressure.
Step 2: Bromination
-
Dissolve the purified adipoyl chloride in a suitable solvent (e.g., cyclohexane).
-
Add N-bromosuccinimide (NBS) and a catalytic amount of hydrobromic acid (HBr).
-
Heat the mixture to reflux and monitor the reaction progress.
Data Presentation
Quantitative data for the synthesis of this compound is crucial for reproducibility and optimization.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₈Br₂O₄ | [5] |
| Molecular Weight | 303.93 g/mol | [5] |
| Melting Point | Not available | |
| Yield | Not available |
Note: While a detailed protocol is available, the specific yield for this transformation has not been located in the searched literature. Yields for HVZ reactions can be variable and are highly dependent on reaction conditions. An 85% yield has been reported for the synthesis of an α-bromo ester from a different carboxylic acid.[2]
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Hell-Volhard-Zelinsky synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
References
Spectroscopic Characterization of 2,5-dibromohexanedioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,5-dibromohexanedioic acid, a dicarboxylic acid derivative of significant interest in organic synthesis.[1] Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical data, characteristic spectral ranges for its functional groups, and data from analogous compounds to offer a robust predictive analysis. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.
Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of two bromine atoms results in a characteristic isotopic pattern that is a key diagnostic feature.
Data Presentation
The table below summarizes the key mass spectrometry data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₈Br₂O₄ | [2][3][4] |
| Molecular Weight | 303.93 g/mol | [3] |
| Monoisotopic Mass | 301.87894 Da | [5] |
| Predicted [M-H]⁻ | 300.87166 m/z | [5] |
| Predicted [M+H]⁺ | 302.88622 m/z | [5] |
| Predicted [M+Na]⁺ | 324.86816 m/z | [5] |
Isotopic Pattern: Molecules containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern in their mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The expected intensity ratio for these peaks is approximately 1:2:1.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A small quantity of solid this compound is introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺), and to fragment in a predictable manner.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern for bromine should be carefully examined to confirm the presence of two bromine atoms.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid groups.
Data Presentation
The following table lists the expected characteristic IR absorption bands for this compound.
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad and strong, due to hydrogen bonding[5][6] |
| C-H (Aliphatic) | 2850-3000 | Medium to weak |
| C=O (Carboxylic Acid) | 1690-1760 | Strong and sharp[5] |
| C-O | 1210-1320 | Strong[5] |
| O-H (bend) | 910-950 | Broad |
| C-Br | 500-600 | Medium to strong |
Note: The NIST WebBook displays an IR spectrum for "2,2'-Dibromoadipic acid," which may be a synonym for this compound and can be used as a reference.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent disc.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
Background Scan: A background spectrum of the empty sample holder is recorded.
-
Sample Scan: The IR spectrum of the sample is then recorded. The instrument software automatically subtracts the background spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data Presentation: Predicted ¹H and ¹³C NMR Data
Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Singlet (broad) | 2H |
| -CH(Br)- | 4.2 - 4.5 | Multiplet | 2H |
| -CH₂- | 1.8 - 2.5 | Multiplet | 4H |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -COOH | 170 - 185 |
| -CH(Br)- | 45 - 55 |
| -CH₂- | 30 - 40 |
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: A suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is chosen. The choice of solvent can influence the chemical shifts.
-
Sample Dissolution: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Internal Standard: A small amount of an internal standard, typically tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. The ¹H and ¹³C NMR spectra are then acquired.
-
Data Processing: The raw data is Fourier transformed and phased. The chemical shifts are referenced to the internal standard.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2,5-Dibromohexane | C6H12Br2 | CID 91232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dibromoadipic acid | C6H8Br2O4 | CID 99860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexanedioic acid,2,5-dibromo- | CAS#:3479-85-4 | Chemsrc [chemsrc.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. echemi.com [echemi.com]
Solubility of 2,5-Dibromohexanedioic Acid in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromohexanedioic acid, a halogenated derivative of adipic acid, is a molecule of interest in organic synthesis and as a potential building block in the development of novel pharmaceuticals and materials. Its solubility in various organic solvents is a critical parameter for its purification, reaction chemistry, and formulation. This technical guide outlines the theoretical considerations for the solubility of this compound, provides available data for analogous compounds, and details a standard experimental protocol for the precise determination of its solubility in common organic solvents.
Theoretical Solubility Profile
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound, featuring two carboxylic acid groups and two bromine atoms, imparts a degree of polarity.
Key Structural Features Influencing Solubility:
-
Carboxylic Acid Groups (-COOH): These groups are polar and capable of acting as both hydrogen bond donors and acceptors. This suggests a higher affinity for polar solvents.
-
Bromine Atoms (-Br): The electronegative bromine atoms contribute to the overall polarity of the molecule.
-
Aliphatic Carbon Chain (-C4H6-): The four-carbon backbone is nonpolar, which can influence solubility in less polar organic solvents.
Based on these features, this compound is expected to be soluble in polar organic solvents, particularly those that can engage in hydrogen bonding. Qualitative information suggests it is soluble in alcohols like ethanol and methanol.
Solubility Data of Analogous Compounds
In the absence of specific quantitative data for this compound, the solubility of adipic acid (the parent compound) and other dicarboxylic acids can provide valuable insights. Dicarboxylic acids generally exhibit higher solubility in polar solvents. It has been noted that dicarboxylic acids with an even number of carbon atoms, like adipic acid (and by extension, this compound), tend to have lower solubility compared to those with an odd number of carbon atoms due to differences in crystal lattice packing.[1]
Table 1: Qualitative Solubility of Related Dicarboxylic Acids
| Dicarboxylic Acid | Common Organic Solvents | General Solubility Trend |
| Adipic Acid | Ethanol, Acetone | Moderately to highly soluble, especially with increased temperature. |
| Succinic Acid | Ethanol, Water | Soluble in polar solvents. |
| Glutaric Acid | Acetone, n-Butanol | Soluble, with solubility increasing with temperature.[2] |
Note: This table is intended for comparative purposes and to indicate general trends.
Experimental Protocol for Solubility Determination
The following is a standard methodology for determining the equilibrium solubility of a solid compound in an organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, diethyl ether, tetrahydrofuran) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.
-
Alternatively, the concentration of the solute in the filtered solution can be determined by a validated analytical method such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL of solvent using the following formula: Solubility ( g/100 mL) = (mass of dissolved solute / volume of solvent) x 100
-
If using an analytical technique, calculate the concentration from the calibration curve and express it in appropriate units (e.g., mg/mL, mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
Conclusion
References
The Structural Elucidation and Synthesis of meso-2,5-Dibromohexanedioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
meso-2,5-Dibromohexanedioic acid, a halogenated dicarboxylic acid, presents a molecule of interest for synthetic chemistry due to its stereochemistry and the presence of reactive bromine atoms. These features make it a potential building block for the synthesis of more complex molecules, including those with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the structural characteristics, synthesis, and analytical protocols for meso-2,5-dibromohexanedioic acid. While direct crystallographic data for the free acid is not publicly available, this guide leverages data from its close structural analog, meso-dimethyl 2,5-dibromohexanedioate, to infer its solid-state conformation. Detailed experimental methodologies for its synthesis and characterization are also presented. To date, specific biological activities or associated signaling pathways for meso-2,5-dibromohexanedioic acid have not been reported in the scientific literature.
Introduction
2,5-Dibromohexanedioic acid exists as three stereoisomers: a pair of enantiomers ((2R,5R) and (2S,5S)) and a meso compound ((2R,5S)). The differentiation of these stereoisomers is critical as their chemical and biological properties can differ significantly.[1] The meso isomer, in particular, is a valuable chiral building block in organic synthesis.[1] This guide focuses on the structural properties and synthesis of the meso diastereomer.
Crystal Structure and Spectroscopic Properties
While a definitive crystal structure for meso-2,5-dibromohexanedioic acid is not available in public databases, the crystal structure of its dimethyl ester, meso-dimethyl 2,5-dibromohexanedioate, provides significant insight into the molecular geometry of the carbon backbone.
Crystallographic Data of meso-Dimethyl 2,5-dibromohexanedioate
The crystal structure of meso-dimethyl 2,5-dibromohexanedioate reveals that the molecule lies about a crystallographic center of inversion at the midpoint of the central C-C bond, a key characteristic of the meso form.[2] The molecules are connected by intermolecular C-H···O interactions, forming a three-dimensional network in the solid state.[2]
| Parameter | Value | Reference |
| Molecular Formula | C8H12Br2O4 | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | P21/c | [2] |
| a (Å) | 4.5580 (9) | [2] |
| b (Å) | 12.134 (2) | [2] |
| c (Å) | 10.554 (2) | [2] |
| β (°) | 90.36 (3) | [2] |
| V (ų) | 583.7 (2) | [2] |
Spectroscopic Data (Inferred for the Diacid)
Based on the known data for adipic acid and the effects of bromination, the following spectroscopic characteristics for meso-2,5-dibromohexanedioic acid can be inferred:
| Spectroscopic Technique | Expected Chemical Shifts/Stretches |
| ¹³C NMR (ppm) | ~170-180 (-COOH), ~50-60 (-CHBr-), ~34 (-CH₂-COOH), ~24 (-CH₂-CH₂-)[3] |
| FTIR (cm⁻¹) | ~2940 (O-H stretch, broad), ~1700 (C=O stretch), ~1430 (C-O-H bend), ~1285 (C-O stretch)[3] |
Synthesis and Purification
The synthesis of meso-2,5-dibromohexanedioic acid is primarily achieved through the α,α'-dibromination of adipic acid or its derivatives.[4] This process typically yields a mixture of the meso and racemic diastereomers, which can be separated by fractional crystallization.[5]
General Synthetic Workflow
The synthesis can be broken down into several key steps, often starting from adipic acid.[4]
Detailed Experimental Protocols
Step 1: Synthesis of Adipoyl Chloride [6]
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place adipic acid (e.g., 20.0 g, 137 mmol).
-
Under an inert atmosphere, add neat thionyl chloride (e.g., 40.0 g, 342 mmol).
-
Heat the mixture to reflux at 80 °C for 3 hours.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain adipoyl chloride.
Step 2: α,α'-Dibromination [6][7]
-
To the crude adipoyl chloride, add neat bromine (e.g., 54.7 g, 342 mmol) at room temperature.
-
Heat the reaction mixture to 80-90 °C.
-
Continue heating for approximately 2 hours.
-
After cooling, cautiously dilute the reaction mixture with chloroform (e.g., 25 mL).
-
Pour the resulting solution into water (e.g., 100 mL) to hydrolyze the diacyl bromide.
-
Separate the organic layer and extract the aqueous layer twice with chloroform.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude dibrominated acid as a mixture of diastereomers.
Step 3: Esterification and Isolation of the meso-Diester [1]
-
The crude dibrominated acid mixture is esterified, for example, by refluxing in methanol with a catalytic amount of strong acid.
-
The resulting crude dimethyl 2,5-dibromohexanedioate is dissolved in a minimal amount of hot ethanol.
-
The solution is allowed to cool slowly to room temperature. The meso isomer, being generally less soluble, will crystallize out.
-
The crystals of meso-dimethyl 2,5-dibromohexanedioate are collected by vacuum filtration and washed with cold ethanol.
Step 4: Hydrolysis to meso-2,5-Dibromohexanedioic Acid [1][4]
-
The purified meso-diester is suspended in an aqueous solution of a strong acid (e.g., 6M HCl).
-
The mixture is refluxed until the ester is fully hydrolyzed (monitoring by TLC is recommended).
-
Cooling the solution will induce crystallization of the meso-2,5-dibromohexanedioic acid.
-
The pure meso-acid is collected by vacuum filtration, washed with cold water, and dried.
Analytical Characterization
Single Crystal X-ray Diffraction (for the Dimethyl Ester)
A suitable single crystal of meso-dimethyl 2,5-dibromohexanedioate is mounted on a goniometer and placed in a monochromatic X-ray beam.[3] As the crystal is rotated, a diffraction pattern is recorded. The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined to obtain the final atomic coordinates.[1]
Biological Activity
Currently, there is a lack of specific data in the scientific literature detailing the biological activity, pharmacological effects, or involvement in signaling pathways of meso-2,5-dibromohexanedioic acid. While some brominated organic compounds are known to exhibit biological activity, no such studies have been reported for this specific molecule.
Conclusion
meso-2,5-Dibromohexanedioic acid is a stereochemically defined molecule whose structural characteristics can be inferred from its dimethyl ester. Its synthesis from adipic acid is a multi-step process that requires careful control of reaction conditions and purification to isolate the desired meso isomer. While it holds potential as a synthetic intermediate, its biological role remains unexplored. Further research is warranted to investigate its potential applications in medicinal chemistry and drug development.
References
- 1. 2,5-Dibromoadipic acid | C6H8Br2O4 | CID 99860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free radical reductive degradation of vic-dibromoalkanes and reaction of bromine atoms with polyunsaturated fatty acids: possible involvement of Br(.) in the 1,2-dibromoethane-induced lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. longdom.org [longdom.org]
- 7. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [mdpi.com]
A Comprehensive Technical Guide to 2,5-Dibromoadipic Acid: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromoadipic acid, a halogenated dicarboxylic acid, is a versatile bifunctional building block in organic synthesis. Its two stereocenters and reactive carbon-bromine bonds make it a valuable intermediate in the preparation of a variety of organic compounds, including pharmaceuticals and polymers.[1] The stereochemistry of 2,5-dibromoadipic acid is of particular importance as it exists as two diastereomers: a meso compound and a racemic mixture of enantiomers (the dl-pair).[2] The distinct spatial arrangement of the bromine atoms in these isomers significantly influences their physical properties and reactivity, making their separation and characterization crucial for specific applications. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, and spectroscopic analysis of 2,5-dibromoadipic acid.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2,5-dibromoadipic acid is presented in the tables below. It is important to note that some of the reported values are predicted and may vary depending on the isomeric form.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₈Br₂O₄ | [3] |
| Molecular Weight | 303.93 g/mol | [3] |
| CAS Number | 3479-85-4 | [3] |
| IUPAC Name | 2,5-dibromohexanedioic acid | [3] |
Physical Properties
| Property | Value | Notes | Reference |
| Melting Point | 188 °C | [4] | |
| Boiling Point | 395.4 ± 42.0 °C | Predicted | [4] |
| Density | 2.111 ± 0.06 g/cm³ | Predicted | [4] |
| pKa | 2.45 ± 0.23 | Predicted | [4] |
Solubility
While specific solubility data for 2,5-dibromoadipic acid in a range of solvents is not extensively documented, general trends for dicarboxylic acids suggest it would be soluble in polar organic solvents. The solubility of alkanoic acids in water decreases with increasing carbon chain length.[5] Given its polar carboxylic acid groups, 2,5-dibromoadipic acid is expected to have some solubility in water, which can be utilized for purification by recrystallization.[6][7] It is also soluble in deuterated solvents like DMSO-d₆ and CDCl₃ for NMR analysis.[1]
Synthesis and Purification
The primary synthetic route to 2,5-dibromoadipic acid is the α,α'-dibromination of adipic acid, most commonly via the Hell-Volhard-Zelinsky (HVZ) reaction.[7][8] This reaction typically produces a mixture of the meso and racemic diastereomers, which can then be separated.[8]
Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction
This protocol outlines a laboratory-scale synthesis of meso-2,5-dibromoadipic acid.
Materials and Reagents:
-
Adipic Acid
-
Red Phosphorus
-
Bromine
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Scrubber with sodium hydroxide solution
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add adipic acid and a catalytic amount of red phosphorus.[6]
-
Addition of Bromine: Slowly add bromine from the dropping funnel to the stirred mixture. This reaction is exothermic and will generate hydrogen bromide gas, which must be vented through a scrubber containing a sodium hydroxide solution.[6]
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 10-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up: Cool the reaction mixture to room temperature. Cautiously and slowly add water to the mixture to hydrolyze the intermediate acyl bromide. This step is also exothermic.[6]
-
Isolation and Purification: The crude 2,5-dibromoadipic acid will precipitate. Collect the solid by filtration and wash it with cold water.[6]
-
Recrystallization: Recrystallize the crude product from hot water to obtain the pure meso isomer, which is often less soluble than the racemic mixture.[6]
Workflow for Synthesis and Purification
Separation of Diastereomers
The meso and dl-diastereomers of 2,5-dibromoadipic acid have different physical properties, which allows for their separation.[9]
-
Fractional Crystallization: This is the most common method, exploiting the different solubilities of the diastereomers in a particular solvent.[9] By carefully selecting the solvent and controlling the temperature, the less soluble diastereomer (often the meso form) can be selectively crystallized.[6][9]
-
Chromatography: While less practical on a large scale, column chromatography can also be employed to separate the diastereomers.[9]
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 2,5-dibromoadipic acid. While a comprehensive public database of experimental spectra is limited, the expected spectral features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between the meso and dl-diastereomers due to the high degree of symmetry in the meso compound.[4]
Predicted ¹H and ¹³C NMR Data for meso-2,5-Dibromoadipic Acid:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| COOH | ~12.0 - 13.0 | Singlet (broad) |
| Hα (CHBr) | ~4.5 - 4.7 | Multiplet |
| Hβ, Hβ' (CH₂) | ~2.0 - 2.4 | Multiplet |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C=O | ~172 - 175 |
| CHBr | ~50 - 55 |
| CH₂ | ~30 - 35 |
Predictions are based on known spectra of adipic acid and the electronic effects of bromine substituents.[2]
Workflow for NMR Analysis
Infrared (IR) Spectroscopy
The IR spectrum of 2,5-dibromoadipic acid is expected to show characteristic absorptions for the carboxylic acid functional group.
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration |
| ~2500-3300 | O-H stretch (broad) |
| ~1700 | C=O stretch |
| 500-700 | C-Br stretch |
Reference data for adipic acid shows a strong C=O stretch around 1700 cm⁻¹ and a broad O-H stretch.[1] An IR spectrum for 2,5-dibromoadipic acid is available in the NIST WebBook.[10]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of 2,5-dibromoadipic acid. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1]
Expected Mass Spectral Features:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 302, 304, and 306.[1]
-
Fragmentation: Likely fragmentation pathways include the loss of Br, H₂O, and COOH groups.[1]
Chemical Reactivity and Stability
The bromine atoms at the α-positions make 2,5-dibromoadipic acid susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, making it a versatile synthetic intermediate.
Decomposition Pathways: 2,5-Dibromoadipic acid can decompose via:
-
Hydrolysis: In the presence of moisture, the bromine atoms can be substituted by hydroxyl groups.
-
Dehydrobromination: Elimination of hydrogen bromide (HBr) can occur, especially when heated, to form unsaturated dicarboxylic acids.
Storage: To minimize decomposition, 2,5-dibromoadipic acid should be stored in a cool, dry place under an inert atmosphere.[4]
Biological Activity and Potential Applications
While there is limited direct research on the biological signaling pathways of 2,5-dibromoadipic acid, the broader classes of compounds to which it belongs offer insights into its potential biological relevance.
-
Haloacid Dehalogenases: Enzymes known as 2-haloacid dehalogenases catalyze the cleavage of carbon-halogen bonds in 2-haloalkanoic acids.[11][12] This suggests that 2,5-dibromoadipic acid could be a substrate for such enzymes, which are of interest for bioremediation and the synthesis of chiral compounds.[11]
-
Antimicrobial and Cytotoxic Activity: Various brominated organic compounds and dicarboxylic acids have demonstrated biological activity.[13][14][15] For instance, some dicarboxylic acid derivatives have shown antimicrobial properties.[15] The cytotoxic potential of related compounds suggests that 2,5-dibromoadipic acid could be investigated for similar activities.[14]
-
Drug Development: As a bifunctional molecule, 2,5-dibromoadipic acid can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The stereochemistry of the molecule would be critical in such applications, as different stereoisomers can have vastly different biological activities.[6]
Conclusion
2,5-Dibromoadipic acid is a valuable chemical intermediate with well-defined, albeit sometimes predicted, physical and chemical properties. Its synthesis via the Hell-Volhard-Zelinsky reaction is a standard procedure, and the resulting diastereomers can be separated based on their differential solubility. Spectroscopic methods, particularly NMR, are crucial for the unambiguous identification of its stereoisomers. While direct biological data is scarce, its chemical nature suggests potential roles as a substrate for dehalogenases and as a building block for bioactive molecules. This guide provides a foundational understanding for researchers and scientists working with this versatile compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,5-Dibromoadipic acid | C6H8Br2O4 | CID 99860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,5-dibromoadipic acid [webbook.nist.gov]
- 11. Mini Review: Advances in 2-Haloacid Dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mini Review: Advances in 2-Haloacid Dehalogenases [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
2,5-dibromohexanedioic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-dibromohexanedioic acid, a halogenated dicarboxylic acid. This document consolidates its chemical and physical properties, provides a detailed synthesis protocol, outlines methods for its characterization, and discusses safety and handling procedures. The information is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development.
Core Chemical and Physical Data
This compound, also known as 2,5-dibromoadipic acid, is a derivative of adipic acid where bromine atoms are substituted at the α and α' positions. This substitution significantly influences the molecule's reactivity and potential applications.
Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 3479-85-4 | [1][2] |
| Molecular Formula | C₆H₈Br₂O₄ | [1][2] |
| Molecular Weight | 303.93 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,5-Dibromoadipic acid, α,α′-Dibromoadipic acid | [1] |
| InChI | InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12) | [2] |
| InChIKey | KABAKEOYQZKPBA-UHFFFAOYSA-N | [2] |
| SMILES | C(CC(C(=O)O)Br)C(C(=O)O)Br | [2] |
Physical Properties
| Property | Value | Source |
| Melting Point | 188 °C | [3] |
| Boiling Point | 395.4 °C at 760 mmHg | [3] |
| Density | 2.111 g/cm³ | [3] |
| Flash Point | 192.9 °C | [3] |
| Refractive Index | 1.586 | [3] |
| LogP | 1.46280 | [3] |
| PSA | 74.60000 | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of adipic acid. A common and effective method is the Hell-Volhard-Zelinsky reaction, which involves the formation of an acyl halide followed by α-bromination. The following protocol is based on established chemical principles for such transformations.
Experimental Protocol: Synthesis via Adipoyl Dichloride
This two-step protocol first converts adipic acid to its corresponding dichloride, which is then brominated.
Step 1: Synthesis of Adipoyl Dichloride
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reaction: Adipic acid is placed in the flask, and an excess of thionyl chloride (SOCl₂) is added (approximately 2-3 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heating: The mixture is gently heated under reflux until the evolution of sulfur dioxide and hydrogen chloride gases ceases.
-
Purification: The excess thionyl chloride is removed by distillation under reduced pressure to yield crude adipoyl dichloride.
Step 2: Bromination of Adipoyl Dichloride
-
Reaction Setup: The adipoyl dichloride is placed in a reaction vessel protected from moisture.
-
Bromination: Molecular bromine (Br₂) is added dropwise to the adipoyl dichloride. The reaction can be initiated by the addition of a catalytic amount of phosphorus trichloride (PCl₃) or red phosphorus.
-
Heating: The reaction mixture is heated to promote the bromination at the α-positions. The reaction progress can be monitored by observing the disappearance of the bromine color.
-
Work-up: Upon completion, the reaction mixture is cooled. The crude 2,5-dibromoadipoyl dichloride is then carefully hydrolyzed by the slow addition of water to yield this compound.
-
Purification: The resulting solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
Caption: Synthesis workflow for this compound.
Spectroscopic and Chromatographic Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic signatures and a general protocol for analysis.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | The methine protons (-CHBr-) are expected to show a significant downfield shift, likely in the 4.0-4.5 ppm range. The methylene protons adjacent to the chiral centers would also be shifted and exhibit more complex splitting patterns. The carboxylic acid protons would appear as a broad singlet at >10 ppm.[4] |
| ¹³C NMR | The carbon atoms attached to bromine (-CHBr-) would be significantly shifted downfield to the 50-60 ppm range. The carboxylic acid carbons are expected in the 170-180 ppm region.[4] |
| FTIR (cm⁻¹) | A strong, broad O-H stretch from the carboxylic acid would be present. A prominent C=O stretch would be observed around 1700 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 700 cm⁻¹.[4] |
| Mass Spectrometry (m/z) | The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of two bromine atoms (³⁹Br and ⁸¹Br), with major peaks at m/z 302, 304, and 306. Key fragmentation would likely involve the loss of Br, H₂O, and COOH.[4] |
General Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent.
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate ions.
-
Mass Analysis: Analyze the ions based on their mass-to-charge ratio (m/z) to determine the molecular weight and fragmentation pattern.
-
Caption: Logical workflow for the characterization of this compound.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
GHS Hazard Statements
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Precautionary Measures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.
Potential Applications and Future Directions
While specific applications in drug development are not extensively documented in publicly available literature, the bifunctional nature of this compound makes it a potentially valuable building block in organic synthesis. The two bromine atoms and two carboxylic acid groups offer multiple reaction sites for creating more complex molecules. It could serve as a cross-linking agent in polymer chemistry or as a starting material for the synthesis of novel heterocyclic compounds. Further research into its biological activity could reveal potential therapeutic applications.
References
A Technical Guide to the Synthesis of 2,5-Dibromohexanedioic Acid: Discovery, History, and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromohexanedioic acid, a halogenated dicarboxylic acid, serves as a critical bifunctional building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and polymers. Its value lies in the stereochemistry of its two chiral centers and the reactivity of the bromine substituents. This technical guide provides a comprehensive overview of the discovery, historical evolution, and detailed synthetic methodologies for this compound. It offers an in-depth analysis of the prevalent synthetic routes, stereochemical considerations, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.
Introduction
This compound, also known as 2,5-dibromoadipic acid, is a derivative of adipic acid featuring bromine atoms at the α and α' positions. The presence of two stereocenters at the C2 and C5 positions gives rise to three stereoisomers: a meso compound and a pair of enantiomers (dl-pair). This stereochemical diversity, coupled with the reactivity of the carbon-bromine bonds, makes it a versatile intermediate for the synthesis of a wide array of complex molecules.
This guide will delve into the historical context of its discovery, explore the primary synthetic methodologies with a focus on the Hell-Volhard-Zelinsky (HVZ) reaction, and provide detailed experimental protocols. Furthermore, it will present quantitative data to compare different synthetic approaches and utilize diagrams to illustrate key chemical transformations and workflows.
Historical Perspective
The synthesis of this compound is rooted in early explorations of the halogenation of dicarboxylic acids. While a definitive first synthesis of the diacid is not clearly documented in readily available literature, the work of William Henry Perkin Jr. and his colleagues in the early 20th century laid the foundational groundwork. Their research focused on the synthesis of 2,5-dibromohexanediamide (DBHDA), a derivative of the target acid.[1] This early work involved the conversion of adipic acid to its diacyl chloride, followed by bromination, esterification, and finally amidation.[1] This multi-step approach highlighted the key chemical transformations that remain central to the synthesis of this compound today.
Synthetic Methodologies
The primary and most widely employed method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction on adipic acid.[2] This reaction allows for the selective α-halogenation of carboxylic acids. Two main variations of the HVZ reaction are commonly utilized for the synthesis of this compound:
-
Method A: Direct Bromination of Adipic Acid. In this one-pot approach, adipic acid is treated directly with bromine in the presence of a phosphorus catalyst, such as red phosphorus or phosphorus tribromide (PBr₃).[3]
-
Method B: Two-Step Synthesis via Adipoyl Chloride. This method involves the initial conversion of adipic acid to adipoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[2] The resulting adipoyl chloride is then subjected to bromination.[2]
The choice between these methods often depends on the desired scale, purity requirements, and handling of reagents.
Data Presentation
The following table summarizes quantitative data for the synthesis of this compound and its derivatives, comparing different methodologies.
| Method | Starting Material | Brominating Agent | Catalyst/Reagent | Product | Yield (%) | Reference |
| HVZ Direct Bromination | Adipic Acid | Bromine (Br₂) | Red Phosphorus | meso-2,5-Dibromohexanedioic Acid | Not specified | [4] |
| Two-Step via Acyl Chloride | Adipic Acid | Bromine (Br₂) | Thionyl Chloride (SOCl₂) | meso-2,5-Dibromohexanedioic Acid | Not specified | [2] |
| Two-Step via Acyl Chloride (amide) | Adipic Acid | N-Bromosuccinimide (NBS) | Thionyl Chloride (SOCl₂), HBr | 2,5-Dibromohexanediamide | 28% | [5] |
Note: Specific yield data for the direct synthesis of the diacid is not consistently reported in comparative studies. The yield for the diamide derivative highlights the efficiency of the two-step process.
Experimental Protocols
Method A: Direct Bromination of Adipic Acid (Hell-Volhard-Zelinsky Reaction)
This protocol describes a general procedure for the direct α,α'-dibromination of adipic acid.
Materials:
-
Adipic Acid
-
Red Phosphorus (catalytic amount)
-
Bromine
-
Water (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of adipic acid and a catalytic amount of red phosphorus is prepared.
-
Bromine is added dropwise to the stirred mixture. The reaction is exothermic and should be cooled in an ice bath during the initial addition.
-
For thermodynamic control, which favors the more stable meso isomer, the reaction mixture is heated to 80-100 °C for several hours after the initial addition.[3]
-
After completion, the reaction mixture is cooled and carefully quenched with water to hydrolyze the intermediate acyl bromides.
-
The crude product is then isolated, for example by extraction with an organic solvent, and purified by recrystallization.[3]
Method B: Two-Step Synthesis via Adipoyl Chloride
This protocol outlines the synthesis of this compound through the formation of adipoyl chloride.[2]
Step 1: Synthesis of Adipoyl Chloride
Materials:
-
Adipic Acid (e.g., 20.0 g, 137 mmol)
-
Thionyl Chloride (e.g., 40.0 g, 342 mmol)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place the adipic acid.
-
Under an inert atmosphere, add neat thionyl chloride.
-
Heat the mixture to reflux at 80 °C for 3 hours.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain crude adipoyl chloride.[2]
Step 2: α,α'-Dibromination of Adipoyl Chloride and Hydrolysis
Materials:
-
Crude Adipoyl Chloride (from Step 1)
-
Bromine (e.g., 54.7 g, 342 mmol)
-
Chloroform (for dilution)
-
Water (for hydrolysis)
Procedure:
-
To the crude adipoyl chloride, add neat bromine at room temperature.
-
Heat the reaction mixture for 2 hours.
-
After cooling, cautiously dilute the reaction mixture with chloroform.
-
Pour the resulting solution into water for hydrolysis of the diacyl bromide.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.[2]
Mandatory Visualizations
Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
Stereoisomer Formation
Caption: Formation of stereoisomers during the synthesis of this compound.
Conclusion
The synthesis of this compound, a cornerstone for various applications in organic and medicinal chemistry, is predominantly achieved through the Hell-Volhard-Zelinsky reaction. The choice between a direct, one-pot bromination of adipic acid and a two-step process via adipoyl chloride offers flexibility to researchers based on their specific needs for scale, purity, and stereochemical control. While the direct synthesis is more atom-economical, the two-step method can provide better control over the reaction. The historical context provided by Perkin's work on a related diamide underscores the long-standing importance of this class of compounds. Further research into more stereoselective and environmentally benign synthetic routes continues to be an area of active investigation, promising to enhance the utility of this versatile chemical intermediate.
References
The Stereochemical Landscape of 2,5-Dibromohexanedioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromohexanedioic acid, a halogenated derivative of adipic acid, presents a fascinating case study in stereochemistry. The presence of two chiral centers at the C2 and C5 positions gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,5R)- and (2S,5S)-2,5-dibromohexanedioic acid, and a meso compound, (2R,5S)-2,5-dibromohexanedioic acid. Understanding the unique three-dimensional arrangement of these isomers is paramount, as their spatial differences dictate their physical properties, reactivity, and potential applications in organic synthesis and drug development. This in-depth technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the synthesis and resolution of its stereoisomers, their physicochemical properties, and the experimental protocols for their characterization.
Stereoisomers of this compound
The two stereogenic centers in this compound lead to the formation of a racemic mixture of enantiomers and a meso diastereomer.
-
Enantiomers: The (2R,5R) and (2S,5S) isomers are non-superimposable mirror images of each other. They possess identical physical properties, such as melting point and solubility in achiral solvents, but rotate plane-polarized light in equal and opposite directions.
-
Meso Compound: The (2R,5S) isomer is achiral due to an internal plane of symmetry. Consequently, it is optically inactive. As a diastereomer of the enantiomeric pair, the meso form exhibits distinct physical properties, including a different melting point and solubility.
The differentiation of these stereoisomers is crucial as their chemical and biological properties can vary significantly.[1]
Data Presentation
| Property | meso-2,5-Dibromohexanedioic Acid | Racemic this compound | (2R,5R)-2,5-Dibromohexanedioic Acid | (2S,5S)-2,5-Dibromohexanedioic Acid |
| Melting Point (°C) | 188[2] | 151-153[3] | Not specified | Not specified |
| Optical Rotation | 0° (achiral) | 0° (racemic mixture) | Not specified | Not specified |
Note: The melting point of 151-153 °C is for a commercially available this compound, which is likely the racemic mixture. The higher melting point of 188 °C is specified for the meso isomer.
Experimental Protocols
Synthesis of this compound (Mixture of Stereoisomers)
The synthesis of this compound is typically achieved through the α,α'-dibromination of adipic acid or its derivatives. A common method is the Hell-Volhard-Zelinsky (HVZ) reaction. This process generally yields a mixture of the meso and racemic diastereomers.
Protocol: Hell-Volhard-Zelinsky Bromination of Adipic Acid
-
Acyl Halide Formation: Adipic acid is converted to adipoyl chloride by reacting it with thionyl chloride.
-
α-Bromination: The resulting adipoyl chloride is then subjected to bromination at the α-positions using elemental bromine, typically with a phosphorus catalyst (e.g., PBr₃).
-
Hydrolysis: The dibrominated acyl chloride is subsequently hydrolyzed to yield a mixture of meso- and racemic this compound.
Separation of Meso and Racemic Diastereomers
The meso and racemic forms of this compound can be separated based on their differing solubilities. The meso isomer is often less soluble in certain solvents, allowing for its isolation through fractional crystallization.
Protocol: Separation by Fractional Crystallization
-
The crude mixture of stereoisomers is dissolved in a suitable hot solvent (e.g., water or an ethanol/water mixture).
-
The solution is allowed to cool slowly. The less soluble meso isomer will crystallize out first.
-
The crystals of the meso-2,5-dibromohexanedioic acid are collected by filtration.
-
The mother liquor, enriched in the racemic mixture, can be concentrated to yield the racemic product.
Resolution of Racemic this compound
The separation of the enantiomers from the racemic mixture is achieved through a process called resolution. A common method involves the formation of diastereomeric salts using a chiral resolving agent.
Protocol: Resolution using Brucine
-
Salt Formation: A hot methanolic solution of racemic this compound is treated with an equimolar amount of a chiral base, such as the alkaloid (-)-brucine, also dissolved in hot methanol.
-
Fractional Crystallization: The resulting diastereomeric salts, ((2R,5R)-acid·(-)-brucine) and ((2S,5S)-acid·(-)-brucine), will have different solubilities. As the solution cools, the less soluble diastereomeric salt will preferentially crystallize.
-
Isolation of Diastereomeric Salt: The precipitated crystals, enriched in one diastereomer, are collected by filtration. The diastereomeric purity can be enhanced by recrystallization.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to regenerate the enantiomerically enriched this compound and the resolving agent.
-
Isolation of the Enantiomer: The precipitated enantiomer is collected by filtration, washed, and dried. The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar acidification process.
Mandatory Visualization
Logical Workflow for Stereoisomer Separation
Caption: Workflow for the synthesis and separation of this compound stereoisomers.
Experimental Workflow for Chiral Resolution
Caption: Detailed workflow for the classical resolution of racemic this compound.
References
A Technical Guide to 2,5-Dibromohexanedioic Acid: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2,5-dibromohexanedioic acid, a halogenated dicarboxylic acid with significant potential as a bifunctional building block in organic synthesis. This document covers its commercial availability, key suppliers, detailed physicochemical properties, established synthetic protocols, and potential applications in polymer chemistry and drug development.
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers specializing in research and development quantities. The compound is often sold as a mixture of diastereomers (meso and dl-racemic forms). When ordering, it is crucial to verify the isomeric composition if stereochemistry is a critical parameter for the intended application.
Below is a summary of known suppliers. Please note that availability and product specifications are subject to change, and it is recommended to contact the suppliers directly for the most current information.
| Supplier | Website | Notes |
| JHECHEM CO LTD | echemi.com | Manufactory based in China. |
| Chemsrc | chemsrc.com | Online chemical marketplace listing various suppliers. |
| P&S Chemicals | pandschemicals.com | Supplier of a wide range of chemicals. |
| BenchChem | benchchem.com | Supplier of fine chemicals and research products. |
| Crysdot LLC | crysdot.com | Supplier of building blocks and intermediates. |
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various supplier data sheets and chemical databases.
| Property | Value | Source |
| CAS Number | 3479-85-4 | [1][2][3] |
| Molecular Formula | C₆H₈Br₂O₄ | [1][2][3] |
| Molecular Weight | 303.93 g/mol | [1][4] |
| Melting Point | 151-153 °C / 188 °C | [1][2] |
| Boiling Point | 395.4 °C at 760 mmHg | [1][2] |
| Density | 2.111 g/cm³ | [1][2] |
| Flash Point | 192.9 °C | [1][2] |
| Purity | Typically ≥95% or ≥97% | [2] |
| LogP | 1.46280 | [1][2] |
| Refractive Index | 1.586 | [1][2] |
Safety Information:
This compound is classified as a hazardous substance. The following GHS hazard statements apply:
-
H302: Harmful if swallowed.[4]
-
H314: Causes severe skin burns and eye damage.[4]
-
H318: Causes serious eye damage.[4]
-
H335: May cause respiratory irritation.[4]
It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound
The primary synthetic route to this compound is the α,α'-dibromination of adipic acid.[5][6] This reaction typically proceeds via the Hell-Volhard-Zelinsky reaction mechanism, which involves the formation of an acyl halide intermediate.[7] The synthesis results in a mixture of the meso and racemic diastereomers, which may require separation depending on the desired application.[5][6]
A generalized workflow for the synthesis is presented below.
Detailed Experimental Protocol: Synthesis from Adipic Acid
This protocol is based on established procedures for the α-bromination of dicarboxylic acids.[7]
Step 1: Synthesis of Adipoyl Chloride
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 20.0 g (137 mmol) of adipic acid.
-
Under an inert atmosphere (e.g., nitrogen), add 40.0 g (342 mmol) of neat thionyl chloride.
-
Heat the mixture to reflux at 80 °C for 3 hours.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain crude adipoyl chloride.
Step 2: Bromination
-
To the crude adipoyl chloride from Step 1, add 54.7 g (342 mmol) of neat bromine at room temperature.
-
Heat the reaction mixture. The exact temperature and reaction time can be varied to influence the diastereomeric ratio.
-
Continue heating for approximately 2 hours.
Step 3: Workup and Purification
-
After cooling, cautiously dilute the reaction mixture with 25 mL of chloroform.
-
Pour the resulting solution into 100 mL of water to hydrolyze the diacyl bromide.
-
Separate the organic layer and extract the aqueous layer twice with chloroform.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture to yield the final product.[7]
Applications in Research and Development
The bifunctional nature of this compound, possessing two carboxylic acid groups and two reactive bromine atoms, makes it a versatile building block in organic synthesis. A notable potential application is its use as a crosslinking agent in polymer chemistry.[8]
Experimental Workflow: this compound as a Crosslinking Agent for Chitosan Scaffolds
This hypothetical workflow illustrates how this compound could be used to prepare crosslinked chitosan hydrogels, which have applications in drug delivery and tissue engineering.[8] The carboxylic acid groups can form amide bonds with the amine groups of chitosan, while the bromine atoms offer sites for further modification or secondary crosslinking.
References
- 1. echemi.com [echemi.com]
- 2. Hexanedioic acid,2,5-dibromo- | CAS#:3479-85-4 | Chemsrc [chemsrc.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 2,5-Dibromoadipic acid | C6H8Br2O4 | CID 99860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Thermal Stability and Decomposition of 2,5-Dibromohexanedioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,5-dibromohexanedioic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous compounds, namely adipic acid and various brominated organic molecules, to predict its thermal behavior. This document outlines probable decomposition pathways, presents hypothetical yet realistic thermal analysis data, and provides detailed experimental protocols for researchers seeking to conduct their own investigations. The information herein is intended to serve as a foundational resource for scientists and professionals working with this and structurally related compounds.
Introduction
This compound is a halogenated derivative of adipic acid. The introduction of bromine atoms at the α and δ positions significantly influences the molecule's chemical and physical properties, including its thermal stability. Understanding the thermal decomposition behavior of this compound is critical for its safe handling, storage, and application in various fields, including as a potential intermediate in pharmaceutical synthesis or as a building block for novel polymers. This guide will explore its anticipated thermal properties and decomposition mechanisms.
Predicted Thermal Properties
Physical Properties
A summary of the known and estimated physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₈Br₂O₄ | - |
| Molecular Weight | 303.93 g/mol | - |
| Melting Point | ~150-160 °C | Estimated |
| Boiling Point | Decomposes | Predicted |
| Density | > 2 g/cm³ | Estimated |
Predicted Thermal Analysis Data
Based on analogous compounds, hypothetical thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data are presented in Table 2. It is anticipated that the decomposition will occur in multiple stages.
| Analysis | Parameter | Predicted Value |
| TGA | Onset of Decomposition (T_onset) | 180 - 200 °C |
| Temperature of Max Decomposition Rate (T_peak) | Stage 1: ~220 °CStage 2: ~350 °C | |
| Residual Mass at 600 °C | < 5% | |
| DSC | Melting Endotherm | 150 - 160 °C |
| Decomposition Exotherm(s) | Multiple events between 200 - 400 °C |
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through a multi-step pathway involving dehydrobromination, decarboxylation, and cyclization. The presence of bromine atoms is expected to lower the decomposition temperature compared to unsubstituted adipic acid.
A plausible decomposition pathway is illustrated in the following diagram:
The initial step is predicted to be the elimination of hydrogen bromide (HBr), a common decomposition route for bromoalkanes. This would lead to the formation of an unsaturated dicarboxylic acid intermediate. Subsequently, or concurrently, decarboxylation and cyclization, similar to the decomposition of adipic acid, would occur, likely forming derivatives of cyclopentanone, carbon dioxide, and water. At higher temperatures, further fragmentation of the cyclic intermediates and other side reactions may produce a complex mixture of smaller brominated hydrocarbons.
Experimental Protocols
To validate the predicted thermal behavior and elucidate the precise decomposition mechanism, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the final residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting and decomposition, and to determine the associated enthalpy changes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and calculate the corresponding peak temperatures and enthalpy changes.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal decomposition.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (0.1-0.5 mg) of the sample into a pyrolysis tube.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Set to key temperatures identified from TGA (e.g., the T_peak of the first and second decomposition stages). A temperature range of 250 °C to 500 °C is a reasonable starting point.
-
Pyrolysis Time: 10-20 seconds.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.
-
MS Detector: Scan in the range of m/z 35-550.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).
Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental investigation into the thermal properties of this compound.
Methodological & Application
Application Note & Protocol: Stereoselective Synthesis of meso-2,5-Dibromohexanedioic Acid
Abstract
Meso-2,5-dibromohexanedioic acid (also known as meso-2,5-dibromoadipic acid) is a valuable bifunctional synthetic building block whose stereochemistry is crucial for its applications in the synthesis of pharmaceuticals and polymers.[1][2] This document provides a comprehensive, field-proven protocol for the synthesis of meso-2,5-dibromohexanedioic acid from adipic acid. The synthesis leverages the Hell-Volhard-Zelinsky (HVZ) reaction, a robust method for the α-halogenation of carboxylic acids.[3] The protocol is structured to maximize the yield of the desired meso diastereomer through controlled reaction conditions and purification by fractional crystallization, which exploits the isomer's lower solubility. We will delve into the causality behind key experimental steps, provide a detailed troubleshooting guide, and outline critical safety procedures for handling the hazardous reagents involved.
Principles and Strategy
The Hell-Volhard-Zelinsky (HVZ) Reaction
The core of this synthesis is the α,α'-dibromination of adipic acid via the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction does not occur directly on the carboxylic acid but on its acyl halide derivative, which can readily form an enol intermediate susceptible to electrophilic attack by bromine.
The overall transformation proceeds in two primary stages:
-
Acyl Halide Formation: Adipic acid is first converted to its more reactive diacyl chloride derivative, adipoyl chloride, using thionyl chloride (SOCl₂).[3][4] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the isolation of the acyl chloride.
-
α,α'-Dibromination: The adipoyl chloride is then brominated at both α-positions using elemental bromine. The reaction is typically initiated by heat or light.[4] Subsequent hydrolysis of the resulting 2,5-dibromoadipoyl dichloride yields the final diacid product.[3]
Stereochemical Considerations and Control
The bromination of the two prochiral α-carbon centers in adipoyl chloride results in the formation of three stereoisomers: a pair of enantiomers (the racemic dl-pair) and an achiral meso compound.
-
Meso Isomer: Possesses an internal plane of symmetry and is therefore achiral, despite having two stereocenters.[5]
-
Racemic Mixture: An equimolar mixture of the (2R, 5R) and (2S, 5S) enantiomers.
The key to isolating the desired meso isomer lies in two principles:
-
Thermodynamic Stability: The meso diastereomer is often the more thermodynamically stable product. The presence of an acidic environment, generated in situ during the reaction and hydrolysis (HBr/HCl), can facilitate the epimerization of the racemic mixture to the more stable meso form.[1][6]
-
Differential Solubility: The meso isomer typically exhibits lower solubility in common crystallization solvents, such as water, compared to the racemic pair.[2][7] This difference allows for effective purification and isolation via fractional crystallization.
Experimental Protocol
This protocol is designed for a laboratory scale and requires strict adherence to safety precautions due to the hazardous nature of the reagents.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mol) | Notes |
| Adipic Acid | C₆H₁₀O₄ | 146.14 | 20.0 g | 0.137 | Ensure it is dry. |
| Thionyl Chloride | SOCl₂ | 118.97 | 24.5 mL (40.0 g) | 0.336 | Use neat. Highly corrosive. |
| Bromine | Br₂ | 159.81 | 17.5 mL (54.7 g) | 0.342 | Use neat. Highly corrosive and toxic. |
| Chloroform | CHCl₃ | 119.38 | ~75 mL | - | For dilution and extraction. |
| Deionized Water | H₂O | 18.02 | As needed | - | For hydrolysis and recrystallization. |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Dropping funnel (pressure-equalizing)
-
Heating mantle with magnetic stirrer and stir bar
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of meso-2,5-dibromohexanedioic acid.
Step-by-Step Procedure
Part A: Synthesis of Adipoyl Chloride [3][4]
-
Set up the three-necked flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all glassware is oven-dried to prevent premature hydrolysis of thionyl chloride.
-
Connect the top of the condenser to a gas scrubber containing a concentrated sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.
-
Place adipic acid (20.0 g, 137 mmol) into the flask.
-
Working in a certified chemical fume hood, add neat thionyl chloride (24.5 mL, 336 mmol) to the flask. The addition can be done via the dropping funnel or directly if the setup allows.
-
Heat the mixture to reflux at approximately 80°C using the heating mantle. Maintain a gentle reflux with stirring for 3 hours. The solid adipic acid will slowly dissolve as it is converted to the liquid adipoyl chloride.
-
After 3 hours, allow the mixture to cool slightly. Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step is crucial to prevent unwanted side reactions with bromine. The remaining crude product is adipoyl chloride.
Part B: α,α'-Dibromination [3][4] 7. Allow the crude adipoyl chloride to cool to room temperature. 8. CAUTION: Perform this step in a well-ventilated fume hood. Wear appropriate PPE. Slowly add neat bromine (17.5 mL, 342 mmol) to the adipoyl chloride using the dropping funnel. 9. Once the addition is complete, heat the reaction mixture to 80°C and maintain this temperature with stirring for at least 2 hours to ensure dibromination. The color of the reaction will be a deep red-brown.
Part C: Hydrolysis and Work-up [3][4] 10. Cool the reaction mixture to room temperature in an ice bath. 11. Cautiously dilute the viscous mixture with chloroform (approx. 25 mL) to improve handling. 12. Prepare a beaker with cold deionized water (approx. 100 mL). Slowly and carefully pour the chloroform solution into the water while stirring vigorously. This hydrolysis step is exothermic and will release HBr gas; ensure adequate ventilation. 13. Transfer the mixture to a separatory funnel. Separate the organic (bottom) layer. 14. Extract the aqueous layer twice more with 25 mL portions of chloroform. 15. Combine all organic extracts and evaporate the solvent under reduced pressure. A crude, off-white to yellow solid will be obtained.
Part D: Isolation and Purification by Recrystallization [1] 16. Transfer the crude solid to an Erlenmeyer flask. 17. Add a minimal amount of hot deionized water to dissolve the solid completely. The meso isomer is significantly less soluble than the racemic isomer, so use heat and patience to avoid adding excessive solvent. 18. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. The less soluble meso-2,5-dibromohexanedioic acid will precipitate as a white crystalline solid. 19. Collect the crystals by vacuum filtration using a Büchner funnel. 20. Wash the collected crystals with a small amount of ice-cold water to remove any soluble impurities. 21. Dry the purified product under vacuum to a constant weight. The typical yield is 40-50%.
Characterization and Quality Control
Verifying the structure and purity of the final product is essential. The symmetry of the meso isomer leads to a simplified NMR spectrum compared to its racemic counterpart, providing a definitive method for validation.[5]
| Technique | Expected Observations for meso-2,5-Dibromohexanedioic Acid |
| ¹H NMR | Due to the plane of symmetry, the spectrum will be simplified. Expect a triplet for the methine proton (-CHBr) and distinct multiplets for the two chemically non-equivalent methylene groups (-CH₂-).[7] |
| ¹³C NMR | Expect three signals: one for the carboxylic acid carbon (-COOH, ~170-180 ppm), one for the carbon bearing the bromine (-CHBr, ~50-60 ppm), and one for the central methylene carbons (-CH₂-).[8] |
| FTIR (cm⁻¹) | A strong, broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a prominent C=O stretch (~1700 cm⁻¹), and a C-Br stretch (~500-600 cm⁻¹).[8] |
| Melting Point | The pure meso isomer has a distinct melting point, which can be compared to literature values. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete reaction (insufficient time/temp).- Presence of moisture during acyl chloride formation.- Excessive solvent used during recrystallization. | - Increase reaction time and/or temperature.- Ensure all glassware is thoroughly dried.- Use the minimum amount of hot solvent required to dissolve the crude product.[7] |
| High Levels of Unreacted Adipic Acid | - Inefficient conversion to adipoyl chloride.- Reaction time too short or temperature too low. | - Ensure sufficient thionyl chloride is used and reflux is maintained.- Monitor the reaction by TLC (if applicable) to ensure completion.[7] |
| Product is an Oily or Gummy Solid | - Presence of multiple impurities, including the more soluble racemic isomer.- Residual solvent. | - Repeat the recrystallization step, potentially from a different solvent system (e.g., ethanol/water).- Ensure the product is thoroughly dried under vacuum.[7] |
| Presence of Racemic Diastereomer | - The reaction naturally produces a mixture.- Inefficient crystallization. | - Employ fractional crystallization carefully. Control the cooling rate to favor the precipitation of the less soluble meso isomer.- For analytical separation, chiral chromatography can be used.[7] |
Safety Precautions
This synthesis involves highly hazardous materials and must be performed with appropriate engineering controls and personal protective equipment.
-
General: Conduct all steps within a certified chemical fume hood. A safety shower and eyewash station must be readily accessible.
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water to release toxic gases (SO₂ and HCl).[9] Avoid inhalation and skin contact. Wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, and a lab coat.[10]
-
Bromine (Br₂): Highly corrosive, toxic, and has a high vapor pressure.[1] Causes severe burns on contact and is toxic if inhaled. Handle with extreme care, using the same level of PPE as for thionyl chloride. Ensure the fume hood has adequate airflow.
-
Waste Disposal: All liquid and solid waste containing bromine or thionyl chloride must be treated as hazardous waste.[11] Unreacted bromine can be quenched carefully with a solution of sodium thiosulfate. Thionyl chloride can be slowly added to a stirred, ice-cold solution of sodium bicarbonate. Follow all institutional guidelines for chemical waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. US4736059A - Process for the preparation of meso 2,5-dihaloadipates - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.dk [fishersci.dk]
Application Notes: 2,5-Dibromohexanedioic Acid as a Bifunctional ATRP Initiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] The choice of initiator is crucial as it determines the number of growing polymer chains and allows for the incorporation of specific functionalities at the polymer chain ends. 2,5-Dibromohexanedioic acid is a bifunctional initiator suitable for ATRP, featuring two bromine atoms that can independently initiate polymerization, leading to the growth of two polymer chains from a single initiator molecule. The central dicarboxylic acid moiety provides a valuable functional group for further chemical modifications, making it an attractive candidate for the synthesis of telechelic polymers, block copolymers, and other advanced polymeric materials for biomedical applications such as drug delivery and tissue engineering.[2][3]
Key Features and Applications
The use of this compound as an ATRP initiator offers several advantages:
-
Bifunctional Initiation: The two bromine atoms allow for the simultaneous growth of two polymer chains, resulting in polymers with a symmetrical architecture.[2]
-
Carboxylic Acid Functionality: The presence of carboxylic acid groups in the initiator molecule allows for post-polymerization modifications. This is particularly useful for conjugating biomolecules, attaching to surfaces, or altering the solubility of the resulting polymer.
-
Telechelic Polymers: This initiator is ideal for the synthesis of telechelic polymers, which are polymers with two reactive end-groups. These are valuable precursors for the synthesis of block copolymers and for chain extension reactions.[3][4]
-
Biomedical Applications: The ability to create well-defined polymers with terminal functional groups is highly desirable in the field of drug delivery and biomaterials. The carboxylic acid handles can be used to attach targeting ligands or drugs.
A structurally similar initiator, dimethyl 2,6-dibromoheptanedioate, has been successfully employed as a bifunctional initiator for the ATRP of monomers such as styrene and n-butyl acrylate.[5] Another related compound, diethyl meso-2,5-dibromoadipate, has been used to synthesize ABA triblock copolymers of 2-hydroxyethyl methacrylate (HEMA) and 2-(diethylamino)ethyl methacrylate (DEA).[6] These examples demonstrate the feasibility of using α,ω-dibromo dicarboxylic acid derivatives as effective bifunctional ATRP initiators.
General Considerations for Use
-
Initiator Purity: The purity of the this compound is critical for achieving a controlled polymerization. Impurities can interfere with the catalyst system and lead to a loss of control over the polymerization.
-
Catalyst System: A typical ATRP catalyst system consists of a copper(I) halide (e.g., CuBr) and a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (bpy)). The ratio of initiator to catalyst and ligand needs to be optimized for the specific monomer and desired polymer characteristics.[6]
-
Solvent: The choice of solvent will depend on the solubility of the monomer, initiator, and the resulting polymer. Common solvents for ATRP include toluene, anisole, and dimethylformamide (DMF).
-
Temperature: ATRP is typically conducted at elevated temperatures to ensure a sufficient rate of polymerization. The optimal temperature will vary depending on the monomer and catalyst system.
Data Presentation
The following tables summarize representative data from polymerizations using initiators analogous to this compound.
Note: The following data is for polymerizations using structurally similar bifunctional initiators (dimethyl 2,6-dibromoheptanedioate and diethyl meso-2,5-dibromoadipate) and is provided for illustrative purposes.
Table 1: ATRP of Various Monomers Initiated by Diethyl meso-2,5-dibromoadipate [6]
| Monomer 1 | Monomer 2 | Polymer Architecture | Mn ( g/mol ) | PDI (Mw/Mn) |
| HEMA | DEA | ABA Triblock | 12,500 | 1.25 |
| HEMA | MMA | ABA Triblock | 10,800 | 1.30 |
Mn = Number-average molecular weight, PDI = Polydispersity Index
Table 2: Synthesis of Dibromo-terminated Polystyrene using Dimethyl 2,6-dibromoheptanedioate [5]
| Monomer | Polymer | Mn ( g/mol ) | PDI (Mw/Mn) |
| Styrene | Polystyrene | 15,000 | 1.18 |
Mn = Number-average molecular weight, PDI = Polydispersity Index
Experimental Protocols
The following is a generalized protocol for the ATRP of a vinyl monomer using a bifunctional dicarboxylic acid initiator like this compound. This protocol is based on procedures for similar initiators and should be optimized for specific experimental conditions.[6]
Protocol: Synthesis of a Telechelic Polymer via ATRP
Materials:
-
This compound (Initiator)
-
Monomer (e.g., Methyl Methacrylate (MMA), n-Butyl Acrylate (BA), or 2-Hydroxyethyl Methacrylate (HEMA))
-
Copper(I) Bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anhydrous Solvent (e.g., Toluene, Anisole, or DMF)
-
Inhibitor remover column (for monomer purification)
-
Schlenk flask and other appropriate glassware for air-sensitive reactions
-
Nitrogen or Argon gas for inert atmosphere
-
Methanol (for precipitation)
-
THF (for GPC analysis)
Procedure:
-
Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor.
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the desired amount of this compound initiator.
-
Add the CuBr catalyst and a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
-
Deoxygenation: Subject the flask to several cycles of vacuum and backfilling with inert gas to remove any oxygen.
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the anhydrous solvent via a degassed syringe.
-
Add the PMDETA ligand via a degassed syringe.
-
Add the purified and degassed monomer to the flask.
-
-
Polymerization:
-
Place the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C).
-
Stir the reaction mixture for the predetermined time. Samples can be taken periodically via a degassed syringe to monitor monomer conversion and polymer molecular weight evolution by techniques such as NMR and Gel Permeation Chromatography (GPC).
-
-
Termination:
-
To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. This will oxidize the Cu(I) to Cu(II), quenching the polymerization.
-
-
Purification:
-
Dilute the reaction mixture with a suitable solvent (e.g., THF).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the monomer conversion using ¹H NMR spectroscopy.
-
Analyze the molecular weight (Mn) and polydispersity index (PDI) of the polymer by GPC.
-
Mandatory Visualizations
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental workflow for a typical ATRP synthesis.
References
Application Notes and Protocols for the Exploratory Synthesis of Polyesters from 2,5-Dibromohexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A thorough review of scientific literature and patent databases indicates no specific established protocols for the polymerization of 2,5-dibromohexanedioic acid. The following application notes and protocols are therefore based on general principles of polyester chemistry and are intended as a starting point for exploratory research. The presence of bromine atoms on the hexanedioic acid backbone may significantly influence the polymerization process and the final properties of the polymer, necessitating careful optimization of the proposed methods.[1]
Introduction
Aliphatic polyesters are a significant class of polymers valued for their biodegradability and biocompatibility, rendering them suitable for a multitude of applications in the biomedical and pharmaceutical fields, including drug delivery systems and medical devices.[2] The synthesis of polyesters typically involves the polycondensation of a dicarboxylic acid with a diol.[3]
This document outlines potential synthetic routes for the production of novel polyesters using this compound as a monomer. The incorporation of bromine atoms into the polymer backbone is anticipated to modify the material's properties, potentially enhancing its flame retardancy, refractive index, or providing sites for further chemical modification. However, the thermal stability of the carbon-bromine bond at typical polycondensation temperatures is a critical consideration, as it may lead to dehydrobromination and polymer discoloration.[1] Therefore, both high-temperature melt polycondensation and lower-temperature solution polycondensation methods are presented as potential synthetic strategies.
Proposed Synthetic Methodologies
Two primary methods are proposed for the synthesis of polyesters from this compound: melt polycondensation and solution polycondensation.
Melt Polycondensation
Melt polycondensation is a widely used, solvent-free method for synthesizing polyesters.[4] It involves heating the monomers above their melting points in the presence of a catalyst to drive the polymerization reaction, with the removal of a small molecule byproduct, such as water.[1] Given the thermal sensitivity of the C-Br bond, a two-stage process is recommended to minimize degradation.
Experimental Protocol: Two-Stage Melt Polycondensation
Materials:
-
This compound (1.0 eq)
-
Diol (e.g., 1,6-Hexanediol) (1.05 eq)
-
Catalyst (e.g., Antimony(III) oxide (Sb₂O₃), Titanium(IV) isopropoxide (TIPT)) (0.05 mol%)
-
High purity Nitrogen gas
Procedure:
-
Esterification Stage:
-
Charge the reactor with this compound, the selected diol, and the catalyst.
-
Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Begin stirring and gradually heat the mixture to 140-160 °C to form a molten, homogeneous solution.
-
Maintain this temperature for 2-4 hours to facilitate the initial esterification. Water will be produced as a byproduct and should be collected. The reaction progress can be monitored by the amount of water collected.[5]
-
-
Polycondensation Stage:
-
Once the evolution of water has ceased, gradually increase the temperature to 180-200 °C.
-
Simultaneously, slowly reduce the pressure to below 1 mmHg using a vacuum pump to facilitate the removal of the diol byproduct and drive the polymerization to a higher molecular weight.[5]
-
Continue the reaction under these conditions for an additional 3-5 hours. The viscosity of the reaction mixture will increase significantly as the polymer chains grow.
-
-
Recovery and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester, which may be a viscous liquid or a solid, can be dissolved in a suitable solvent such as chloroform or tetrahydrofuran (THF).
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent like cold methanol with vigorous stirring.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at a temperature below its melting point until a constant weight is achieved.[5]
-
Solution Polycondensation
Solution polycondensation is an alternative method that can be performed at lower temperatures, potentially mitigating the thermal degradation of the this compound monomer.[6] This method involves dissolving the monomers in a suitable solvent and often converting the dicarboxylic acid to a more reactive species, such as an acid chloride.
Experimental Protocol: Solution Polycondensation via Acid Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Diol (e.g., 1,6-Hexanediol)
-
Anhydrous solvent (e.g., 1,1,2,2-tetrachloroethane, Dichloromethane)
-
Acid scavenger (e.g., Pyridine)
-
Nitrogen gas
Procedure:
-
Synthesis of 2,5-Dibromohexanedioyl Chloride:
-
In a fume hood, react this compound with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF).
-
The reaction is typically heated to reflux until the evolution of gas ceases.
-
Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure to obtain the crude 2,5-dibromohexanedioyl chloride. Purification can be achieved by vacuum distillation or recrystallization.
-
-
Polycondensation:
-
Dissolve the purified diol and the acid scavenger (e.g., pyridine) in an anhydrous solvent in a reactor under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 2,5-dibromohexanedioyl chloride in the same anhydrous solvent to the cooled diol solution with vigorous stirring.[6]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.[6]
-
-
Recovery and Purification:
-
Pour the reaction mixture into a large excess of a non-solvent, such as methanol, to precipitate the polymer.[6]
-
Filter the polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and side products.
-
Redissolve the polymer in a suitable solvent and reprecipitate it to further purify the product.
-
Dry the final polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.[6]
-
Data Presentation
The following tables should be used to systematically record and compare the experimental conditions and the properties of the synthesized polyesters.
Table 1: Proposed Reaction Conditions for Polyester Synthesis
| Parameter | Melt Polycondensation | Solution Polycondensation |
| Monomer Ratio (Diacid:Diol) | 1:1.05 | 1:1 |
| Catalyst | Sb₂O₃ or TIPT | Not typically required |
| Catalyst Concentration | 0.05 mol% | - |
| Solvent | None | 1,1,2,2-tetrachloroethane |
| Temperature | 140-200 °C | 0-25 °C |
| Pressure | Atmospheric, then <1 mmHg | Atmospheric |
| Reaction Time | 5-9 hours | 24 hours |
Table 2: Characterization Data for Synthesized Polyesters
| Property | Method | Expected Outcome |
| Number Average Molecular Weight (Mₙ) | Gel Permeation Chromatography (GPC) | > 10,000 g/mol |
| Weight Average Molecular Weight (Mₙ) | Gel Permeation Chromatography (GPC) | > 20,000 g/mol |
| Polydispersity Index (PDI) | GPC (Mₙ/Mₙ) | 1.5 - 2.5 |
| Glass Transition Temperature (T₉) | Differential Scanning Calorimetry (DSC) | Dependent on diol structure |
| Melting Temperature (Tₘ) | Differential Scanning Calorimetry (DSC) | Dependent on crystallinity |
| Decomposition Temperature (Tₐ) | Thermogravimetric Analysis (TGA) | To be determined |
| Structure Confirmation | ¹H NMR, ¹³C NMR, FTIR | Peaks corresponding to ester linkages and monomer backbones |
Visualizations
Diagrams of Workflows and Processes
Caption: Exploratory workflow for polyester synthesis and characterization.
Caption: Workflow for two-stage melt polycondensation.
Caption: Workflow for solution polycondensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
Application Notes and Protocols: 2,5-Dibromohexanedioic Acid as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,5-dibromohexanedioic acid and its derivatives as key starting materials in the synthesis of various five-membered heterocyclic compounds. The strategic placement of bromine atoms at the C2 and C5 positions makes this linear aliphatic dicarboxylic acid an ideal precursor for intramolecular cyclization reactions, yielding substituted pyrrolidines, tetrahydrofurans, and tetrahydrothiophenes. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.
Synthesis of Substituted Pyrrolidines
The reaction of this compound esters with primary amines provides a direct route to N-substituted pyrrolidine-2,5-dicarboxylates. These compounds are valuable building blocks for the synthesis of more complex molecules, including analogues of natural products and potential therapeutic agents. The reaction proceeds via a double nucleophilic substitution, where the amine nitrogen displaces both bromide ions, leading to the formation of the pyrrolidine ring.
Data Presentation: Synthesis of Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate
| Parameter | Value | Reference |
| Starting Material | Diethyl meso-2,5-dibromoadipate | [1][2] |
| Reagent | N-methylallylamine | [1][2] |
| Base | Potassium carbonate | [1][2] |
| Product | Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate | [1][2] |
| Stereochemistry | Mixture of two diastereomers | [1][2] |
Experimental Protocol: Synthesis of Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate[1][2]
Materials:
-
Diethyl meso-2,5-dibromoadipate
-
N-methylallylamine
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a solution of diethyl meso-2,5-dibromoadipate (1.0 eq) in anhydrous acetonitrile, add N-methylallylamine (1.2 eq) and anhydrous potassium carbonate (2.5 eq).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.
Synthesis of Substituted Tetrahydrothiophenes
The reaction of this compound esters with a sulfide source, such as sodium sulfide, provides an efficient method for the synthesis of tetrahydrothiophene-2,5-dicarboxylic acid esters. This reaction is a classic example of a Williamson ether synthesis analogue for sulfur, where the sulfide ion acts as the nucleophile to displace the two bromide ions, forming the sulfur-containing heterocycle.
Data Presentation: Synthesis of Tetrahydrothiophene-2,5-dicarboxylic Acid Esters
| Parameter | Value (Method 1) | Value (Method 2) | Reference |
| Starting Material | α,α'-Dibromoadipic acid dimethyl ester | Diethyl α,α'-dibromoadipate | [3][4] |
| Reagent | Sodium sulfide | Sodium sulfide | [3][4] |
| Solvent | Methanol | Ethanol | [3][4] |
| Product | Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester | Tetrahydrothiophene-2,5-dicarboxylic acid diethyl ester | [3][4] |
| Reported Yield | - | 33% | [4] |
Experimental Protocol: Synthesis of Tetrahydrothiophene-2,5-dicarboxylic Acid Dimethyl Ester[3]
Materials:
-
α,α'-Dibromoadipic acid dimethyl ester
-
Sodium sulfide (60%)
-
Methanol
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, dissolve α,α'-dibromoadipic acid dimethyl ester (1.0 eq) in methanol.
-
Separately, prepare a solution of sodium sulfide (1.05 eq of 60% purity) in methanol.
-
Slowly add the sodium sulfide solution to the solution of the dibromo ester with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure or by column chromatography to yield pure tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester.
Proposed Synthesis of Substituted Tetrahydrofurans
While direct literature examples for the synthesis of tetrahydrofuran-2,5-dicarboxylic acid from this compound were not prominently found in the initial search, a plausible and highly effective synthetic route can be proposed based on established chemical principles. The reaction would involve the hydrolysis of the dibromo acid to the corresponding dihydroxy acid, followed by an acid-catalyzed intramolecular cyclization (a double Williamson ether synthesis).
Proposed Experimental Protocol: Synthesis of Tetrahydrofuran-2,5-dicarboxylic Acid
Materials:
-
This compound
-
Silver(I) oxide or aqueous sodium hydroxide
-
Sulfuric acid (concentrated) or other strong acid catalyst
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
Step 1: Hydrolysis to 2,5-Dihydroxyhexanedioic Acid
-
Suspend this compound (1.0 eq) in water.
-
Add silver(I) oxide (1.1 eq) or a stoichiometric amount of aqueous sodium hydroxide and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
If using silver(I) oxide, filter off the silver bromide precipitate. If using sodium hydroxide, the reaction mixture can be carried forward to the next step after neutralization.
Step 2: Acid-Catalyzed Intramolecular Cyclization
-
To the aqueous solution of 2,5-dihydroxyhexanedioic acid, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours to facilitate the intramolecular dehydration and cyclization.
-
Monitor the formation of the tetrahydrofuran derivative by a suitable analytical method (e.g., LC-MS).
-
After cooling, extract the product into diethyl ether.
-
Wash the ether extract with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrahydrofuran-2,5-dicarboxylic acid.
-
The crude product can be purified by recrystallization.
Conclusion
This compound and its esters are highly effective and versatile precursors for the synthesis of a range of five-membered heterocyclic compounds. The straightforward and often high-yielding nature of these cyclization reactions makes them attractive for applications in pharmaceutical and materials science research. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel substituted pyrrolidines, tetrahydrothiophenes, and tetrahydrofurans for various applications.
References
- 1. Cas 869-10-3,Diethyl 2,5-dibromohexanedioate | lookchem [lookchem.com]
- 2. Diethyl 2,5-dibromohexanedioate CAS#: 869-10-3 [amp.chemicalbook.com]
- 3. EP0387725A2 - Production of thiophene-2,5-dicarboxylic acid diesters and tetrahydrothiophene-2,5-dicarboxylic acid diesters - Google Patents [patents.google.com]
- 4. US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene-2,5-dicarboxylic acid diesters and dibenzoxazolylthiophenes - Google Patents [patents.google.com]
Application Notes and Protocols: 2,5-Dibromohexanedioic Acid in the Synthesis of Functional Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,5-dibromohexanedioic acid as a functional organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Due to the absence of direct literature on MOFs synthesized with this specific linker, this document presents a hypothetical, yet scientifically grounded, approach based on established principles of MOF chemistry, particularly focusing on zirconium-based MOFs and post-synthetic modification (PSM). The reactive bromide functional groups on the aliphatic backbone of this linker make it a prime candidate for creating MOFs that can be further functionalized for a variety of applications, most notably in the field of drug delivery.
Introduction to Functionalized MOFs and Post-Synthetic Modification
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore sizes, and chemically versatile nature make them ideal candidates for applications in gas storage, catalysis, and biomedicine.[2] The properties of a MOF can be precisely controlled by the choice of its metal nodes and organic linkers.[3]
While many MOFs are synthesized directly from functionalized linkers, some functional groups may not be stable under the typical solvothermal or hydrothermal synthesis conditions.[4] To overcome this limitation, Post-Synthetic Modification (PSM) has emerged as a powerful strategy.[5] PSM involves the chemical modification of a pre-synthesized MOF, allowing for the introduction of a wide range of functionalities without compromising the integrity of the framework.[5][6] This approach is particularly useful for incorporating sensitive chemical groups or for creating complex, multifunctional materials.[6]
This compound is a promising, yet unexplored, linker for MOF synthesis. Its aliphatic dicarboxylate structure can form stable frameworks, particularly with oxophilic metals like Zr(IV).[2] The key feature of this linker is the presence of two secondary bromide groups, which can serve as reactive handles for a variety of covalent PSM reactions. This allows for the initial synthesis of a robust "parent" MOF, which can then be chemically altered to introduce desired functionalities for specific applications, such as targeted drug delivery.
Hypothetical Synthesis of a Bromine-Functionalized Zr-MOF
This section outlines a hypothetical protocol for the synthesis of a zirconium-based MOF using this compound. Zirconium MOFs, like the well-known UiO series, are renowned for their exceptional chemical and thermal stability, making them ideal platforms for rigorous post-synthetic modifications.[2] Due to the flexibility of the aliphatic linker, the resulting MOF may be amorphous or poorly crystalline, which can be advantageous for certain drug delivery applications by offering different release kinetics.[7]
A mixed-linker approach is proposed, combining this compound with a structurally similar, non-functionalized linker like adipic acid. This strategy can help in achieving better structural integrity and porosity. The resulting hypothetical MOF will be referred to as G-MOF-1 (Google-MOF-1) .
Experimental Protocol 1: Synthesis of G-MOF-1
Materials and Reagents:
-
Zirconium(IV) chloride (ZrCl₄)
-
Adipic acid (Hexanedioic acid)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (Modulator)
-
Methanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ (116.5 mg, 0.5 mmol) in 5 mL of DMF.
-
Add 2.5 mL of acetic acid (a modulator to control crystallinity and defects).
-
In a separate vial, dissolve adipic acid (58.5 mg, 0.4 mmol) and this compound (30.4 mg, 0.1 mmol) in 5 mL of DMF.
-
Combine the two solutions in the vial containing the zirconium salt.
-
Cap the vial tightly and place it in a preheated oven at 120 °C for 72 hours.
-
After cooling to room temperature, a white precipitate should be observed.
-
Collect the solid product by centrifugation (8000 rpm, 10 min).
-
Wash the product by resuspending it in fresh DMF (3 x 10 mL), followed by methanol (3 x 10 mL). After each wash, collect the solid by centrifugation.
-
To activate the MOF (remove solvent from pores), perform a solvent exchange with chloroform (3 x 10 mL) over 24 hours.
-
Dry the final product under vacuum at 150 °C for 12 hours to obtain the activated G-MOF-1.
Data Presentation: Expected Properties of G-MOF-1
The following table summarizes the anticipated properties of the synthesized G-MOF-1, based on typical values for zirconium MOFs synthesized with aliphatic dicarboxylate linkers.
| Property | Expected Value/Characteristic | Analytical Method |
| Appearance | White microcrystalline or amorphous powder | Visual Inspection, SEM |
| Brunauer-Emmett-Teller (BET) Surface Area | 200 - 500 m²/g | N₂ Adsorption at 77K |
| Pore Volume | 0.2 - 0.4 cm³/g | N₂ Adsorption at 77K |
| Pore Size | Microporous (< 2 nm) | N₂ Adsorption at 77K |
| Thermal Stability | Stable up to ~350 °C in air | TGA |
| Elemental Analysis | Presence of Zr, C, H, O, and Br confirmed | CHNBr Analysis, EDX |
| FT-IR Spectroscopy | Carboxylate stretches (~1580, 1400 cm⁻¹), C-Br stretch (~650 cm⁻¹) | FT-IR |
Post-Synthetic Modification (PSM) of G-MOF-1
The bromine atoms in the G-MOF-1 structure are ideal sites for nucleophilic substitution reactions. This allows for the covalent attachment of various functional groups. A particularly useful transformation is the conversion of the bromide to an azide (-N₃). The azide group is a versatile functional handle for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.[8] This provides a highly efficient and bio-orthogonal method for conjugating drugs, targeting ligands, or imaging agents to the MOF.[8]
Application Note: Azidation of G-MOF-1
The conversion of the alkyl bromide within the MOF pores to an azide group creates an azide-functionalized MOF, hereafter termed G-MOF-1-N₃ . This modification serves as a foundational step for subsequent bioconjugation, making the MOF a highly adaptable platform for drug delivery systems. The reaction must be carried out under conditions that preserve the MOF's structural integrity.
Experimental Protocol 2: Synthesis of G-MOF-1-N₃ via PSM
Materials and Reagents:
-
Activated G-MOF-1 (from Protocol 1)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
Procedure:
-
Suspend 100 mg of activated G-MOF-1 in 10 mL of anhydrous DMF in a round-bottom flask.
-
Add a significant excess of sodium azide (e.g., 130 mg, 2.0 mmol) to the suspension.
-
Heat the mixture at 65 °C under a nitrogen atmosphere with constant stirring for 48 hours.
-
After cooling, collect the solid product by centrifugation (8000 rpm, 10 min).
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) and methanol (3 x 10 mL) to remove unreacted sodium azide and other impurities.
-
Activate the resulting G-MOF-1-N₃ by drying under vacuum at 100 °C for 12 hours. (Note: A lower activation temperature is used to avoid any potential decomposition of the azide groups).
Data Presentation: Comparative Properties of G-MOF-1 and G-MOF-1-N₃
The successful conversion of bromide to azide groups can be confirmed by comparing the properties of the parent and modified MOFs.
| Property | G-MOF-1 (Parent) | G-MOF-1-N₃ (Modified) | Analytical Method |
| FT-IR Spectroscopy | C-Br stretch (~650 cm⁻¹) | Appearance of a strong, sharp azide stretch (~2100 cm⁻¹) | FT-IR |
| Elemental Analysis | Contains Bromine (Br) | Contains Nitrogen (N), significant reduction in Br content | CHN Analysis, EDX/XPS |
| BET Surface Area | 200 - 500 m²/g | Slight decrease expected (e.g., 180 - 450 m²/g) | N₂ Adsorption at 77K |
| Pore Volume | 0.2 - 0.4 cm³/g | Slight decrease expected (e.g., 0.18 - 0.35 cm³/g) | N₂ Adsorption at 77K |
| Crystallinity | Maintained post-modification | PXRD |
Visualization of Workflow and Applications
Diagrams created using Graphviz DOT language illustrate the synthesis, modification, and potential application of the functionalized MOF.
Diagram 1: Overall Experimental Workflow
Caption: Workflow for synthesis and functionalization of G-MOF-1.
Diagram 2: Application in Targeted Drug Delivery
Caption: Logical pathway for targeted drug delivery using G-MOF-1-N₃.
Concluding Remarks for Drug Development Professionals
The use of this compound as a linker opens a pathway to novel, highly functionalizable MOF platforms. The ability to perform clean and efficient post-synthetic modifications, such as the azidation described, is a significant advantage for drug development. The resulting azide-functionalized MOF (G-MOF-1-N₃) is not just a drug carrier but a versatile scaffold. Using click chemistry, researchers can covalently attach:
-
Active Pharmaceutical Ingredients (APIs): Covalent attachment can prevent premature drug leakage and allow for controlled release, which is often triggered by the degradation of the MOF in the acidic environment of cancer cells or endosomes.[9]
-
Targeting Ligands: Molecules such as antibodies, peptides, or folic acid can be attached to the MOF surface to direct the drug carrier to specific tissues or cell types, enhancing efficacy and reducing systemic toxicity.
-
Stealth Moieties: Polymers like polyethylene glycol (PEG) can be conjugated to the MOF to increase its circulation time in the bloodstream by evading the immune system.
This "plug-and-play" approach allows for the modular design of sophisticated drug delivery systems tailored to specific therapeutic challenges. The protocols and data presented here provide a foundational roadmap for researchers to explore the synthesis and application of MOFs derived from this compound, paving the way for next-generation nanomedicines.
References
- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic design and functionalisation of amorphous zirconium metal–organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05053C [pubs.rsc.org]
- 8. Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,5-Dibromohexanedioic Acid as a Versatile Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Bifunctional Crosslinker
In the dynamic fields of polymer chemistry, biomaterials, and drug development, the rational design of crosslinked networks is paramount for achieving desired material properties. 2,5-Dibromohexanedioic acid, a bifunctional molecule featuring two carboxylic acid moieties and two reactive bromine atoms, emerges as a highly versatile crosslinking agent. Its unique architecture allows for two distinct and controllable crosslinking strategies, enabling the formation of a diverse range of polymeric networks with tunable characteristics.
This comprehensive guide provides in-depth application notes and detailed protocols for the effective utilization of this compound as a crosslinking agent. We will explore its application in the synthesis of polyesters and polyamides, as well as its use in crosslinking polymers bearing nucleophilic functional groups. The protocols are designed to be self-validating, with integrated characterization steps to ensure successful crosslinking.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈Br₂O₄[1] |
| Molecular Weight | 303.93 g/mol |
| CAS Number | 3479-85-4[1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in many organic solvents, limited solubility in water |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Application Note 1: Polyester and Polyamide Synthesis via Carboxylic Acid Reactivity
The two carboxylic acid groups of this compound serve as anchor points for condensation polymerization. By reacting with diols or diamines, it can be used to synthesize polyesters and polyamides, respectively. The resulting polymers will have bromine atoms periodically along the backbone, which can be further functionalized in subsequent reaction steps if desired.
This approach is particularly useful for creating novel polymers with tailored thermal and mechanical properties. The rigidity of the hexanedioic acid backbone, combined with the potential for post-polymerization modification at the bromine sites, offers a pathway to advanced materials.
Protocol 1.1: Synthesis of a Crosslinked Polyester
This protocol details the synthesis of a polyester by reacting this compound with a diol, such as 1,4-butanediol. The reaction proceeds via acid-catalyzed esterification.[3][4][5]
Materials:
-
This compound
-
1,4-Butanediol (or other suitable diol)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (or other suitable solvent for azeotropic removal of water)
-
Methanol (for purification)
-
Round-bottom flask with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask equipped with a Dean-Stark trap and condenser, combine equimolar amounts of this compound and the chosen diol (e.g., 1,4-butanediol).
-
Catalyst and Solvent Addition: Add a catalytic amount of p-toluenesulfonic acid (approximately 0.5-1 mol% with respect to the dicarboxylic acid). Add a sufficient volume of toluene to facilitate azeotropic removal of water.
-
Reaction under Inert Atmosphere: Flush the system with an inert gas (N₂ or Ar) and maintain a gentle flow throughout the reaction.
-
Heating and Water Removal: Heat the reaction mixture to reflux with vigorous stirring. Water, a byproduct of the esterification, will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the polymerization.
-
Polymer Isolation: After cooling to room temperature, the polymer can be isolated by precipitation in a non-solvent such as cold methanol.
-
Purification: The precipitated polymer should be washed several times with methanol to remove any unreacted monomers and catalyst.
-
Drying: Dry the purified polyester under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization:
-
FTIR Spectroscopy: Confirm the formation of ester bonds by the appearance of a characteristic C=O stretching vibration around 1735 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to verify the polymer structure.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity of the synthesized polyester.
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Protocol 1.2: Synthesis of a Crosslinked Polyamide
This protocol describes the synthesis of a polyamide through the reaction of this compound with a diamine, such as 1,6-hexanediamine, using dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate amide bond formation under milder conditions.[6][7][8]
Materials:
-
This compound
-
1,6-Hexanediamine (or other suitable diamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Lithium Chloride (optional, to improve solubility)
-
Methanol (for purification)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution of Reactants: In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF. If solubility is an issue, the addition of a small amount of LiCl can be beneficial.
-
Addition of Diamine: To the stirred solution, add an equimolar amount of the diamine (e.g., 1,6-hexanediamine).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: Slowly add a solution of DCC (1.05 equivalents) in anhydrous DMF to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. A white precipitate of dicyclohexylurea (DCU), the byproduct of the DCC coupling, will form.
-
Removal of DCU: Filter the reaction mixture to remove the precipitated DCU.
-
Polymer Precipitation: Slowly pour the filtrate into a large excess of a non-solvent, such as methanol or water, to precipitate the polyamide.
-
Purification and Drying: Collect the polymer by filtration, wash thoroughly with the precipitation solvent, and dry under vacuum at an elevated temperature (e.g., 60-80 °C).
Characterization:
-
FTIR Spectroscopy: Confirm the formation of amide bonds by the presence of the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands.
-
NMR Spectroscopy: Verify the polyamide structure using ¹H and ¹³C NMR.
-
GPC: Determine the molecular weight and polydispersity.
-
DSC/TGA: Analyze the thermal properties of the resulting polyamide.
Application Note 2: Crosslinking via Nucleophilic Substitution at Bromine Sites
The bromine atoms at the α-positions to the carboxylic acid groups in this compound are excellent leaving groups in nucleophilic substitution reactions.[9][10] This reactivity can be exploited to crosslink polymers that contain nucleophilic functional groups such as primary or secondary amines (-NH₂, -NHR) or thiols (-SH). This method is particularly advantageous for crosslinking pre-formed polymers to create hydrogels or other networked materials for applications in drug delivery, tissue engineering, and other biomedical fields.
Protocol 2.1: Crosslinking of an Amine-Containing Polymer (e.g., Polyvinylamine, Chitosan)
This protocol outlines a general procedure for crosslinking a polymer with primary or secondary amine groups using this compound.
Materials:
-
Amine-containing polymer (e.g., polyvinylamine, chitosan, polyethyleneimine)
-
This compound
-
A suitable solvent (e.g., water, DMSO, DMF, depending on polymer solubility)
-
A non-nucleophilic base (e.g., sodium bicarbonate, triethylamine)
-
Dialysis tubing (for purification of hydrogels)
-
Lyophilizer (for drying hydrogels)
Procedure:
-
Polymer Solution Preparation: Dissolve the amine-containing polymer in the chosen solvent to a desired concentration. The concentration will influence the final crosslinking density.
-
Crosslinker Solution Preparation: Prepare a stock solution of this compound in a compatible solvent.
-
pH Adjustment: Add a non-nucleophilic base to the polymer solution to deprotonate the amine groups, increasing their nucleophilicity. The optimal pH will depend on the pKa of the polymer's amine groups.
-
Crosslinking Reaction: Slowly add the this compound solution to the polymer solution with constant stirring. The molar ratio of the crosslinker to the amine functional groups on the polymer will determine the degree of crosslinking.
-
Gelation: Continue stirring the mixture at room temperature or with gentle heating. The formation of a hydrogel or a significant increase in viscosity indicates successful crosslinking. The time required for gelation can vary from minutes to hours.
-
Purification: For hydrogels formed in aqueous solutions, purify the network by dialysis against deionized water for several days to remove unreacted crosslinker, base, and other small molecules.
-
Drying: The purified hydrogel can be dried by lyophilization (freeze-drying) to obtain a porous scaffold.
Characterization:
-
Swelling Ratio: Determine the water uptake capacity of the crosslinked hydrogel. A lower swelling ratio generally indicates a higher crosslinking density.
-
Rheology: Measure the storage (G') and loss (G'') moduli to characterize the mechanical properties of the hydrogel. A G' greater than G'' is indicative of a stable gel.
-
Scanning Electron Microscopy (SEM): Visualize the morphology and pore structure of the lyophilized hydrogel.
-
FTIR Spectroscopy: Monitor the changes in the amine-related peaks upon crosslinking.
Visualization of Crosslinking Mechanisms
To further elucidate the crosslinking processes, the following diagrams illustrate the key chemical reactions.
Caption: Polyester formation via acid-catalyzed condensation.
Caption: Polyamide synthesis using DCC as a coupling agent.
Caption: Crosslinking via nucleophilic substitution at bromine sites.
Quantitative Data Summary
The following table provides a hypothetical summary of expected characterization data for hydrogels prepared using Protocol 2.1 with varying degrees of crosslinking.
| Crosslinker:Amine Ratio | Swelling Ratio (q) | Storage Modulus (G') (Pa) |
| 1:20 | High (~50) | Low (~100-500) |
| 1:10 | Medium (~25) | Medium (~500-2000) |
| 1:5 | Low (~10) | High (~2000-5000) |
Note: These values are illustrative and will vary depending on the specific polymer, its molecular weight, and the reaction conditions.
Conclusion and Future Perspectives
This compound is a powerful and versatile crosslinking agent with significant potential in materials science and drug development. Its dual reactivity allows for the creation of a wide array of crosslinked architectures, from novel polyesters and polyamides to functional hydrogels. The protocols and application notes provided herein offer a solid foundation for researchers to explore the capabilities of this unique molecule. Future research may focus on leveraging the bromine functionalities for post-crosslinking modifications, such as grafting bioactive molecules or creating stimuli-responsive materials.
References
- 1. 2,5-Dibromoadipic acid | C6H8Br2O4 | CID 99860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexanedioic acid,2,5-dibromo- | CAS#:3479-85-4 | Chemsrc [chemsrc.com]
- 3. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Reaction of 2,5-Dibromohexanedioic Acid with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromohexanedioic acid is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis. Its two bromine atoms, positioned at the α-carbons relative to the carboxylic acid groups, are susceptible to nucleophilic substitution by amines. This reactivity allows for the construction of a variety of nitrogen-containing heterocyclic and acyclic compounds. The reaction of this compound with amines primarily leads to two main classes of products: piperazine-2,5-diones through intramolecular cyclization with primary amines or ammonia, and polyamides via polycondensation with diamines. These products, particularly the substituted piperazine-2,5-diones, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.
This document provides detailed application notes on the synthesis and potential applications of compounds derived from the reaction of this compound with amines, along with specific experimental protocols.
Application Notes
Synthesis of Substituted Piperazine-2,5-diones
The reaction of this compound with primary amines or ammonia provides a direct route to 3,6-disubstituted piperazine-2,5-diones. The reaction proceeds via a tandem nucleophilic substitution followed by intramolecular cyclization. The stereochemistry of the starting dibromoacid (meso or dl) will influence the stereochemical outcome of the final product.
Key Features:
-
Versatility: A wide range of primary amines can be used to generate a library of N-substituted and 3,6-disubstituted piperazine-2,5-diones.
-
Bioactive Scaffold: The piperazine-2,5-dione core is a privileged scaffold in drug discovery, known to exhibit a range of biological activities.[1]
Synthesis of Polyamides
When this compound is reacted with diamines, polyamides can be formed through a polycondensation reaction.[2] The properties of the resulting polymer, such as thermal stability and solubility, will depend on the specific diamine used.[3][4]
Key Features:
-
Polymer Synthesis: This reaction offers a pathway to novel functionalized polyamides.
-
Material Science: The resulting polymers may have applications in materials science as engineering plastics or biomedical materials.
Applications in Drug Development
Derivatives of piperazine-2,5-dione synthesized from this compound are promising candidates for drug development, particularly in oncology and infectious diseases.
-
Anticancer Activity: Numerous studies have reported the potent anticancer activity of 3,6-disubstituted piperazine-2,5-diones.[5][6] A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[7][8]
-
Antimicrobial Activity: The piperazine scaffold is also associated with antimicrobial properties. N,N'-disubstituted piperazine derivatives have shown significant activity against various bacterial strains.[8]
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of piperazine-2,5-diones and related reactions. Note that specific data for this compound is limited in the literature; therefore, data from analogous reactions are included for comparative purposes.
Table 1: Synthesis of 3,6-Disubstituted Piperazine-2,5-diones and Related Compounds
| Starting Material | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sarcosine anhydride (brominated in situ) | 6-Chloroindole | DMF | Room Temp | 24 | 19.4 | [9] |
| 1-Allyl-glycine anhydride (brominated in situ) | Benzylamine | DMF | Room Temp | 12 | 63 | [5] |
| 1-Allyl-glycine anhydride (brominated in situ) | Naphthalen-1-ylmethanamine | DMF | Room Temp | 12 | 58 | [5] |
| meso-Dimethyl 2,5-dibromohexanedioate | Potassium phthalimide | DMF | Room Temp | 24 | Not specified | Analogous Reaction |
Table 2: Anticancer Activity of Representative 3,6-Disubstituted Piperazine-2,5-diones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 (naphthalen-1-ylmethylene and 2-methoxybenzylidene substituted) | A549 (Lung Carcinoma) | 1.2 | [5] |
| Compound 11 (naphthalen-1-ylmethylene and 2-methoxybenzylidene substituted) | HeLa (Cervical Cancer) | 0.7 | [5] |
| Plinabulin analog b | BxPC-3 (Pancreatic Cancer) | 0.0009 | [8] |
| Plinabulin analog b | NCI-H460 (Lung Cancer) | 0.0041 | [8] |
| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (Pancreatic Carcinoma, glucose-starved) | 28 | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,6-Disubstituted Piperazine-2,5-diones
This protocol is a general guideline based on the reaction of α,α'-dihalo carbonyl compounds with amines to form piperazine-2,5-diones.
Materials:
-
This compound (or its diester derivative)
-
Primary amine (2.2 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Base (e.g., triethylamine or potassium carbonate, 2.5 equivalents)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (2.2 eq) and the base (2.5 eq).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3,6-disubstituted piperazine-2,5-dione.
Protocol 2: Synthesis of Polyamides from this compound and a Diamine (Interfacial Polymerization)
This protocol describes a general method for interfacial polymerization to form polyamides.
Materials:
-
This compound
-
Thionyl chloride
-
Diamine (e.g., hexamethylenediamine)
-
Sodium hydroxide
-
Dichloromethane
-
Water
-
Hexane
Procedure:
-
Acid Chloride Formation: Convert this compound to its diacyl chloride by reacting with an excess of thionyl chloride. The reaction is typically heated at reflux for 1-2 hours, and the excess thionyl chloride is removed by distillation.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the diamine (e.g., 0.5 M) containing sodium hydroxide (e.g., 1.0 M) to neutralize the HCl produced during the polymerization.
-
Organic Phase Preparation: Prepare a solution of the 2,5-dibromohexanedioyl chloride in an organic solvent immiscible with water, such as dichloromethane (e.g., 0.2 M).
-
Interfacial Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form at the interface.
-
Polymer Collection: Gently grasp the polymer film with forceps and pull it out of the beaker continuously. A rope of the polyamide will be formed.
-
Washing and Drying: Wash the collected polymer with water and then with a solvent like hexane to remove unreacted monomers and solvent. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C).
Visualizations
Reaction Workflows
Caption: General workflow for the synthesis of 3,6-disubstituted piperazine-2,5-diones.
References
- 1. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studymind.co.uk [studymind.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Apoptosis: the intrinsic pathway (Chapter 31) - Molecular Oncology [resolve.cambridge.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Synthesis of Bis-indolylpiperazine-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification of 2,5-dibromohexanedioic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the esterification of 2,5-dibromohexanedioic acid, a key intermediate in various synthetic pathways, including those relevant to drug development and metabolism studies.
Introduction
This compound and its esters are valuable bifunctional molecules in organic synthesis. The presence of two bromine atoms and two carboxylic acid functionalities allows for a range of chemical modifications, making them ideal precursors for the synthesis of complex molecules, including chiral diacids and other stereochemically defined structures.[1] In the context of drug development, dicarboxylic acid esters are utilized as linkers in prodrug strategies to improve the pharmacokinetic properties of therapeutic agents, such as enhancing membrane permeability.[2][3][4][5][6] Dicarboxylic acids and their derivatives are also employed in the synthesis of biodegradable polymers for drug delivery systems.[7]
One notable application of diethyl 2,5-dibromohexanedioate is as an intermediate in the synthesis of trans,trans-muconic acid.[8] Muconic acid is a known urinary metabolite of benzene, and its quantification is used as a biomarker for benzene exposure.[8] The ability to synthesize muconic acid and its derivatives is crucial for toxicological studies and for developing standards for biological monitoring.
This protocol details the Fischer esterification of this compound with ethanol to produce diethyl 2,5-dibromohexanedioate, a common and versatile derivative.
Experimental Protocol: Fischer Esterification of this compound
This procedure describes the synthesis of diethyl 2,5-dibromohexanedioate from this compound using an excess of ethanol as both the reactant and solvent, with sulfuric acid as a catalyst. The reaction is driven to completion by removing water as it is formed.
Materials:
-
This compound
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or diethyl ether
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 10.0 g, 1 equivalent) and absolute ethanol (e.g., 100 mL, large excess).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 1 mL) to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Work-up: Dissolve the residue in dichloromethane or diethyl ether (e.g., 100 mL) and transfer the solution to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with:
-
Water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup.
-
Brine (1 x 50 mL)
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude diethyl 2,5-dibromohexanedioate.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by vacuum distillation.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of diethyl 2,5-dibromohexanedioate. Yields for Fischer esterifications are generally moderate to high, and can be optimized by efficiently removing water.[9]
| Parameter | Value |
| Reactants | |
| This compound | 1 equivalent |
| Ethanol | 10-20 equivalents (serves as reactant and solvent) |
| Sulfuric Acid (catalyst) | 0.1-0.2 equivalents |
| Reaction Conditions | |
| Temperature | Reflux (approx. 78 °C for ethanol) |
| Reaction Time | 4 - 8 hours |
| Product Characterization | |
| Expected Yield | 75-90% |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ (ppm): 4.45-4.35 (m, 2H), 4.25-4.15 (q, 4H), 2.40-2.20 (m, 4H), 1.30-1.20 (t, 6H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 170.5, 62.0, 52.5, 33.0, 14.0 |
Note: NMR data is predicted based on the structure and may vary slightly based on experimental conditions and purity.
Visualizations
Caption: Workflow for the esterification of this compound.
Caption: Role of diethyl 2,5-dibromohexanedioate in muconic acid synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. (2003) | Kevin Beaumont | 521 Citations [scispace.com]
- 3. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. An integrated yeast‐based process for cis,cis‐muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Derivatization of 2,5-Dibromohexanedioic Acid as a Scaffold for Novel Therapeutics in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dibromohexanedioic acid is a bifunctional molecule offering multiple points for chemical modification. The presence of two carboxylic acid groups and two secondary bromine atoms makes it an attractive, albeit underexplored, scaffold for the generation of diverse chemical libraries for drug discovery. The linear six-carbon backbone provides a degree of flexibility, while the bromine and carboxylic acid functionalities serve as reactive handles for introducing a variety of pharmacophoric features. This document outlines potential derivatization strategies for this compound and proposes hypothetical applications in medicinal chemistry, complete with detailed experimental protocols.
Rationale for Derivatization
The derivatization of this compound can be approached through two primary avenues: modification of the carboxylic acid groups and substitution of the bromine atoms. This dual reactivity allows for the synthesis of a wide array of structures with potential therapeutic applications.
-
Carboxylic Acid Modification: The carboxylic acid groups can be readily converted into esters, amides, or other bioisosteres to modulate polarity, solubility, and interactions with biological targets. Amide formation, in particular, allows for the introduction of diverse side chains, mimicking the structures of amino acids or other natural ligands.
-
Bromine Substitution: The bromine atoms can be replaced by various nucleophiles, such as amines, thiols, and azides, to introduce new functional groups. This allows for the exploration of interactions with specific pockets in target proteins and can be used to attach linkers for further conjugation.
Potential Therapeutic Applications
While the direct biological activity of this compound and its simple derivatives is not well-documented, its structure suggests potential as a scaffold for inhibitors of enzymes that recognize dicarboxylic acid substrates. One such class of enzymes is the histone deacetylases (HDACs), which are known to bind inhibitors containing a zinc-binding group, a linker, and a cap group. The derivatized this compound could be designed to mimic this pharmacophore.
Experimental Protocols
General Synthesis of Diamide Derivatives of this compound
This protocol describes a general method for the synthesis of diamide derivatives of this compound using a standard coupling agent.
Materials:
-
This compound
-
Amine of choice (2.2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (2.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for filtration and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the amine of choice (2.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve DCC (2.2 equivalents) and HOBt (2.2 equivalents) in a minimal amount of anhydrous DMF.
-
Slowly add the DCC/HOBt solution to the reaction mixture containing the acid and amine.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Dilute the filtrate with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the desired diamide derivative.
-
Characterize the final product by NMR and mass spectrometry.
General Protocol for Nucleophilic Substitution of Bromine Atoms
This protocol outlines a general procedure for the substitution of the bromine atoms with a generic nucleophile (e.g., an amine or thiol).
Materials:
-
This compound derivative (e.g., a diamide or diester)
-
Nucleophile (e.g., primary or secondary amine, thiol) (2.5 equivalents)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Base (e.g., triethylamine, potassium carbonate) (3.0 equivalents)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for reflux and workup
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the this compound derivative (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the nucleophile (2.5 equivalents) and the base (3.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the mixture.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Confirm the structure of the final product by NMR and mass spectrometry.
Data Presentation
The following table presents hypothetical biological activity data for a series of derivatized this compound compounds against a hypothetical enzyme target (e.g., HDAC1). This data is for illustrative purposes only to demonstrate how results could be presented.
| Compound ID | R1 Group (Amide) | R2 Group (Substitution at C2, C5) | IC50 (nM) for HDAC1 |
| DBH-A1 | Phenylamine | -Br | 1250 |
| DBH-A2 | Benzylamine | -Br | 980 |
| DBH-A3 | Cyclohexylamine | -Br | 1500 |
| DBH-S1 | Phenylamine | -NH-Phenyl | 450 |
| DBH-S2 | Phenylamine | -S-Phenyl | 620 |
| DBH-S3 | Benzylamine | -NH-Cyclohexyl | 310 |
Visualizations
The following diagrams illustrate the proposed synthetic workflow and a hypothetical signaling pathway that could be targeted by these novel compounds.
Caption: Synthetic workflow for the derivatization of this compound.
Caption: Hypothetical inhibition of the HDAC signaling pathway by a DBH derivative.
Conclusion
This compound presents a versatile and currently underutilized scaffold for the synthesis of novel small molecules in medicinal chemistry. The detailed protocols and conceptual framework provided herein offer a starting point for researchers to explore the potential of this compound in developing new therapeutic agents. The ability to easily modify both the carboxylic acid and bromo- functionalities allows for the creation of large, diverse libraries for screening against a multitude of biological targets. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in drug discovery.
Laboratory Scale Synthesis of 2,5-Dibromohexanedioic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2,5-dibromohexanedioic acid, a valuable bifunctional building block in organic synthesis. Its stereochemistry and reactive bromine atoms make it a key intermediate in the preparation of various organic compounds.[1] The primary synthetic route involves the α,α'-dibromination of adipic acid or its derivatives, commonly proceeding through a Hell-Volhard-Zelinsky (HVZ) reaction.[1][2]
Introduction
This compound, also known as 2,5-dibromoadipic acid, possesses two stereocenters, leading to the formation of a meso compound and a racemic mixture of enantiomers (dl-pair).[1] The synthesis typically results in a mixture of these diastereomers, which may necessitate a subsequent separation step, often achievable through fractional crystallization.[1] The most common synthetic strategies involve either the direct bromination of adipic acid using bromine in the presence of a phosphorus catalyst or a two-step process. The two-step method consists of converting adipic acid to adipoyl chloride, followed by bromination.[2]
Data Presentation
The following table summarizes the quantitative data for a typical laboratory-scale synthesis of meso-2,5-dibromohexanedioic acid starting from adipic acid.
| Parameter | Value | Reference |
| Starting Material | Adipic Acid | [2] |
| Molar Mass of Adipic Acid | 146.14 g/mol | [2] |
| Amount of Adipic Acid | 20.0 g (137 mmol) | [2] |
| Reagents for Acyl Chloride Formation | ||
| Thionyl Chloride (SOCl₂) | 40.0 g (342 mmol) | [2] |
| Reaction Temperature | 80 °C (Reflux) | [2] |
| Reaction Time | 3 hours | [2] |
| Reagents for Bromination | ||
| Bromine (Br₂) | 54.7 g (342 mmol) | [2] |
| Reaction Temperature | Room temperature initially, then heated | [2] |
| Reaction Time | 2 hours (heating) | [2] |
| Product Information | ||
| Product Name | meso-2,5-Dibromohexanedioic Acid | [1][2] |
| Molecular Formula | C₆H₈Br₂O₄ | |
| Molecular Weight | 303.93 g/mol | |
| Melting Point | 151-153 °C | |
| Appearance | White crystalline powder |
Experimental Protocols
This protocol details the synthesis of meso-2,5-dibromohexanedioic acid from adipic acid via the formation of adipoyl chloride followed by bromination.[2]
Materials and Reagents
-
Adipic Acid (C₆H₁₀O₄)
-
Thionyl Chloride (SOCl₂)
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Deionized Water
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
-
Vacuum filtration apparatus
Procedure
Step 1: Synthesis of Adipoyl Chloride [2]
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 20.0 g (137 mmol) of adipic acid.
-
Under an inert atmosphere (e.g., nitrogen or argon), add 40.0 g (342 mmol) of neat thionyl chloride to the adipic acid.
-
Heat the mixture to reflux at 80 °C for 3 hours.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The remaining crude product is adipoyl chloride.
Step 2: α,α'-Dibromination [2]
-
To the crude adipoyl chloride from Step 1, add 54.7 g (342 mmol) of neat bromine at room temperature through the dropping funnel.
-
Heat the reaction mixture and continue heating for 2 hours.
-
After cooling, cautiously dilute the reaction mixture with 25 mL of chloroform.
-
Pour the resulting solution into 100 mL of water for hydrolysis of the diacyl bromide.
-
Separate the organic layer and extract the aqueous layer twice with chloroform.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.
Step 3: Purification [2]
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield the meso-isomer.
Characterization
The structure and purity of the synthesized meso-2,5-dibromohexanedioic acid can be confirmed by spectroscopic methods. Due to the plane of symmetry in the meso-isomer, the molecule exhibits three unique carbon environments and three unique proton environments in NMR spectroscopy.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| COOH | ~12.0 - 13.0 | Singlet (broad) | - |
| Hα (CHBr) | ~4.5 - 4.7 | Triplet of doublets (td) or multiplet | Jαβ ≈ 7-8 Hz, Jαβ' ≈ 4-5 Hz |
| Hβ, Hβ' (CH₂) | ~2.0 - 2.4 | Multiplet | - |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~172 - 175 |
| CHBr | ~50 - 55 |
| CH₂ | ~30 - 35 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 2,5-Dibromohexanedioic Acid in the Synthesis of Flame-Retardant Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and generalized experimental protocols for the synthesis and characterization of flame-retardant polymers using 2,5-dibromohexanedioic acid as a key monomer. While specific literature on the direct polymerization of this compound is limited, the following protocols are based on established principles of polyester synthesis and the known behavior of brominated flame retardants.
Introduction
The incorporation of halogenated monomers into polymer backbones is a well-established strategy for imparting flame retardancy. This compound, a brominated aliphatic dicarboxylic acid, offers the potential to create inherently flame-retardant polyesters. The bromine atoms, when released during combustion, can interrupt the radical chain reactions in the gas phase, thus quenching the flame. Furthermore, the presence of bromine can promote char formation, which acts as a protective barrier, insulating the underlying polymer from heat and oxygen.
These notes outline the synthesis of a model flame-retardant polyester via polycondensation of this compound with a suitable diol, followed by detailed characterization protocols to evaluate its thermal stability and flammability characteristics.
Data Presentation
The following tables summarize expected quantitative data for a hypothetical flame-retardant polyester synthesized from this compound and 1,4-butanediol, compared to a non-brominated counterpart (poly(butylene adipate)).
Table 1: Thermal Properties of Polyesters
| Polymer | 5% Weight Loss Temp. (TGA, °C) | 10% Weight Loss Temp. (TGA, °C) | Char Yield at 600 °C (%) |
| Poly(butylene adipate) | ~350 | ~370 | < 5 |
| Poly(butylene 2,5-dibromoadipate) | ~320 | ~340 | > 15 |
Table 2: Flammability Characteristics of Polyesters
| Polymer | Limiting Oxygen Index (LOI, %) | UL-94 Classification | Peak Heat Release Rate (pHRR, kW/m²) |
| Poly(butylene adipate) | ~20 | No Rating (burns) | ~800 |
| Poly(butylene 2,5-dibromoadipate) | > 28 | V-0 or V-1 | < 400 |
Experimental Protocols
Protocol 1: Synthesis of Poly(butylene 2,5-dibromoadipate)
This protocol describes the melt polycondensation of this compound with 1,4-butanediol.
Materials:
-
This compound
-
1,4-butanediol (excess, e.g., 1.2 molar equivalents)
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., triphenyl phosphite)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Charge the three-necked flask with this compound, 1,4-butanediol, and the antioxidant.
-
Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a condenser and receiving flask.
-
Flush the system with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture under a slow nitrogen flow to 150-160 °C with stirring to initiate the esterification reaction. Water will begin to distill off.
-
After the majority of the water has been removed (typically 2-3 hours), add the titanium(IV) butoxide catalyst.
-
Gradually increase the temperature to 180-200 °C and slowly apply a vacuum (reducing the pressure to <1 mmHg over 1-2 hours).
-
Continue the polycondensation reaction under high vacuum and at 200-220 °C for 4-6 hours. The viscosity of the melt will increase significantly.
-
Once the desired viscosity is achieved, remove the heat and allow the polymer to cool to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).
-
Dry the purified polymer in a vacuum oven at 60-70 °C until a constant weight is achieved.
Protocol 2: Characterization of Flame-Retardant Polyester
1. Thermal Stability Analysis (Thermogravimetric Analysis - TGA):
-
Instrument: Thermogravimetric Analyzer.
-
Sample Preparation: Place 5-10 mg of the dried polymer in an alumina crucible.
-
Procedure: Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset of decomposition (temperature at 5% weight loss), the temperature of maximum decomposition rate, and the percentage of char residue at 600 °C.
2. Flammability Testing (Limiting Oxygen Index - LOI):
-
Instrument: LOI analyzer.
-
Sample Preparation: Prepare a standard-sized vertical specimen of the polymer according to ASTM D2863.
-
Procedure: Place the specimen in the test chimney. Introduce a mixture of oxygen and nitrogen and ignite the top of the specimen. Determine the minimum oxygen concentration in the flowing mixture that will just support flaming combustion.
-
Data Analysis: The LOI value is expressed as the volume percentage of oxygen.
3. Flammability Testing (UL-94 Vertical Burn Test):
-
Instrument: UL-94 test chamber.
-
Sample Preparation: Prepare rectangular bar specimens of the polymer according to the UL-94 standard.
-
Procedure: Mount the specimen vertically. Apply a standard flame to the bottom of the specimen for 10 seconds and then remove it. Record the afterflame time. Reapply the flame for another 10 seconds and record the second afterflame time and the afterglow time. Note if any flaming drips ignite a cotton patch placed below the specimen.
-
Data Analysis: Classify the material as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior.
4. Cone Calorimetry:
-
Instrument: Cone calorimeter.
-
Sample Preparation: Prepare flat specimens of the polymer (e.g., 100 mm x 100 mm x 3 mm).
-
Procedure: Expose the specimen to a specific heat flux (e.g., 35 or 50 kW/m²). Measure the time to ignition, heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and smoke production rate.
-
Data Analysis: Analyze the HRR curve and other parameters to assess the fire hazard of the material.
Visualizations
Application Notes: Functionalization of Nanoparticles with 2,5-Dibromohexanedioic Acid for Advanced Drug Delivery
Introduction
The surface functionalization of nanoparticles is a critical step in the development of sophisticated drug delivery systems and diagnostic tools. The choice of linker molecule is paramount as it dictates the nanoparticle's stability, biocompatibility, and capacity for conjugating bioactive molecules. 2,5-Dibromohexanedioic acid presents itself as a versatile bifunctional linker. Its two carboxylic acid groups can anchor to the surface of nanoparticles, while the bromine atoms at the 2 and 5 positions offer reactive sites for the subsequent attachment of targeting ligands, imaging agents, or therapeutic payloads. This dual functionality allows for a modular approach to nanoparticle design, enabling the creation of multifunctional nanocarriers for targeted therapies and diagnostics.
Principle of Functionalization
The functionalization process involves the covalent attachment of this compound to nanoparticles that have been surface-modified to present amine or hydroxyl groups. The carboxylic acid moieties of the linker are activated, typically using carbodiimide chemistry with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide or ester bond with the nanoparticle surface. This reaction results in a nanoparticle coated with a layer of linkers, presenting reactive bromine groups for further conjugation. The success of this functionalization is confirmed through various analytical techniques that measure changes in the physicochemical properties of the nanoparticles.
Applications
Nanoparticles functionalized with this compound can be employed in a variety of biomedical applications:
-
Targeted Drug Delivery: The bromine atoms can be substituted by thiol- or amine-containing targeting moieties such as antibodies, peptides, or aptamers to direct the nanoparticles to specific cell types, thereby enhancing therapeutic efficacy and reducing off-target effects.
-
Dual-Drug Conjugation: The two bromine atoms on the linker can potentially be used to attach two different therapeutic agents, allowing for combination therapies from a single nanoparticle platform.
-
Bioimaging: Fluorescent dyes or contrast agents can be conjugated to the functionalized nanoparticles for in vitro and in vivo imaging and tracking.
Experimental Protocols
This section provides a detailed methodology for the functionalization of amine-modified nanoparticles with this compound.
Materials and Equipment
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO appropriate for the nanoparticle size)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Transmission Electron Microscope (TEM)
-
pH meter
-
Orbital shaker
-
Centrifuge
Protocol 1: Activation of this compound
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
In a separate tube, prepare a fresh solution of EDC (20 mg/mL) and NHS (10 mg/mL) in cold MES buffer (0.1 M, pH 6.0).
-
Add 100 µL of the this compound solution to 500 µL of the EDC/NHS solution.
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxylic acid groups.
Protocol 2: Conjugation to Amine-Functionalized Nanoparticles
-
Disperse the amine-functionalized nanoparticles in MES buffer (0.1 M, pH 7.4) to a concentration of 1 mg/mL.
-
Add the activated this compound solution to the nanoparticle suspension. The molar ratio of the linker to the estimated surface amine groups should be optimized, but a 10:1 ratio is a good starting point.
-
React the mixture for 2-4 hours at room temperature with continuous gentle shaking.
-
Quench the reaction by adding an excess of a primary amine-containing molecule (e.g., Tris buffer) or by proceeding directly to purification.
Protocol 3: Purification of Functionalized Nanoparticles
-
Centrifuge the reaction mixture at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 20 minutes).
-
Discard the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted reagents.
-
For a more thorough purification, dialyze the resuspended nanoparticles against PBS overnight at 4°C.
Protocol 4: Characterization of Functionalized Nanoparticles
-
Dynamic Light Scattering (DLS) and Zeta Potential:
-
Dilute a small aliquot of the purified functionalized nanoparticles in an appropriate solvent (e.g., PBS or deionized water).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential to assess the change in surface charge.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Lyophilize a sample of the functionalized nanoparticles to obtain a dry powder.
-
Acquire the FTIR spectrum and compare it to the spectra of the unfunctionalized nanoparticles and this compound. Look for the appearance of characteristic amide bond peaks (around 1650 cm⁻¹).
-
-
Transmission Electron Microscopy (TEM):
-
Deposit a drop of the diluted nanoparticle suspension onto a TEM grid.
-
Allow the grid to air dry.
-
Image the nanoparticles to assess their morphology and ensure no significant aggregation has occurred.
-
Data Presentation
The following tables summarize the expected quantitative data from the characterization of nanoparticles before and after functionalization with this compound.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle State | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 100 ± 5 | 0.12 | +35 ± 3 |
| After Functionalization | 115 ± 7 | 0.18 | -15 ± 4 |
Table 2: FTIR Spectroscopy Peak Analysis
| Functional Group | Characteristic Peak (cm⁻¹) | Unfunctionalized Nanoparticles | Functionalized Nanoparticles |
| N-H stretch (amine) | ~3400 | Present | Diminished |
| C=O stretch (amide I) | ~1650 | Absent | Present |
| N-H bend (amide II) | ~1550 | Absent | Present |
| C-Br stretch | ~600-700 | Absent | Present |
Visualizations
The following diagrams illustrate the functionalization workflow and the chemical reaction scheme.
Caption: Workflow for the functionalization of nanoparticles.
Caption: Chemical reaction for nanoparticle functionalization.
The Pivotal Role of 2,5-Dibromohexanedioic Acid in Advancing Supramolecular Chemistry
For Immediate Release
[City, State] – [Date] – 2,5-Dibromohexanedioic acid, a dicarboxylic acid featuring bromine atoms at the 2 and 5 positions, is emerging as a significant building block in the field of supramolecular chemistry. Its unique structural characteristics, combining the hydrogen-bonding capabilities of carboxylic acids with the halogen-bonding potential of bromine, make it a versatile tool for the rational design and synthesis of complex, self-assembling molecular architectures. These properties are of particular interest to researchers and professionals in materials science and drug development for the creation of novel co-crystals and other supramolecular assemblies with tailored functionalities.
Application Notes
This compound serves as a bifunctional linker in the construction of supramolecular frameworks. The two carboxylic acid groups can participate in robust and predictable hydrogen-bonding interactions, forming dimers or extended chains, which are fundamental motifs in crystal engineering.[1][2] Simultaneously, the bromine atoms introduce the capacity for halogen bonding, a highly directional and tunable non-covalent interaction.[3][4] This allows for the precise control of crystal packing and the formation of specific, three-dimensional topologies.[4]
The interplay between hydrogen and halogen bonding allows for the formation of diverse supramolecular synthons, which can be strategically employed to engineer materials with desired physical and chemical properties. For instance, the introduction of this compound into a crystal lattice can influence properties such as solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs) through the formation of co-crystals.[1][5]
In the context of drug development, the ability to form stable co-crystals can be leveraged to improve the performance of pharmaceutical compounds. Supramolecular assemblies based on this molecule could also find applications in drug delivery systems, where the controlled release of a therapeutic agent is crucial.[6][7][8]
Logical Relationship of Supramolecular Assembly
The following diagram illustrates the logical flow of utilizing this compound in the design of functional supramolecular materials.
Experimental Protocols
While specific experimental data for co-crystals formed exclusively with this compound were not prominently available in the reviewed literature, the following general protocols for co-crystallization are widely applicable and can be adapted for this system.
Protocol 1: Slurry Evaporation for Co-crystal Synthesis
This method is suitable for screening and small-scale synthesis of co-crystals.
Materials:
-
This compound
-
Co-former (e.g., an active pharmaceutical ingredient)
-
Solvent (e.g., ethanol, methanol, acetone)
-
Vials
-
Magnetic stirrer and stir bars
-
Filter paper
Procedure:
-
Add equimolar amounts of this compound and the chosen co-former to a vial.
-
Add a minimal amount of the selected solvent to form a slurry.
-
Stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for a period of 24-72 hours. The extended stirring time allows the system to reach thermodynamic equilibrium.
-
After the stirring period, visually inspect for the presence of crystalline material.
-
Filter the solid product and allow it to air dry.
-
Characterize the resulting solid using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase.[9]
Protocol 2: Liquid-Assisted Grinding for Mechanochemical Co-crystal Synthesis
This solvent-minimal approach is often effective for producing co-crystals.
Materials:
-
This compound
-
Co-former
-
Grinding liquid (a few drops of a solvent like acetonitrile or ethanol)
-
Ball mill or mortar and pestle
Procedure:
-
Place stoichiometric amounts of this compound and the co-former into the grinding vessel.
-
Add a few drops of the grinding liquid. The liquid acts as a catalyst for the phase transformation.
-
Grind the mixture for a specified time (e.g., 30-60 minutes) at a set frequency.
-
Collect the resulting powder.
-
Analyze the product using PXRD to determine if a co-crystal has formed by comparing the diffraction pattern to those of the starting materials.[9]
Experimental Workflow for Co-crystal Characterization
The following diagram outlines a typical workflow for the characterization of newly synthesized co-crystals.
Quantitative Data
| Property | Value | Method of Determination | Reference |
| Co-crystal System | [e.g., 2,5-DBHDA : Co-former] | ||
| Stoichiometry | SCXRD | ||
| Crystal System | SCXRD | ||
| Space Group | SCXRD | ||
| Unit Cell Parameters (a, b, c, α, β, γ) | SCXRD | ||
| Hydrogen Bond Distances (Å) | SCXRD | ||
| Halogen Bond Distances (Å) | SCXRD | ||
| Melting Point (°C) | DSC | ||
| Enthalpy of Fusion (J/g) | DSC |
2,5-DBHDA: this compound SCXRD: Single Crystal X-ray Diffraction DSC: Differential Scanning Calorimetry
The strategic use of this compound in supramolecular chemistry holds considerable promise for the development of new materials with precisely engineered properties. Further research into the co-crystallization of this molecule with a variety of co-formers will undoubtedly expand its application and contribute to the advancement of crystal engineering and pharmaceutical sciences.
References
- 1. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymeric supramolecular systems for drug delivery - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Supramolecular interaction in the action of drug delivery systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Applications of supramolecular assemblies in drug delivery and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-Ray Diffraction, FTIR and Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dibromohexanedioic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-dibromohexanedioic acid.
Troubleshooting Guide
Users may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.
Q1: My reaction yield is low. What are the possible causes and solutions?
A1: Low yields can stem from several factors, including incomplete reaction, side reactions, or loss of product during workup and purification.
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Incomplete Reaction: Ensure sufficient reaction time and temperature. The Hell-Volhard-Zelinsky (HVZ) reaction often requires harsh conditions, such as high temperatures and extended reaction times to proceed to completion.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sub-optimal Reagent Stoichiometry: An insufficient amount of the brominating agent (e.g., Br₂) or the phosphorus catalyst (e.g., PBr₃ or red phosphorus) can lead to incomplete bromination.[2] Conversely, a large excess of reagents should be avoided to minimize side reactions and simplify purification.
-
Hydrolysis of Intermediates: The acyl bromide intermediates are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere if possible.
-
Product Loss During Workup: this compound has some solubility in water. When performing an aqueous workup, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent to minimize product loss.
Q2: The bromination of my starting material, adipic acid, is incomplete. How can I drive the reaction to completion?
A2: Incomplete bromination is a common issue. Consider the following adjustments:
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Increase Reagent Equivalents: Incrementally increase the molar equivalents of the brominating agent and the phosphorus catalyst.
-
Extend Reaction Time: As the HVZ reaction can be slow, extending the reflux or heating time can lead to a more complete reaction.
-
Increase Reaction Temperature: Higher temperatures can favor the formation of the more stable thermodynamic product and increase the reaction rate. However, be aware that excessively high temperatures can lead to the elimination of hydrogen halide, forming unsaturated byproducts.[1]
Q3: I have a mixture of meso and dl diastereomers. How can I control the diastereoselectivity of the reaction?
A3: The formation of both meso and dl diastereomers is expected as two stereocenters are created at the C2 and C5 positions. The ratio of these diastereomers can be influenced by controlling whether the reaction is under kinetic or thermodynamic control.[2]
-
Kinetic Control: This is typically favored at lower temperatures and leads to the fastest-forming product. The stereochemistry of the second bromination is influenced by the steric hindrance of the bromine atom introduced in the first step.
-
Thermodynamic Control: This is favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium and form the most stable diastereomer.
The choice of solvent and brominating agent can also impact the stereochemical outcome.[2]
Q4: How can I separate the meso and dl diastereomers?
A4: If your synthesis results in a mixture of diastereomers, they can be separated based on their different physical properties.
-
Fractional Crystallization: This is a common method for separating diastereomers. It relies on the different solubilities of the meso and dl isomers in a particular solvent. A variety of solvents with different polarities should be screened to find the optimal conditions for separation.
-
Derivatization: The carboxylic acid groups can be converted to esters (e.g., methyl or ethyl esters). These derivatives may have more significant differences in their physical properties, such as boiling point or solubility, which can facilitate separation by distillation or crystallization. The separated esters can then be hydrolyzed back to the corresponding carboxylic acids.
Q5: My NMR spectrum for determining the diastereomeric ratio is ambiguous. How can I improve it?
A5: Poor resolution in NMR spectra can make quantification difficult.
-
Use a Higher Field NMR Spectrometer: A higher field instrument will provide better signal dispersion, which can help to resolve overlapping peaks.
-
Change the NMR Solvent: The chemical shifts of the protons and carbons can be influenced by the solvent. Trying a different deuterated solvent may induce larger chemical shift differences between the diastereomers, allowing for more accurate integration.
-
¹³C NMR: In some cases, the carbon signals for the two diastereomers may be better resolved than the proton signals, providing a more reliable method for determining the diastereomeric ratio.[2]
Quantitative Data Summary
The diastereomeric ratio (d.r.) of this compound is highly dependent on the reaction conditions. The following table provides a conceptual summary of how reaction parameters can be adjusted to favor either the kinetic or thermodynamic product.
| Parameter | Condition for Kinetic Control | Condition for Thermodynamic Control | Expected Predominant Product |
| Temperature | Lower temperatures | Higher temperatures | Fastest-forming diastereomer |
| Reaction Time | Shorter reaction times | Longer reaction times | Most stable diastereomer |
| Solvent | Less polar solvents may favor | More polar solvents may favor | Varies |
Experimental Protocols
Two primary routes for the synthesis of this compound are the direct bromination of adipic acid via the Hell-Volhard-Zelinsky (HVZ) reaction and a two-step process involving the formation of adipoyl chloride followed by bromination.
Protocol 1: Direct Bromination of Adipic Acid (HVZ Reaction)
This protocol is a generalized procedure for the direct bis-α-bromination of adipic acid.
Materials and Reagents:
-
Adipic Acid
-
Red Phosphorus or Phosphorus Tribromide (PBr₃)
-
Bromine (Br₂)
-
Water (deionized)
-
Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place adipic acid and a catalytic amount of red phosphorus or phosphorus tribromide.
-
Slowly add bromine to the reaction mixture. The reaction is often exothermic and may require cooling in an ice bath.
-
After the addition is complete, heat the mixture to reflux. The reaction time will vary depending on the scale and desired conversion.
-
For Thermodynamic Control: After the initial addition, heat the reaction mixture to a higher temperature (e.g., 80-100 °C) and maintain it for several hours to allow for equilibration.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water to hydrolyze the acyl bromide intermediates.
-
Extract the product from the aqueous mixture using a suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization. If necessary, separate the diastereomers by fractional crystallization.[2]
Protocol 2: Bromination via Adipoyl Chloride
This method involves the conversion of adipic acid to adipoyl chloride, which is then brominated.
Step 1: Synthesis of Adipoyl Chloride
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place adipic acid (e.g., 20.0 g, 137 mmol).[3]
-
Under an inert atmosphere, add neat thionyl chloride (e.g., 40.0 g, 342 mmol).[3]
-
Heat the mixture to reflux at 80 °C for 3 hours.[3]
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain crude adipoyl chloride.[3]
Step 2: α-Bromination of Adipoyl Chloride
-
To the crude adipoyl chloride from Step 1, add neat bromine (e.g., 54.7 g, 342 mmol) at room temperature.[3]
-
Heat the reaction mixture and continue heating for 2 hours.[3]
-
After cooling, cautiously dilute the reaction mixture with a solvent like chloroform (e.g., 25 mL).[3]
-
Pour the resulting solution into water (e.g., 100 mL) for hydrolysis of the diacyl bromide.[3]
-
Separate the organic layer and extract the aqueous layer twice with the same organic solvent.[3]
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound.[3]
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logic diagram for controlling diastereoselectivity.
Frequently Asked Questions (FAQs)
Q: What are the main safety precautions to consider during this synthesis?
A: Both bromine and thionyl chloride are highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The reaction can be exothermic, so appropriate measures for temperature control should be in place. This compound itself is harmful if swallowed and causes severe skin burns and eye damage.[4]
Q: What is the Hell-Volhard-Zelinsky (HVZ) reaction?
A: The Hell-Volhard-Zelinsky (HVZ) reaction is a chemical reaction that allows for the alpha-halogenation of a carboxylic acid.[1] It involves treating a carboxylic acid with a halogen (like bromine) in the presence of a catalytic amount of phosphorus or a phosphorus trihalide (like PBr₃).[2] The reaction proceeds through the formation of an acyl halide, which then tautomerizes to an enol. This enol intermediate then reacts with the halogen.[5]
Q: Can I use other halogenating agents besides bromine?
A: The HVZ reaction also works with chlorine, typically using PCl₃ as the catalyst. However, it is not suitable for iodination or fluorination.[1] For the two-step synthesis via the acyl chloride, other brominating agents like N-bromosuccinimide (NBS) can be used, often with a catalytic amount of hydrobromic acid (HBr).[2]
Q: What are the expected physical properties of this compound?
A: this compound is a solid at room temperature with a melting point in the range of 151-153 °C. It has a molecular weight of 303.93 g/mol .[6]
Q: Are there any specific applications for this compound?
A: this compound and its derivatives are valuable intermediates in organic synthesis. For example, its esterified form, meso-dimethyl 2,5-dibromohexanedioate, is a key precursor in the synthesis of cyclobutene structures. The two bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functionalities at the 2 and 5 positions.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,5-Dibromoadipic acid | C6H8Br2O4 | CID 99860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. echemi.com [echemi.com]
Technical Support Center: 2,5-Dibromohexanedioic Acid Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the separation of meso and dl isomers of 2,5-dibromohexanedioic acid.
Frequently Asked Questions (FAQs)
Q1: What are the meso and dl isomers of this compound?
A1: this compound possesses two stereocenters. This gives rise to three stereoisomers:
-
meso isomer ((2R,5S)-2,5-dibromohexanedioic acid): This is an achiral diastereomer with a plane of symmetry.
-
dl isomers: This is a racemic mixture of two chiral enantiomers, (2R,5R)- and (2S,5S)-2,5-dibromohexanedioic acid. As diastereomers, the meso form and the dl pair have different physical properties.
Q2: Why is the separation of these isomers important?
A2: The distinct stereochemistry of the meso and dl isomers leads to different three-dimensional structures. In fields like drug development and polymer science, a specific stereoisomer is often responsible for the desired biological activity or material property. The other isomers may be inactive or even cause undesirable side effects. Therefore, isolating the pure meso or dl form is crucial for targeted applications.
Q3: What is the scientific principle behind the separation of these diastereomers?
A3: The separation relies on the differing physical properties of diastereomers. Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers have distinct solubilities, melting points, and boiling points. Fractional crystallization is the most common method used to separate the meso and dl isomers, exploiting the difference in their solubility in a given solvent.[1] The isomer that is less soluble in the chosen solvent will crystallize out of the solution first upon cooling, allowing for its physical separation by filtration.
Q4: How can I distinguish between the meso and dl isomers after separation?
A4: The most effective method is Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the internal plane of symmetry in the meso isomer, its two halves are chemically equivalent, resulting in a simpler ¹H and ¹³C NMR spectrum with fewer signals compared to the dl isomers.[2][3] Additionally, the isomers will exhibit different melting points, which can be compared to literature values (see Table 1).
Quantitative Data Summary
The distinct physical properties of the meso and dl isomers are critical for their separation and identification.
| Property | meso-2,5-dibromohexanedioic acid | dl-2,5-dibromohexanedioic acid (racemic) |
| Melting Point (°C) | 193 | 188 |
| ¹H NMR (Predicted) | Simplified spectrum due to symmetry. Fewer signals for methine (-CHBr) and methylene (-CH₂-) protons. | More complex spectrum. Chemically non-equivalent protons will show distinct signals and coupling patterns. |
| ¹³C NMR (Predicted) | Fewer signals due to molecular symmetry (e.g., one signal for the two equivalent methine carbons). | More signals, as the carbons in the two enantiomers are not equivalent in a chiral environment (though typically identical in an achiral solvent without a chiral resolving agent). The key is the comparison to the meso form.[2] |
Experimental Protocol: Separation by Fractional Crystallization
This protocol outlines the general procedure for separating the meso and dl isomers of this compound based on solubility differences. The choice of solvent is critical and may require preliminary small-scale trials. Water or an ethanol/water mixture is a common starting point for dicarboxylic acids.
Materials:
-
Mixture of meso and dl-2,5-dibromohexanedioic acid
-
High-purity solvent (e.g., deionized water, ethanol)
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Watch glass
-
Insulated container (e.g., Dewar flask or beaker with paper towels)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the mixture of isomers in an Erlenmeyer flask. Add a small amount of the chosen solvent. Heat the mixture gently while stirring continuously.
-
Achieve Saturation: Continue to add small portions of the hot solvent until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.
-
Slow Cooling: Cover the flask with a watch glass and place it in an insulated container to allow for slow cooling to room temperature. Slow cooling is essential for the formation of pure crystals of the less soluble isomer.
-
Induce Crystallization (if necessary): If no crystals form after the solution has cooled, induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of the desired pure isomer.
-
Further Cooling: Once crystal formation is complete at room temperature, cool the flask in an ice bath for 15-20 minutes to maximize the yield of the crystallized isomer.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the more soluble isomer.
-
Drying: Dry the isolated crystals thoroughly.
-
Analysis: Determine the melting point of the crystals and acquire an NMR spectrum to confirm the identity and purity of the isolated isomer.
-
Second Crop (Optional): The more soluble isomer can be isolated from the filtrate by evaporating a portion of the solvent and repeating the cooling and crystallization process. Note that this second crop may be less pure.
Process Workflow
Caption: Experimental workflow for the separation of diastereomers via fractional crystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated.2. The solution is supersaturated, but nucleation has not occurred. | 1. Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.2. Try to induce crystallization by scratching the inner wall of the flask with a glass stirring rod at the liquid-air interface. Alternatively, add a seed crystal if available. |
| Crystallization occurs too rapidly. | 1. The solution was cooled too quickly.2. The solution was excessively supersaturated (too little solvent used). | 1. Ensure the flask is insulated to promote slow cooling.2. Reheat the solution to redissolve the solid, add a small amount of additional solvent, and then cool slowly.[4] |
| The isolated crystals are not pure. | 1. The cooling process was too fast, causing co-precipitation of the other isomer.2. Inefficient washing, leaving behind impure mother liquor on the crystal surfaces. | 1. Repeat the crystallization process (recrystallize), ensuring the cooling is very slow.2. Ensure the crystals are washed with a small amount of ice-cold, fresh solvent during filtration. |
| The yield is very low. | 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.2. The crystals were washed with too much solvent, or the solvent was not cold enough. | 1. If the filtrate has not been discarded, try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.2. Use a minimal amount of ice-cold solvent for washing the crystals on the filter. |
| The substance "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solid is coming out of solution at a temperature above its melting point due to high impurity levels. | 1. Reheat the solution and add more of the "soluble" solvent to lower the saturation point. Cool slowly.2. Consider using a different solvent or solvent system with a lower boiling point. |
References
Technical Support Center: Synthesis of meso-2,5-Dibromohexanedioic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of meso-2,5-dibromohexanedioic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of meso-2,5-dibromohexanedioic acid?
A1: The most prevalent and industrially viable method is the Hell-Volhard-Zelinskii (HVZ) reaction, which involves the α-bromination of adipic acid.[1] This reaction is typically carried out using bromine (Br₂) and a phosphorus catalyst, such as red phosphorus or phosphorus tribromide (PBr₃).[1][2] The key to obtaining the meso isomer lies in controlling the reaction conditions to favor its formation and subsequent isolation.[1]
Q2: Why is the meso isomer the desired product for many applications?
A2: The stereochemistry of meso-2,5-dibromohexanedioic acid is crucial in the synthesis of various downstream products, including pharmaceuticals and polymers.[1][3] The meso configuration, which has a plane of symmetry, imparts specific conformational properties to the final molecules that can be critical for their biological activity or material properties.[1]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concern is the handling of liquid bromine, which is highly corrosive, toxic, and has a high vapor pressure.[1] Appropriate personal protective equipment (PPE), including acid-resistant gloves, eye protection, and respirators, is mandatory.[1] The reaction should be conducted in a well-ventilated area, preferably within a fume hood.[1] For industrial-scale production, closed reactor systems and dedicated bromine scrubbing systems are essential.[1]
Q4: Are there safer alternatives to using liquid bromine?
A4: Yes, for larger-scale operations, alternatives to elemental bromine are often considered to mitigate safety risks. These include N-Bromosuccinimide (NBS), a solid and safer brominating agent.[1][4] Another approach is the in-situ generation of bromine from safer precursors.[1][4]
Q5: How can the meso isomer be separated from the racemic (dl) diastereomer?
A5: Separation is typically achieved through fractional crystallization.[1][5][6] The meso and racemic diastereomers often have different solubilities in a given solvent, allowing for the selective crystallization of one isomer.[6] The meso isomer is often less soluble and will crystallize out first from a concentrated solution upon cooling.[3] For analytical or small-scale separations, chiral chromatography can be employed.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dibrominated Product | - Incomplete reaction.[5] - Insufficient amount of brominating agent.[5] - Presence of moisture.[5] | - Increase reaction time and/or temperature.[5] - Use a slight excess of the brominating agent.[5] - Ensure all reagents and equipment are dry.[5] |
| High Levels of Unreacted Adipic Acid | - Reaction time is too short.[5] - Reaction temperature is too low.[5] - Inefficient mixing.[5] | - Monitor the reaction until completion (e.g., by TLC).[1][5] - Gradually increase the reaction temperature.[5] - Ensure vigorous stirring throughout the reaction.[5] |
| Significant Amount of Mono-brominated Product | - Insufficient brominating agent.[5] - Short reaction time.[5] | - Add a second equivalent of the brominating agent after the initial reaction period.[5] - Extend the reaction time.[5] |
| Low Diastereoselectivity (mixture of meso and dl isomers) | - Reaction conditions are not optimized for selective formation of one diastereomer.[6] | - To favor the thermodynamic product (often the meso isomer), increase the reaction temperature and prolong the reaction time to allow for equilibration.[6] - To favor the kinetic product, lower the reaction temperature and use a less polar solvent.[6] |
| Product is an Oily or Gummy Solid | - Presence of multiple impurities.[5] - Residual solvent.[5] | - Purify the crude product by recrystallization from a suitable solvent system (e.g., hot water or an ethanol/water mixture).[1][5][7] - Ensure the product is thoroughly dried under vacuum.[5] |
| Runaway Reaction | - Poor heat dissipation, especially in large-scale reactions.[1] | - For scaled-up production, use a reactor with efficient cooling systems such as cooling jackets or internal coils.[1] - Consider transitioning to a continuous flow process for better temperature control and safety.[1] |
Experimental Protocols
Method 1: Hell-Volhard-Zelinskii (HVZ) Reaction with Red Phosphorus
This protocol is a representative lab-scale procedure.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Adipic Acid | 146.14 | 29.2 g | 0.2 |
| Red Phosphorus | 30.97 | 0.6 g | 0.02 |
| Bromine | 159.81 | 64.0 g (20.5 mL) | 0.4 |
| Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add adipic acid and red phosphorus.[1]
-
Addition of Bromine: Slowly add bromine from the dropping funnel to the stirred mixture. This reaction is exothermic and generates hydrogen bromide gas, which should be vented through a scrubber containing a sodium hydroxide solution.[1]
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 10-12 hours, or until the reaction is complete as monitored by TLC.[1]
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water to hydrolyze the intermediate acyl bromide. This step is also exothermic.[1]
-
Isolation and Purification: The crude meso-2,5-dibromohexanedioic acid will precipitate. Collect the solid by filtration and wash it with cold water. Recrystallize the crude product from hot water to obtain the pure meso isomer.[1]
Method 2: Two-Stage Reaction via Adipoyl Chloride
This method involves the initial conversion of adipic acid to its diacyl chloride.[7]
Step 1: Synthesis of Adipoyl Chloride
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In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place adipic acid (e.g., 20.0 g, 137 mmol).[7]
-
Under an inert atmosphere (e.g., nitrogen or argon), add neat thionyl chloride (e.g., 40.0 g, 342 mmol) to the adipic acid.[7]
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The remaining product is adipoyl chloride.[7][8]
Step 2: α-Bromination of Adipoyl Chloride
-
To the crude adipoyl chloride from Step 1, add neat bromine (e.g., 54.7 g, 342 mmol) at room temperature.[7][8]
-
Heat the mixture to 80°C and continue heating for 2 hours.[7][8] A 500-watt halogen lamp can be placed near the reaction flask to facilitate the reaction.[8]
-
After cooling, cautiously dilute the reaction mixture with chloroform (e.g., 25 mL).[7][8]
-
Pour the resulting solution into water (e.g., 100 mL) for hydrolysis of the diacyl bromide.[7][8]
-
Separate the organic layer and extract the aqueous layer twice with chloroform.[7][8]
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.[7]
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield meso-2,5-dibromohexanedioic acid.[7]
Visualizations
Caption: General experimental workflow for the synthesis and purification of meso-2,5-dibromohexanedioic acid.
Caption: Simplified reaction pathway for the Hell-Volhard-Zelinskii (HVZ) bromination of a carboxylic acid.
References
Technical Support Center: Bromination of Adic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of adipic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the bromination of adipic acid?
The bromination of adipic acid at the α-position is typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4][5] This reaction involves the conversion of the carboxylic acid to an acyl bromide intermediate in the presence of a catalyst, most commonly phosphorus tribromide (PBr₃) or red phosphorus.[2][3] The acyl bromide then tautomerizes to its enol form, which readily reacts with bromine (Br₂) at the alpha-carbon.[1][4] Subsequent hydrolysis of the α-bromo acyl bromide yields the desired α-bromo adipic acid.[3][4]
Q2: What are the most common side reactions observed during the bromination of adipic acid?
The most frequently encountered side reactions include:
-
Di-bromination: Formation of 2,5-dibromoadipic acid is a significant side reaction, especially when a molar excess of bromine is used or with prolonged reaction times.[6]
-
Formation of Diastereomers: In the case of di-bromination, a mixture of diastereomers, specifically a meso compound and a racemic (dl) pair of enantiomers, can be formed.[6]
-
Decarboxylation: While less common under typical HVZ conditions, decarboxylative bromination can occur, leading to the formation of brominated alkanes. For adipic acid, this could potentially lead to the formation of a dibromide with the loss of one or both carboxyl groups.[7][8]
-
Intramolecular Cyclization: For some dicarboxylic acids, intramolecular cyclization to form lactones is a possible side reaction. In the case of adipic acid derivatives, the formation of δ-valerolactone has been reported in related reactions.[7][8]
Q3: How can I control the selectivity between mono- and di-bromination?
Controlling the stoichiometry of the reactants is crucial. To favor mono-bromination, it is essential to use a controlled amount of bromine (typically around one equivalent). Conversely, to promote di-bromination, an excess of bromine is required. Reaction time and temperature also play a role; shorter reaction times and lower temperatures generally favor the mono-brominated product.
Q4: How can the formation of diastereomers in di-bromination be controlled?
The ratio of meso to racemic 2,5-dibromoadipic acid can be influenced by the reaction conditions, which can be adjusted to favor either kinetic or thermodynamic control.
-
Kinetic Control: Lower temperatures generally favor the kinetically controlled product.
-
Thermodynamic Control: Higher temperatures and longer reaction times allow for equilibration and favor the formation of the more thermodynamically stable diastereomer.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired mono-brominated product | - Incomplete reaction. - Formation of di-brominated byproducts. - Loss of product during workup. | - Increase reaction time or temperature cautiously. - Use a stoichiometric amount of bromine (approx. 1 equivalent). - Optimize the extraction and purification steps. |
| Significant amount of di-brominated product detected | - Excess bromine used. - Prolonged reaction time. - High reaction temperature. | - Carefully control the stoichiometry of bromine. - Monitor the reaction progress by techniques like TLC or GC and stop it once the starting material is consumed. - Conduct the reaction at a lower temperature. |
| Presence of unreacted adipic acid | - Insufficient amount of brominating agent or catalyst. - Reaction time is too short. - Inadequate mixing. | - Ensure the correct stoichiometry of bromine and PBr₃. - Increase the reaction time. - Ensure efficient stirring throughout the reaction. |
| Formation of an unexpected lactone byproduct | - Intramolecular cyclization of a brominated intermediate. This is more likely at elevated temperatures. | - Attempt the reaction at a lower temperature. - Use a less polar solvent to disfavor intramolecular reactions. |
| Difficulty in separating diastereomers of di-bromoadipic acid | - Similar solubility of the meso and racemic forms in the chosen solvent. | - Employ fractional crystallization with different solvent systems. - Consider derivatization to esters, which may have different physical properties allowing for easier separation. |
| Decarboxylation leading to lower molecular weight byproducts | - High reaction temperatures. - Presence of certain impurities that can catalyze decarboxylation. | - Perform the reaction at the lowest effective temperature. - Ensure the purity of starting materials and reagents. |
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Bromoadipic Acid (Monobromination)
Objective: To synthesize 2-bromoadipic acid while minimizing the formation of di-brominated byproducts.
Materials:
-
Adipic acid
-
Red phosphorus
-
Bromine
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium bisulfite solution (5%)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place adipic acid and a catalytic amount of red phosphorus.
-
Slowly add one molar equivalent of bromine from the dropping funnel with stirring. The reaction is exothermic and will generate hydrogen bromide gas, which should be handled in a well-ventilated fume hood.
-
After the addition is complete, gently heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and cautiously add water to hydrolyze the intermediate acyl bromide.
-
Extract the aqueous mixture with diethyl ether.
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Wash the combined organic extracts with a 5% sodium bisulfite solution to remove any unreacted bromine, and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude 2-bromoadipic acid by recrystallization.
Protocol 2: Synthesis of 2,5-Dibromoadipic Acid (Di-bromination)
Objective: To synthesize 2,5-dibromoadipic acid.
Materials:
-
Adipic acid
-
Red phosphorus
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Bromine (excess, >2 equivalents)
-
Thionyl chloride (optional, for conversion to adipoyl chloride)
-
Water
-
Appropriate solvent for recrystallization (e.g., water, ethanol/water mixture)
Procedure:
-
Method A (Direct Bromination): In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, combine adipic acid and red phosphorus.
-
Slowly add an excess of bromine (at least 2.2 equivalents) from the dropping funnel.
-
Heat the mixture to 80-90°C for an extended period (e.g., 10-12 hours) until the reaction is complete.
-
Method B (via Adipoyl Chloride): First, convert adipic acid to adipoyl chloride by reacting with thionyl chloride. Then, brominate the adipoyl chloride using N-bromosuccinimide (NBS) and a catalytic amount of hydrobromic acid (HBr).[6]
-
Work-up: Cool the reaction mixture and carefully add water to hydrolyze the acyl bromide intermediates.
-
The crude 2,5-dibromoadipic acid will precipitate. Collect the solid by filtration and wash it with cold water.
-
Purify the product by recrystallization from a suitable solvent to isolate the desired diastereomer (often the meso form is less soluble and crystallizes out).
Quantitative Data Summary
Note: The following data is illustrative and compiled from typical outcomes of Hell-Volhard-Zelinsky reactions. Actual yields may vary based on specific experimental conditions.
| Product | Reaction Condition | Typical Yield (%) | Key Impurities |
| 2-Bromoadipic Acid | 1.1 eq. Br₂, PBr₃ (cat.), 60-70°C, 4h | 60-75% | 2,5-Dibromoadipic acid, unreacted adipic acid |
| 2,5-Dibromoadipic Acid | >2.2 eq. Br₂, PBr₃ (cat.), 80-90°C, 12h | 70-85% | Mono-bromoadipic acid, diastereomeric mixture |
| δ-Valerolactone | High temperature (>100°C), prolonged reaction | Trace to minor | - |
Visualizations
Caption: Main reaction pathway for the mono-bromination of adipic acid via the Hell-Volhard-Zelinsky reaction.
Caption: Potential side reaction pathways during the bromination of adipic acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,5-Dibromohexanedioic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,5-dibromohexanedioic acid by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocols
A detailed methodology for the purification of this compound is crucial for achieving high purity and yield. The primary challenge in the purification of this compound lies in the separation of its diastereomers: the meso compound and the racemic (dl) pair. Fractional crystallization is the most common method to achieve this separation.[1]
General Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent to create a saturated solution.[2]
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold solvent to remove any impurities adhering to the crystal surface.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol for Separation of Diastereomers via Esterification:
A more robust method for separating the diastereomers involves their conversion to diethyl esters, fractional crystallization of the esters, and subsequent hydrolysis back to the acids. The diethyl ester of the meso form is generally less soluble and will crystallize out first.[3]
-
Esterification: Dissolve the crude this compound in ethanol and add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture to form the diethyl esters.
-
Fractional Crystallization of Esters: Dissolve the crude diethyl ester mixture in a minimal amount of hot ethanol and allow it to cool slowly. The less soluble meso-diethyl 2,5-dibromohexanedioate will crystallize first.
-
Hydrolysis: Isolate the purified meso-diester and hydrolyze it back to meso-2,5-dibromohexanedioic acid using an aqueous acid solution (e.g., 6M HCl) under reflux.
-
Isolation of Pure Acid: Cool the hydrolysis mixture to crystallize the pure meso-2,5-dibromohexanedioic acid. Collect the pure product by vacuum filtration.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in public literature, the following table provides a qualitative guide to solvent selection based on general principles for dicarboxylic acids.
| Solvent System | Suitability for Recrystallization | Expected Observations |
| Water | Potentially suitable, especially for the diacid. | High solubility at elevated temperatures, low solubility at room temperature. |
| Ethanol | Good potential for both the diacid and its esters. | Good solubility when hot, moderate to low solubility when cold. |
| Ethyl Acetate | May be a suitable component in a mixed solvent system. | Moderate solubility. |
| Hexane | Typically used as an anti-solvent in a mixed system. | Low to negligible solubility. |
| Ethanol/Water | A promising mixed solvent system. | Allows for fine-tuning of solubility to effect separation. |
| Ethyl Acetate/Hexane | Another viable mixed solvent system. | Can be effective for inducing crystallization. |
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
FAQs
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Q1: What are the most common impurities in crude this compound?
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A1: The most common impurities are the diastereomers (meso and dl forms) of the product itself. Other potential impurities arise from the synthesis, which is typically the bis-α-bromination of adipic acid.[1] These can include mono-brominated adipic acid and unreacted starting material.
-
-
Q2: How can I separate the meso and dl diastereomers?
-
A2: Fractional crystallization is the primary method.[1] This technique relies on the different solubilities of the diastereomers in a particular solvent.[1] By carefully selecting the solvent and controlling the cooling rate, one diastereomer can be selectively crystallized.[1] Alternatively, converting the diacid to its diethyl ester can facilitate separation, as the physical properties of the ester diastereomers are often more distinct.[3]
-
-
Q3: What is the best solvent for the recrystallization?
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A3: There is no single "best" solvent, and empirical testing is often necessary. Based on the purification of similar compounds and the ester derivatives of this compound, ethanol or a mixture of ethanol and water are good starting points. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
-
Q4: My yield is very low. What are the possible reasons?
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A4: Low yield can be due to several factors:
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Using too much solvent during the dissolution step.
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The chosen solvent being too good at dissolving the compound even at low temperatures.
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Incomplete crystallization before filtration.
-
Washing the crystals with too much cold solvent or with a solvent that is not sufficiently cold.
-
-
-
Q5: No crystals are forming, even after cooling. What should I do?
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A5: This is a common issue known as supersaturation. You can try the following:
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to induce crystallization.
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Reducing Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-cool.
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Using an Anti-Solvent: If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then gently heat until it clears and allow it to cool slowly.
-
-
Troubleshooting Table
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is precipitating from a supersaturated solution too quickly. | - Use a lower boiling point solvent. - Add a small amount of additional solvent to the hot solution to reduce the saturation level. - Allow the solution to cool more slowly. |
| Poor Diastereomer Separation | The solubilities of the meso and dl isomers are very similar in the chosen solvent.[1] | - Screen a wider range of solvents or mixed solvent systems.[1] - Consider converting the diacid to its diethyl ester, which may have more differentiated solubilities, and then perform fractional crystallization followed by hydrolysis.[3] |
| Colored Impurities in Crystals | Colored impurities from the synthesis are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield. |
| Crystals Crash Out Too Quickly | The solution is too concentrated, or the cooling is too rapid. | - Add a small amount of additional hot solvent. - Ensure the solution cools slowly by insulating the flask. |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
Technical Support Center: Safe Handling and Storage of 2,5-Dibromohexanedioic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 2,5-dibromohexanedioic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a corrosive solid.[1] The primary hazards include:
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Harmful if swallowed: It can cause significant harm if ingested.[1]
-
Causes severe skin burns and eye damage: Direct contact with the solid or its dust can lead to serious chemical burns.[1]
-
May cause respiratory irritation: Inhalation of dust can irritate the respiratory tract.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate PPE to prevent exposure.[2][3][4] This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: If there is a risk of dust generation, work should be conducted in a fume hood to minimize inhalation.[3][4]
Q3: How should this compound be stored?
A3: Proper storage is essential to maintain the stability of the compound and prevent accidents. It should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[5] It is recommended to store it in a dedicated corrosives cabinet, segregated from incompatible materials, particularly strong oxidizing agents.[6][7]
Q4: What are the known incompatibilities for this compound?
A4: The primary known incompatibility for this compound is with strong oxidizing agents.[1] Contact with these substances could lead to a vigorous reaction.
Q5: What should I do in case of a spill?
A5: In the event of a spill, it is important to follow established emergency procedures.[2]
-
Alert others: Immediately notify colleagues in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Wear PPE: Before attempting to clean up, don the appropriate personal protective equipment.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust and place it in a designated waste container.[8]
-
Decontamination: Clean the spill area thoroughly. For detailed guidance, refer to the troubleshooting guide on spill management below.
Q6: What are the thermal decomposition products of this compound?
Troubleshooting Guides
Handling Solid Corrosive Compounds
| Issue | Possible Cause | Solution |
| Skin or eye irritation during handling. | Inadequate PPE or accidental contact. | Ensure proper PPE is worn at all times. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11] |
| Dust generation when transferring the solid. | Improper handling technique. | Transfer the solid carefully within a fume hood to minimize dust formation.[4] Use appropriate tools like a spatula. |
| Caking or clumping of the solid. | Improper storage leading to moisture absorption. | Store the compound in a tightly sealed container in a dry environment. If caked, handle with care to avoid creating dust when breaking it up. |
Spill Management
| Issue | Possible Cause | Solution |
| Small, manageable spill of solid. | Accidental dropping of container or mishandling during transfer. | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.[8][12] |
| Large or unmanageable spill. | Dropping a large container or a significant release. | Evacuate the area immediately and alert your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment. |
| Spill on contaminated clothing. | Splash or direct contact with clothing. | Immediately remove the contaminated clothing while under a safety shower. Flush the affected skin area with water for at least 15 minutes.[12] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₈Br₂O₄ | [5] |
| Molecular Weight | 303.93 g/mol | [13] |
| Melting Point | 151-153 °C | [5] |
| Boiling Point | 395.4 °C at 760 mmHg | [5] |
| Density | 2.111 g/cm³ | [5] |
Note: Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) for this compound have not been established. In the absence of specific limits, exposure should be minimized through the use of engineering controls and personal protective equipment.
Experimental Protocols
Protocol for Weighing and Dispensing this compound
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Don all required PPE: chemical safety goggles, chemical-resistant gloves, and a lab coat.
-
Place a weighing paper or a suitable container on the analytical balance inside the fume hood.
-
Tare the balance.
-
-
Dispensing:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, slowly transfer the desired amount of the solid onto the weighing paper or into the container. Avoid sudden movements to prevent dust generation.
-
-
Post-Dispensing:
-
Securely close the container of this compound.
-
Record the weight.
-
Carefully transfer the weighed solid to your reaction vessel.
-
Clean the spatula and the weighing area within the fume hood.
-
Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.
-
Protocol for Storage of this compound
-
Container Management:
-
Ensure the container is properly labeled with the chemical name, hazard pictograms, and date received.
-
Keep the container tightly closed when not in use to prevent moisture absorption and contamination.
-
-
Storage Location:
-
Inventory Management:
-
Maintain an accurate inventory of the chemical.
-
Periodically inspect the container for any signs of damage or leakage.
-
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Decision-making workflow for handling a chemical spill.
References
- 1. Hexanedioic acid,2,5-dibromo- | CAS#:3479-85-4 | Chemsrc [chemsrc.com]
- 2. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 3. scienceequip.com.au [scienceequip.com.au]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. echemi.com [echemi.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. weberlogistics.com [weberlogistics.com]
- 8. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 9. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 10. cetjournal.it [cetjournal.it]
- 11. umdearborn.edu [umdearborn.edu]
- 12. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 13. 2,5-Dibromoadipic acid | C6H8Br2O4 | CID 99860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Brominating Agents for Adipic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the α-bromination of adipic acid, with a focus on alternative brominating agents to traditional liquid bromine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the α,α'-dibromination of adipic acid?
The synthesis of 2,5-dibromoadipic acid is typically achieved through two main routes:
-
Direct Bromination via the Hell-Volhard-Zelinsky (HVZ) Reaction: This classic method involves treating adipic acid with bromine (Br₂) in the presence of a phosphorus catalyst, such as red phosphorus or phosphorus tribromide (PBr₃). The reaction proceeds by first converting the carboxylic acid to an acyl bromide, which then enolizes to allow for bromination at the α-positions.[1][2]
-
Bromination of Adipoyl Chloride with N-Bromosuccinimide (NBS): In this alternative approach, adipic acid is first converted to its diacyl chloride (adipoyl chloride) using a chlorinating agent like thionyl chloride (SOCl₂). The resulting adipoyl chloride is then brominated at the α-positions using N-bromosuccinimide (NBS), often with a catalytic amount of hydrobromic acid (HBr).[3]
Q2: What are the advantages of using alternative brominating agents like N-Bromosuccinimide (NBS)?
NBS offers several advantages over liquid bromine:
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Handling and Safety: NBS is a white crystalline solid that is easier and safer to handle than highly corrosive and volatile liquid bromine.[4]
-
Selectivity: NBS can provide a low, constant concentration of bromine during the reaction, which can help to minimize side reactions.[4] For substrates with multiple reactive sites, NBS can offer improved selectivity.
-
Milder Conditions: Reactions with NBS can often be carried out under milder conditions compared to the HVZ reaction.[5]
Q3: Is Dibromoisocyanuric Acid (DBI) a viable option for brominating adipic acid?
Dibromoisocyanuric acid (DBI) is a powerful brominating agent, often more reactive than NBS.[6] While specific protocols for the direct α-bromination of adipic acid using DBI are not widely documented, it has been successfully used for the bromination of other aliphatic carboxylic acids, particularly in silver-catalyzed Hunsdiecker-type reactions.[7][8][9] Its high reactivity suggests it could be an effective reagent for this transformation, though reaction conditions would need to be carefully optimized.
Q4: What are the possible diastereomers of 2,5-dibromoadipic acid, and how can I control their formation?
2,5-dibromoadipic acid has two stereocenters, leading to two possible diastereomers: a meso compound and a racemic mixture (dl-pair). The ratio of these diastereomers is influenced by the reaction conditions:
-
Kinetic Control: Favored at lower temperatures, this pathway yields the fastest-forming product.
-
Thermodynamic Control: Higher temperatures and longer reaction times allow the mixture to equilibrate, favoring the most stable diastereomer.
The choice of solvent and brominating agent can also influence the diastereomeric ratio.
Q5: How can I remove the succinimide byproduct after using NBS?
Succinimide is the primary byproduct of NBS brominations and can be removed by:
-
Aqueous Workup: Washing the reaction mixture with water or a dilute basic solution (like sodium bicarbonate) can extract the water-soluble succinimide.
-
Filtration/Precipitation: Succinimide is often insoluble in nonpolar solvents like carbon tetrachloride or cyclohexane, especially upon cooling, and can be removed by filtration.[10]
Troubleshooting Guides
Issue 1: Incomplete or No Reaction
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent/Catalyst | - For HVZ, ensure at least a catalytic amount of PBr₃ or red phosphorus is used. In practice, a molar equivalent is often used to improve kinetics.[11] - For NBS reactions, ensure a sufficient excess of NBS is used. |
| Low Reaction Temperature | - The HVZ reaction often requires high temperatures (reflux).[12] - NBS bromination of acyl chlorides typically requires heating to reflux. |
| Moisture in the Reaction | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. Water can hydrolyze the acyl halide intermediate in the HVZ reaction and can also affect NBS reactions.[3] |
| Impure NBS | - Impure NBS (often yellow or brown) can give unreliable results. It can be purified by recrystallization from water.[3] |
Issue 2: Low Yield of Brominated Product
| Possible Cause | Troubleshooting Steps |
| Side Reactions | - Over-bromination: Use of a large excess of the brominating agent can lead to the formation of tri- or tetra-brominated products. Carefully control the stoichiometry. - Decarboxylation: Some radical bromination conditions can lead to decarboxylation, especially with certain substrates.[13] |
| Product Loss During Workup | - When performing an aqueous workup to remove succinimide, ensure your product has low solubility in the aqueous layer. - Back-extract the aqueous layer with an organic solvent to recover any dissolved product. |
| Hydrolysis of Product | - In the NBS method, ensure anhydrous conditions are maintained, as water can hydrolyze the desired 2,5-dibromoadipoyl dichloride before it is isolated or derivatized.[3] |
Issue 3: Formation of Impurities
| Possible Cause | Troubleshooting Steps |
| Succinimide Contamination | - If succinimide co-crystallizes with your product, try washing the crude product with water (if your product is insoluble) or performing multiple recrystallizations from a suitable solvent.[10] - An aqueous basic wash can help by converting succinimide to its more water-soluble salt.[10] |
| Formation of Undesired Diastereomers | - To favor one diastereomer, experiment with reaction temperature and time (see FAQ Q4). - Separation of the meso and dl-racemate can often be achieved by fractional crystallization, as they have different solubilities. |
Data Presentation
Table 1: Comparison of Brominating Agents for Adipic Acid Synthesis
| Brominating Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yields (for similar substrates) |
| Bromine (Br₂) / PBr₃ (HVZ Reaction) | Adipic acid, catalytic PBr₃ or red P, excess Br₂, high temperature (reflux) | Well-established, reliable method. | Highly corrosive and toxic liquid Br₂, harsh reaction conditions, production of HBr byproduct. | High yields are generally achievable for α-bromination of carboxylic acids. |
| N-Bromosuccinimide (NBS) | Adipoyl chloride, NBS, catalytic HBr, reflux in CCl₄ or cyclohexane. | Solid reagent (safer and easier to handle), milder conditions, can be more selective. | Requires prior conversion of adipic acid to adipoyl chloride; succinimide byproduct can complicate purification. | α-bromination of other carbonyls can achieve yields of 74-92%.[14] |
| Dibromoisocyanuric Acid (DBI) | Proposed: Adipic acid, DBI, potentially a catalyst (e.g., Ag(I) salt for Hunsdiecker type) or strong acid (e.g., H₂SO₄). | Very powerful brominating agent, can brominate less reactive substrates, solid reagent. | Less documented for direct α-bromination of aliphatic dicarboxylic acids, may be less selective due to high reactivity. | Can achieve high yields (e.g., 88% for bromination of nitrobenzene) under mild conditions where NBS is less effective.[6] |
Experimental Protocols
Protocol 1: α,α'-Dibromination of Adipic Acid via Hell-Volhard-Zelinsky (HVZ) Reaction
This protocol is a two-step process involving the formation of adipoyl chloride followed by bromination.
Step 1: Synthesis of Adipoyl Chloride
-
In a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 20.0 g (137 mmol) of adipic acid.
-
Under an inert atmosphere (e.g., nitrogen), cautiously add 40.0 g (342 mmol) of thionyl chloride.
-
Heat the mixture to reflux at 80°C for 3 hours, or until the evolution of gas ceases.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain crude adipoyl chloride.
Step 2: α,α'-Dibromination
-
To the crude adipoyl chloride from Step 1, add a catalytic amount of red phosphorus or a few drops of PBr₃.
-
At room temperature, slowly add 54.7 g (342 mmol) of bromine (Br₂) from the dropping funnel. Caution: This reaction is exothermic and should be cooled if necessary.
-
Heat the mixture and continue stirring for an additional 2 hours.
-
After cooling, cautiously dilute the reaction mixture with about 25 mL of chloroform.
-
Slowly pour the mixture into 100 mL of cold water to hydrolyze the diacyl bromide.
-
Separate the organic layer and extract the aqueous layer twice with chloroform.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude 2,5-dibromoadipic acid.
-
The crude product can be purified by recrystallization from water or an ethanol/water mixture.
Protocol 2: α,α'-Dibromination using N-Bromosuccinimide (NBS)
This protocol also begins with the synthesis of adipoyl chloride as described in Protocol 1, Step 1.
Step 2: Bromination with NBS
-
Dissolve the crude adipoyl chloride from Protocol 1 in an anhydrous solvent such as cyclohexane or carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (2.2 equivalents) and a catalytic amount of hydrobromic acid (HBr).
-
Heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or NMR).
-
Upon completion, cool the reaction mixture. The succinimide byproduct will precipitate and can be removed by filtration.
-
Remove the solvent from the filtrate under reduced pressure to obtain crude 2,5-dibromoadipoyl dichloride.
-
Carefully hydrolyze the crude product with cold water to yield 2,5-dibromoadipic acid, which can then be purified by recrystallization.
Mandatory Visualizations
Caption: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.
Caption: Experimental workflow for adipic acid bromination using NBS.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 6. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 7. Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids [organic-chemistry.org]
- 8. Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. benchchem.com [benchchem.com]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 14. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Synthesis of 2,5-Dibromohexanedioic Acid by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 2,5-dibromohexanedioic acid using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the expected relative mobility of the starting material, intermediate, and final product on a TLC plate?
A1: The polarity of the compounds determines their mobility on a silica TLC plate. Adipic acid, the starting material, is the most polar and will therefore have the lowest Retention Factor (Rf) value. The mono-brominated intermediate will be less polar and have a higher Rf value. The final product, this compound, is the least polar of the three and will have the highest Rf value, appearing closest to the solvent front.
Q2: Which solvent system is recommended for the TLC analysis of this reaction?
A2: A good starting point for a solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A common initial ratio to try is 1:1 ethyl acetate/hexane.[1] For dicarboxylic acids, which can sometimes streak on silica gel, adding a small amount of a slightly more polar and acidic solvent, such as a few drops of formic or acetic acid to the eluent, can improve separation and spot shape.[2]
Q3: How can I visualize the spots on the TLC plate?
A3: Since adipic acid and its brominated derivatives are not typically UV-active, a chemical stain is required for visualization. A stain specific for acidic compounds, such as bromocresol green, is highly effective. Carboxylic acids will appear as yellow spots on a blue or green background.[3] Alternatively, a general-purpose stain like phosphomolybdic acid or potassium permanganate can be used.
Q4: How do I know when the reaction is complete?
A4: The reaction is considered complete when the spot corresponding to the starting material (adipic acid) is no longer visible on the TLC plate, and a new spot corresponding to the this compound is prominent. It is advisable to run a reference spot of the starting material alongside the reaction mixture for accurate comparison.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | - The sample is too concentrated.- The compound is highly polar or acidic and is interacting strongly with the silica gel. | - Dilute the sample before spotting it on the TLC plate.- Add a small amount of acetic or formic acid to the eluting solvent to reduce the interaction between the acidic compounds and the stationary phase.[2] |
| No spots are visible after staining | - The sample is too dilute.- The chosen stain is not suitable for the compounds.- The compound may have evaporated from the plate if it is volatile. | - Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.- Use a stain known to be effective for carboxylic acids, such as bromocresol green.- Ensure the plate is not heated excessively during development or drying. |
| Spots are at the baseline (low Rf) | - The eluting solvent is not polar enough to move the compounds up the plate. | - Increase the polarity of the solvent system. For an ethyl acetate/hexane mixture, this means increasing the proportion of ethyl acetate. |
| Spots are at the solvent front (high Rf) | - The eluting solvent is too polar, causing all compounds to travel with the solvent front. | - Decrease the polarity of the solvent system by increasing the proportion of the non-polar component (e.g., hexane). |
| Uneven or slanted solvent front | - The TLC chamber is not properly saturated with solvent vapor.- The TLC plate is touching the side of the chamber or the filter paper wick. | - Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated with solvent vapor.- Ensure the TLC plate is placed vertically in the center of the chamber and does not touch the sides. |
Experimental Protocol: TLC Monitoring
This protocol outlines the methodology for monitoring the progress of the this compound synthesis.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Capillary tubes for spotting
-
Eluting solvent (e.g., 1:1 ethyl acetate/hexane with 1% formic acid)
-
Visualization stain (e.g., bromocresol green solution)
-
Reaction mixture
-
Reference sample of starting material (adipic acid)
Procedure:
-
Prepare the Developing Chamber: Pour the eluting solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapor. Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material and the reaction mixture.
-
Spot the Plate: Using a capillary tube, spot a small amount of the starting material solution onto its designated lane on the origin. Use a separate capillary tube to spot the reaction mixture in its lane. The spots should be small and concentrated.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Dry the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualize the Spots: Dip the dried TLC plate into the bromocresol green staining solution and then gently heat it with a heat gun until the spots appear. Acidic compounds will appear as yellow spots on a blue or green background.
-
Analyze the Results: Compare the spots from the reaction mixture to the starting material reference. The disappearance of the starting material spot and the appearance of a new spot with a higher Rf value indicates the progress of the reaction. Calculate the Rf values for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Data Presentation
Table 1: Expected Relative Rf Values
| Compound | Structure | Relative Polarity | Expected Relative Rf Value |
| Adipic Acid (Starting Material) | HOOC-(CH₂)₄-COOH | High | Low |
| 2-Bromohexanedioic Acid (Intermediate) | HOOC-CH(Br)-(CH₂)₃-COOH | Medium | Medium |
| This compound (Product) | HOOC-CH(Br)-(CH₂)₂-CH(Br)-COOH | Low | High |
Note: Absolute Rf values are dependent on the specific experimental conditions (e.g., solvent system, temperature, stationary phase). This table illustrates the expected relative positions of the spots.
Visualizations
Caption: Experimental workflow for monitoring the reaction by TLC.
Caption: Relationship between polarity, adsorption, and TLC mobility.
References
issues with thionyl chloride in 2,5-dibromohexanedioic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dibromohexanedioic acid, with a particular focus on challenges related to the use of thionyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of thionyl chloride (SOCl₂) in the synthesis of this compound?
A1: Thionyl chloride is a crucial reagent used to convert the carboxylic acid groups of a starting material, typically adipic acid, into acyl chlorides (adipoyl chloride).[1][2] This activation step is essential because the acyl chloride is much more reactive than the carboxylic acid, facilitating the subsequent α-bromination to yield this compound.
Q2: What are the common side products when using thionyl chloride in this synthesis?
A2: The primary byproducts of the reaction between a carboxylic acid and thionyl chloride are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[1] It is critical to conduct the reaction in a well-ventilated fume hood to safely manage these gaseous byproducts. In the context of dicarboxylic acids like adipic acid, if the reaction conditions are not carefully controlled, the formation of a cyclic anhydride is a possibility, although the primary goal is the formation of the diacyl chloride.[3]
Q3: Why are anhydrous conditions necessary when using thionyl chloride?
A3: Thionyl chloride reacts vigorously with water. The presence of moisture will consume the thionyl chloride, reducing the yield of the desired acyl chloride, and will also hydrolyze the acyl chloride product back to the carboxylic acid. Therefore, maintaining anhydrous (dry) conditions throughout the reaction is critical for success.[1]
Q4: Can I use an excess of thionyl chloride?
A4: Yes, it is common practice to use an excess of thionyl chloride.[4] The excess thionyl chloride can serve as both a reagent and a solvent for the reaction, helping to drive the conversion to the acyl chloride to completion.[4]
Q5: How can I monitor the progress of the reaction with thionyl chloride?
A5: The progress of the conversion of the carboxylic acid to the acyl chloride can be monitored by techniques such as Thin Layer Chromatography (TLC).[4] An aliquot of the reaction mixture can be quenched (for example, with an alcohol like methanol to form the ester) and then spotted on a TLC plate to compare with the starting material. Infrared (FTIR) spectroscopy can also be used to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of adipoyl chloride | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried before use and use anhydrous solvents. |
| Insufficient thionyl chloride. | Use a molar excess of thionyl chloride. | |
| Reaction temperature is too low or reaction time is too short. | The reaction is typically refluxed.[4] Ensure the reaction is heated appropriately and for a sufficient duration (e.g., 90 minutes at 90°C as a starting point).[4] | |
| Low yield of this compound after bromination | Incomplete conversion to adipoyl chloride in the first step. | Confirm the completion of the first step using TLC or FTIR before proceeding with bromination. |
| Insufficient amount of brominating agent (e.g., N-Bromosuccinimide). | Use an appropriate molar ratio of the brominating agent. | |
| Inadequate catalysis for bromination. | Ensure a catalytic amount of a suitable initiator, such as hydrobromic acid (HBr), is present.[6] | |
| Product is a mixture of diastereomers (meso and dl-isomers) | Reaction conditions favor the formation of a mixture. | To favor the kinetic product, lower the reaction temperature. To favor the thermodynamic product, increase the reaction temperature and prolong the reaction time to allow for equilibration.[6] |
| Difficulty in purifying the final product | Co-crystallization or similar physical properties of diastereomers. | Attempt fractional crystallization using a variety of solvents with different polarities.[6] Consider derivatizing the dicarboxylic acid to its diester, which may have more distinct physical properties, facilitating separation by chromatography.[6] |
| Dark-colored product | Impurities from thionyl chloride or side reactions. | Consider purifying the thionyl chloride by distillation if it is old or discolored.[7] The crude product can sometimes be purified by washing with a sodium thiosulfate solution to remove bromine color.[8] |
Experimental Protocols
Synthesis of Adipoyl Chloride from Adipic Acid
-
Preparation : In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution), add adipic acid.[4]
-
Reagent Addition : Carefully add an excess of thionyl chloride to the flask.[4]
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Reaction : Heat the mixture to reflux (approximately 90°C) with stirring for about 90 minutes. The initial suspension should become a clear solution.[4]
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Workup : After cooling, the excess thionyl chloride can be removed by distillation or rotary evaporation.[4] The resulting adipoyl chloride is often used directly in the next step without further purification.
Synthesis of this compound from Adipoyl Chloride
-
Dissolution : Dissolve the crude adipoyl chloride in a suitable anhydrous solvent (e.g., cyclohexane).[6]
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Bromination : Add N-bromosuccinimide (NBS) and a catalytic amount of 48% hydrobromic acid (HBr).[6]
-
Reaction : Heat the mixture to reflux and monitor the reaction's progress.
-
Workup : Cool the reaction mixture and filter to remove the succinimide byproduct. The solvent can be removed under reduced pressure.
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Hydrolysis : Carefully add the resulting 2,5-dibromoadipoyl dichloride to water to hydrolyze it to this compound.
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Purification : The crude product can be purified by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Adipic Acid and Thionyl Chloride Reaction: A Guide to Understanding - Knowledge [xiangyuch.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. When a student treated butanedioic acid with thionyl chloride, sh... | Study Prep in Pearson+ [pearson.com]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. US3155457A - Purification of thionyl chloride - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stereoselective Synthesis of 2,5-Dibromohexanedioic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2,5-dibromohexanedioic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-bromination of adipic acid.[1] This reaction is typically performed using bromine (Br₂) and a phosphorus catalyst, such as red phosphorus or phosphorus tribromide (PBr₃).[1] An alternative route involves the conversion of adipic acid to adipoyl chloride, followed by bromination.[1]
Q2: What are the possible stereoisomers of this compound?
A2: this compound has two stereocenters, which gives rise to three stereoisomers: a meso compound ((2R,5S)-2,5-dibromohexanedioic acid) and a pair of enantiomers, the (dl)-racemic mixture ((2R,5R)- and (2S,5S)-2,5-dibromohexanedioic acid).[1]
Q3: How can the diastereomeric ratio (meso vs. dl) be controlled during the synthesis?
A3: The diastereomeric ratio can be influenced by controlling the reaction conditions to favor either kinetic or thermodynamic control.[1]
-
Kinetic control (lower reaction temperatures) generally favors the formation of the dl-racemic pair.
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Thermodynamic control (higher reaction temperatures and longer reaction times) tends to favor the more stable meso isomer.[1] Epimerization of the initially formed mixture to the thermodynamically more stable meso form can also be facilitated by an acidic environment.
Q4: How can the different stereoisomers be separated?
A4: The meso and dl-diastereomers can be separated by fractional crystallization, taking advantage of differences in their solubility. Often, the meso isomer is less soluble and will crystallize out of solution first. The enantiomers of the dl-racemic mixture can be separated using chiral chromatography or by classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent.
Q5: How can I determine the diastereomeric ratio of my product mixture?
A5: The diastereomeric ratio can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The ¹H and ¹³C NMR spectra of the meso and dl isomers will show distinct signals for the protons and carbons at and near the stereocenters. The ratio of the integrals of these distinct peaks corresponds to the diastereomeric ratio.[1]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction; presence of moisture; insufficient brominating agent. | Increase reaction time and/or temperature. Ensure all glassware and reagents are dry. Use a slight excess of bromine. |
| Formation of mono-brominated adipic acid | Insufficient brominating agent; short reaction time. | Increase the equivalents of bromine and/or the reaction time. Monitor the reaction by TLC or NMR. |
| Unfavorable diastereomeric ratio | Reaction conditions not optimized for the desired stereoisomer. | To favor the meso isomer, use higher temperatures and longer reaction times (thermodynamic control). To favor the dl-racemic pair, use lower temperatures (kinetic control). |
| Difficulty in separating diastereomers by crystallization | Similar solubilities of the meso and dl isomers in the chosen solvent. | Screen a variety of solvents for recrystallization. Consider converting the diacid to a diester derivative, which may have different crystallization properties. |
| Ambiguous NMR spectrum for determining diastereomeric ratio | Poor resolution of key signals. | Use a higher field NMR spectrometer. Try a different deuterated solvent to induce larger chemical shift differences. |
Data Presentation
Table 1: Hypothetical Diastereomeric Ratios of this compound Under Various Reaction Conditions
Disclaimer: The following data is illustrative and intended to demonstrate how reaction conditions can influence stereoselectivity. Actual results may vary.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Diastereomeric Ratio (meso : dl) |
| 1 | Neat | 80 | 12 | 3 : 1 |
| 2 | CCl₄ | 25 | 24 | 1 : 2 |
| 3 | Neat | 100 | 12 | 4 : 1 |
| 4 | CH₂Cl₂ | 0 | 48 | 1 : 3 |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for meso-2,5-Dibromohexanedioic Acid
| Proton | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Carbon | Predicted ¹³C Chemical Shift (δ, ppm) |
| COOH | ~12.0 - 13.0 | broad singlet | C=O | ~172 - 175 |
| Hα (CHBr) | ~4.5 - 4.7 | multiplet | CHBr | ~50 - 55 |
| Hβ (CH₂) | ~2.0 - 2.4 | multiplet | CH₂ | ~30 - 35 |
Note: In the dl-racemic mixture, the corresponding protons and carbons would be in a different chemical environment and are expected to have slightly different chemical shifts, allowing for quantification of the diastereomeric ratio by integration.
Experimental Protocols
Synthesis of meso-2,5-Dibromohexanedioic Acid via Hell-Volhard-Zelinsky Reaction
This protocol is adapted from established procedures for the α-bromination of dicarboxylic acids.
Materials:
-
Adipic acid
-
Red phosphorus
-
Bromine
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Ice bath
-
Scrubber with sodium hydroxide solution
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add adipic acid and a catalytic amount of red phosphorus.
-
Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and should be cooled in an ice bath during the initial addition. Hydrogen bromide gas will be evolved and should be passed through a scrubber containing a sodium hydroxide solution.
-
After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 10-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromides. This step is also exothermic.
-
The crude meso-2,5-dibromohexanedioic acid will precipitate. Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain the pure meso isomer.
NMR Analysis of Diastereomeric Ratio
Sample Preparation:
-
Dissolve 5-10 mg of the crude product mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Data Acquisition (400 MHz NMR Spectrometer):
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the distinct signals for the α-protons (CHBr) and α-carbons (CHBr) of the meso and dl diastereomers.
-
Integrate the corresponding signals in the ¹H NMR spectrum. The ratio of the integrals will give the diastereomeric ratio.
Visualizations
Caption: Experimental workflow for the synthesis of meso-2,5-dibromohexanedioic acid.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Caption: Relationship between the stereoisomers of this compound.
References
Technical Support Center: Purification of 2,5-Dibromohexanedioic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of residual bromine from the synthesis of 2,5-dibromohexanedioic acid.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification process.
Problem 1: Persistent Yellow/Orange Color in the Product After Quenching
| Possible Cause | Suggested Solution |
| Incomplete Quenching: Insufficient quenching agent was added to react with all the residual bromine. | Add additional quenching agent solution portion-wise until the color disappears. Monitor the reaction temperature, as the quenching reaction can be exothermic. |
| Poor Mixing: In a biphasic system (e.g., organic solvent and aqueous quenching solution), inadequate agitation can lead to incomplete reaction between the bromine in the organic layer and the quenching agent in the aqueous layer. | Increase the stirring speed to ensure vigorous mixing and maximize the interfacial area between the two phases. |
| Degraded Quenching Agent: The quenching solution may have degraded over time, losing its reducing power. | Prepare a fresh solution of the quenching agent. |
Problem 2: Low Yield of this compound After Work-up
| Possible Cause | Suggested Solution |
| Product Loss During Extraction: The dicarboxylic acid product can partition into the aqueous layer, especially if the pH is too high, leading to the formation of the more water-soluble dicarboxylate salt. | Ensure the aqueous layer is acidified (e.g., with dilute HCl) to a pH of approximately 1-2 before extraction to keep the product in its less soluble diacid form. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to maximize recovery. |
| Precipitation of Product with Quenching Agent Byproducts: In some cases, the product may co-precipitate with inorganic salts formed during quenching. | After quenching, ensure all inorganic salts are dissolved in the aqueous phase before separating the layers. Adding more water may be necessary. |
| Formation of Emulsion During Extraction: The presence of fine precipitates or surfactants can lead to the formation of a stable emulsion, making phase separation difficult and causing product loss. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation. |
Problem 3: Presence of a Fine White/Yellow Precipitate in the Final Product
| Possible Cause | Suggested Solution |
| Sulfur Precipitation: When using sodium thiosulfate in an acidic medium, it can disproportionate to form elemental sulfur, which is a fine, often difficult-to-remove precipitate.[1][2][3] | Prevention: Use an alternative quenching agent like sodium bisulfite or sodium sulfite, which do not form sulfur precipitates.[4][5] Alternatively, neutralize or make the reaction mixture slightly basic before or during the addition of sodium thiosulfate. Removal: If sulfur has already formed, it can often be removed by filtration through a pad of Celite®. In some cases, it may be removed during the subsequent recrystallization step. |
| Inorganic Salt Contamination: Byproducts from the quenching reaction (e.g., sodium sulfate, sodium bromide) may precipitate if their solubility limit is exceeded in the work-up solvents. | Wash the organic layer thoroughly with water and then with brine to remove water-soluble inorganic salts. |
Frequently Asked Questions (FAQs)
Q1: Which quenching agent is best for removing residual bromine in the synthesis of this compound?
A1: The choice of quenching agent depends on the reaction conditions and desired work-up procedure. Sodium bisulfite (NaHSO₃) and sodium sulfite (Na₂SO₃) are often preferred in acidic conditions as they effectively reduce bromine to bromide without forming a sulfur precipitate.[4][5] Sodium thiosulfate (Na₂S₂O₃) is also highly effective but can produce elemental sulfur in acidic media, which can complicate purification.[1][2][3]
Q2: How can I confirm that all the residual bromine has been removed?
A2: A simple qualitative test is the visual disappearance of the reddish-brown color of bromine.[6] For a more quantitative assessment, a spot test on a TLC plate can be performed; unquenched bromine will appear as a colored spot. For rigorous quantification, analytical techniques such as X-ray fluorescence (XRF) spectroscopy or high-performance liquid chromatography (HPLC) after a derivatization step can be employed.[7][8][9]
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: Based on available literature, water or a mixture of ethanol and water are effective solvents for the recrystallization of this compound.[10] The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, you can try the following:
-
Add more solvent to the hot mixture to ensure the compound fully dissolves before cooling.
-
Slow down the cooling rate. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Try a different recrystallization solvent or a solvent mixture.
Q5: Can the use of a basic quenching agent affect my dicarboxylic acid product?
A5: Yes, using a basic quenching agent like sodium hydroxide can deprotonate the carboxylic acid groups to form the corresponding dicarboxylate salt. This will increase the water solubility of your product and can lead to significant loss into the aqueous phase during extraction. It is generally advisable to use neutral or slightly acidic quenching conditions and to acidify the aqueous layer before extraction.
Data Presentation
Table 1: Comparison of Common Bromine Quenching Agents
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Key Considerations |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% aqueous solution | 2:1 | Highly effective, but can form elemental sulfur in acidic conditions.[1][5] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution | 1:1 | Good choice for acidic media as it does not precipitate sulfur.[5] |
| Sodium Sulfite | Na₂SO₃ | Saturated aqueous solution | 1:1 | Effective and avoids sulfur precipitation.[4][5] |
Experimental Protocols
Protocol 1: Quenching of Residual Bromine with Sodium Bisulfite
-
Cool the Reaction Mixture: After the bromination reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite.
-
Slow Addition: Slowly add the saturated sodium bisulfite solution to the cooled reaction mixture with vigorous stirring. The addition should be dropwise initially to control any exotherm.
-
Monitor for Completeness: Continue adding the quenching solution until the reddish-brown color of bromine completely disappears, and the solution becomes colorless or pale yellow.
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Acidification and Extraction: Acidify the aqueous layer to pH 1-2 with dilute HCl. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic extracts and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Protocol 2: Recrystallization of this compound
-
Choose a Solvent System: Based on small-scale solubility tests, select a suitable solvent (e.g., water or an ethanol/water mixture).
-
Dissolve the Crude Product: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heat to Dissolve: Gently heat the mixture with stirring on a hot plate until the solid completely dissolves. If necessary, add small portions of hot solvent until a clear solution is obtained.
-
Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Cool in Ice Bath: Once crystals have started to form, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. Allow the crystals to air dry completely on the filter paper or in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for the purification of this compound.
References
- 1. mechanism kinetics hydrochloric acid sodium thiosulfate reaction rate expression orders of reaction explained oxidation state changes of sulfur disproportionation redox reaction Doc Brown's advanced level revision notes [docbrown.info]
- 2. purdue.edu [purdue.edu]
- 3. flinnsci.com [flinnsci.com]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bromine test - Wikipedia [en.wikipedia.org]
- 7. Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of bromine-labelled organic compounds by XRF (Journal Article) | ETDEWEB [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Navigating the Scale-Up of 2,5-Dibromohexanedioic Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the scale-up of 2,5-dibromohexanedioic acid synthesis. It offers practical troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most prevalent and industrially viable method is the Hell-Volhard-Zelinskii (HVZ) reaction.[1][2] This reaction involves the α-bromination of adipic acid using bromine (Br₂) and a phosphorus catalyst, such as red phosphorus or phosphorus tribromide (PBr₃).[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the handling of liquid bromine, which is highly corrosive, toxic, and has a high vapor pressure. Appropriate personal protective equipment (PPE), including acid-resistant gloves, eye protection, and a respirator, is mandatory. The reaction should be conducted in a well-ventilated area, preferably within a fume hood. For industrial-scale production, closed reactor systems and dedicated bromine scrubbing systems are essential to prevent environmental release and ensure operator safety.
Q3: Are there safer alternatives to using liquid bromine for scale-up?
A3: Yes, for larger-scale operations, N-Bromosuccinimide (NBS) is a solid brominating agent that is easier and safer to handle than liquid bromine.[1] Another approach is the in-situ generation of bromine, which avoids the storage and handling of large quantities of liquid bromine.
Q4: How can I control the formation of mono- and poly-brominated byproducts?
A4: Controlling the stoichiometry of the reactants is crucial. An insufficient amount of bromine will lead to a higher proportion of the mono-bromo impurity, while an excess can result in the formation of tri- and tetra-brominated byproducts. Careful, slow addition of bromine and rigorous temperature control are key to maximizing the yield of the desired this compound.
Q5: What is the best method for purifying the crude product on a larger scale?
A5: Recrystallization from hot water is a common and effective method for purifying this compound. The crude product is dissolved in a minimal amount of hot water, and upon cooling, the purified product crystallizes out, leaving impurities in the mother liquor. The efficiency of the recrystallization depends on the solvent-to-solute ratio and the cooling rate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Insufficient brominating agent (bromine or NBS).- Reaction temperature is too low.- Incomplete reaction due to short reaction time. | - Increase the molar ratio of the brominating agent to adipic acid (see Table 1 for guidance).- Optimize the reaction temperature; the HVZ reaction typically requires elevated temperatures (e.g., 80-90°C).- Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Formation of Polybrominated Byproducts | - Excess brominating agent.- High reaction temperature promoting further bromination. | - Carefully control the stoichiometry of the brominating agent.- Maintain a consistent and optimized reaction temperature to favor dibromination without promoting further substitution. |
| Runaway Reaction | - Poor heat dissipation in a large batch reactor.- Too rapid addition of bromine. | - For scaled-up production, use a reactor with an efficient cooling system, such as a cooling jacket or internal cooling coils.- Add the bromine dropwise at a controlled rate to manage the exothermic reaction.- Consider transitioning to a continuous flow process for better temperature control and safety on an industrial scale. |
| Difficulties in Product Purification | - Presence of unreacted starting materials or isomeric byproducts.- Oiling out during recrystallization. | - Utilize fractional crystallization to separate isomers based on solubility differences.- Ensure the correct solvent and solvent-to-solute ratio are used for recrystallization (see Table 2).- If the product "oils out," try using a larger volume of solvent or a different solvent system. |
| Inconsistent Crystal Size/Morphology | - Rapid cooling during crystallization.- Agitation rate during crystallization. | - Allow the solution to cool slowly and without disturbance to promote the formation of larger, more uniform crystals.- Optimize the stirring speed during the crystallization process. |
Data Presentation
Table 1: Effect of Bromine to Adipic Acid Molar Ratio on Product Distribution (Illustrative Data)
| Molar Ratio (Br₂ : Adipic Acid) | Yield of this compound (%) | Percentage of Monobrominated Byproduct (%) | Percentage of Polybrominated Byproducts (%) |
| 1.8 : 1 | 65 | 25 | <1 |
| 2.0 : 1 | 80 | 10 | 2 |
| 2.2 : 1 | 85 | 5 | 5 |
| 2.5 : 1 | 82 | <2 | 10 |
Table 2: Recrystallization Solvent System Comparison for Crude this compound (Illustrative Data)
| Solvent System | Solvent Volume per 10g Crude Product (mL) | Yield of Pure Product (%) | Purity of Final Product (%) |
| Water | 100 | 90 | 99.5 |
| Water | 75 | 85 | 99.2 |
| Ethanol/Water (1:1) | 50 | 88 | 98.5 |
| Acetic Acid/Water (1:1) | 60 | 82 | 98.0 |
Experimental Protocols
Detailed Methodology for Scale-Up Synthesis of this compound via Hell-Volhard-Zelinskii Reaction
Materials:
-
Adipic Acid
-
Red Phosphorus
-
Bromine
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and dropping funnel
-
Heating/cooling circulator
-
Scrubber system for bromine and hydrogen bromide vapors (containing a sodium hydroxide solution)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup:
-
Charge the jacketed glass reactor with adipic acid and a catalytic amount of red phosphorus.
-
Begin stirring the mixture.
-
Circulate a coolant through the reactor jacket to maintain an initial temperature of 20-25°C.
-
-
Addition of Bromine:
-
Slowly add bromine from the dropping funnel to the stirred mixture over a period of 2-4 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 40°C.
-
Vent the evolving hydrogen bromide gas through a scrubber.
-
-
Reaction:
-
After the complete addition of bromine, gradually heat the reaction mixture to 80-90°C using the heating circulator.
-
Maintain this temperature for 10-12 hours, or until the reaction is deemed complete by in-process monitoring (e.g., TLC or NMR).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add deionized water to the mixture to hydrolyze the intermediate acyl bromide. This step is also exothermic and may require cooling.
-
-
Isolation and Purification:
-
The crude this compound will precipitate out of the aqueous solution.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold deionized water to remove any remaining impurities.
-
Recrystallize the crude product from hot water to obtain the pure this compound.
-
Dry the purified product in a vacuum oven at a temperature below its melting point.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound production.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of 2,5-Dibromohexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 2,5-dibromohexanedioic acid. Below, we present a detailed overview of various methods, their underlying principles, experimental protocols, and comparative data to assist researchers in selecting the most appropriate techniques for their specific needs.
Introduction
This compound is a halogenated dicarboxylic acid with potential applications in organic synthesis and as a building block for novel pharmaceutical compounds. Accurate characterization of this molecule, including its stereoisomers, is crucial for its application. This guide explores several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, X-ray Crystallography, and Chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Comparative Data of Analytical Techniques
The following tables summarize quantitative data obtained from various analytical techniques for this compound and its analogs.
Table 1: Predicted NMR Spectroscopic Data for meso-2,5-Dibromohexanedioic Acid
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Chemical Shift (δ) of -COOH | ~12.0 - 13.0 ppm (broad singlet) | ~172 - 175 ppm |
| Chemical Shift (δ) of -CHBr | ~4.5 - 4.7 ppm (multiplet) | ~50 - 55 ppm |
| Chemical Shift (δ) of -CH₂- | ~2.0 - 2.4 ppm (multiplet) | ~30 - 35 ppm |
Note: Data is predicted and may vary from experimental results.
Table 2: Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
| Electron Ionization (EI) | Molecular Formula | C₆H₈Br₂O₄[1] |
| Molecular Weight | 303.93 g/mol [1] | |
| Key Fragmentation Pattern | Due to the presence of two bromine atoms, the mass spectrum is expected to show a characteristic isotopic pattern for fragments containing bromine (¹⁹Br and ⁸¹Br have nearly equal abundance). | |
| Electrospray Ionization (ESI) | [M-H]⁻ | m/z 300.87166 (predicted) |
| [M+H]⁺ | m/z 302.88622 (predicted) | |
| [M+Na]⁺ | m/z 324.86816 (predicted) |
Table 3: Chromatographic and Other Analytical Data
| Technique | Key Parameters & Observations |
| Gas Chromatography (GC) | Requires derivatization (e.g., esterification or silylation) to increase volatility. |
| High-Performance Liquid Chromatography (HPLC) | Can be performed on a C18 column with an aqueous mobile phase at low pH. |
| X-ray Crystallography (of meso-dimethyl 2,5-dibromohexanedioate) | Crystal System: Monoclinic; Space Group: P2₁/c. Provides unambiguous determination of stereochemistry. |
| FTIR Spectroscopy | Expected characteristic peaks: Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-Br stretch (~500-600 cm⁻¹). |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure and determine the connectivity of atoms.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆). DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters: 30° pulse, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to study fragmentation patterns.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):
-
Derivatization: Due to the low volatility of dicarboxylic acids, derivatization is necessary for GC-MS analysis.[2]
-
Esterification: React the sample with an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst (e.g., BF₃ or H₂SO₄) to form the corresponding diester.
-
Silylation: React the sample with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC Separation:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Use a temperature program to separate the components of the sample.
-
-
MS Analysis:
-
The eluent from the GC is introduced into the mass spectrometer.
-
Use electron ionization (EI) at a standard energy of 70 eV.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Data Acquisition:
-
Obtain a background spectrum of a pure KBr pellet.[3]
-
Place the sample pellet in the FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
-
Visualizations
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the characterization of this compound.
Decision Pathway for Technique Selection
This diagram outlines a decision-making process for selecting the appropriate analytical technique based on the research objective.
References
¹H and ¹³C NMR Analysis of 2,5-Dibromohexanedioic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of halogenated organic compounds is a critical step in various scientific disciplines, including drug development and materials science. 2,5-Dibromohexanedioic acid, a derivative of adipic acid, presents a unique analytical challenge due to the presence of two stereocenters, leading to the formation of diastereomers. This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of the diastereomers of this compound, supported by predicted data and detailed experimental protocols.
Comparative Analysis of NMR Data
This compound exists as two diastereomers: a meso compound and a pair of enantiomers (dl-racemic mixture). The key to differentiating these stereoisomers via NMR lies in the molecular symmetry. The meso isomer possesses a plane of symmetry, which simplifies its NMR spectra compared to the chiral dl isomers.
Table 1: Predicted ¹H NMR Data for meso-2,5-Dibromohexanedioic Acid [1]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| COOH | ~12.0 - 13.0 | Singlet (broad) | - |
| Hα (CHBr) | ~4.5 - 4.7 | Triplet of doublets (td) or multiplet | Jαβ ≈ 7-8 Hz, Jαβ' ≈ 4-5 Hz |
| Hβ, Hβ' (CH₂) | ~2.0 - 2.4 | Multiplet | - |
Table 2: Predicted ¹³C NMR Data for meso-2,5-Dibromohexanedioic Acid [1]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~172 - 175 |
| CHBr | ~50 - 55 |
| CH₂ | ~30 - 35 |
Comparison with dl-Diastereomers
In contrast to the meso isomer, the dl-diastereomers lack a plane of symmetry. This asymmetry results in a more complex NMR spectrum. The protons and carbons on either side of the molecule are not chemically equivalent, leading to a greater number of distinct signals. The diastereomeric ratio of a mixture of meso and dl isomers can be determined by integrating the unique signals corresponding to each diastereomer in the ¹H NMR spectrum.[3]
Experimental Protocols
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent due to its ability to dissolve carboxylic acids and minimize the exchange of the acidic carboxylic proton.[1]
-
Dissolution : Prepare a solution by dissolving an appropriate amount of the this compound sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer : Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Pulse Program : A standard single-pulse experiment (e.g., zg30).
-
Number of Scans : 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time : 3 to 4 seconds.
-
Relaxation Delay : 1 to 2 seconds.
-
Spectral Width : 0 to 15 ppm.
-
Temperature : 298 K.[1]
¹³C NMR Spectroscopy
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans : 1024 to 4096 scans, to compensate for the low natural abundance of the ¹³C isotope.
-
Acquisition Time : 1 to 2 seconds.
-
Relaxation Delay : 2 to 5 seconds.
-
Spectral Width : 0 to 200 ppm.
-
Temperature : 298 K.[1]
Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase and Baseline Correction : Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing : Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[1]
-
Peak Picking and Integration : Identify and label the peaks in both ¹H and ¹³C spectra. In the ¹H spectrum, integrate the signals to determine the relative ratios of the protons.
Visualizations
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of this compound.
References
A Comparative Guide to Determining the Purity of 2,5-Dibromohexanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical aspect of drug development and quality control. This guide provides a comparative analysis of various analytical techniques for assessing the purity of 2,5-dibromohexanedioic acid, a halogenated dicarboxylic acid. High-Performance Liquid Chromatography (HPLC) is presented as the primary method, with detailed experimental protocols and comparisons to alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds.[1][2] For this compound, a reversed-phase HPLC method with UV detection is the recommended approach. This method is adapted from established protocols for similar dicarboxylic acids, such as adipic acid.[1]
Experimental Protocol: HPLC Method
A reversed-phase HPLC method can be employed for the effective separation and quantification of this compound and its potential impurities.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 mm x 125 mm, 10 nm pore size |
| Mobile Phase | 3% Acetonitrile in 0.25 M Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 210 nm |
| Column Temperature | Ambient |
| Run Time | Sufficient to elute the main peak and any post-eluting impurities (e.g., three times the retention time of the main peak) |
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 0.02 g/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Figure 1. Workflow for HPLC Purity Determination.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for purity determination, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of the analyte and impurities between a stationary and mobile phase, with detection by UV absorbance. | High resolution, high sensitivity, well-established for purity analysis.[1] | Requires a chromophore for UV detection, method development can be time-consuming. |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass spectrometric detection. | High sensitivity and specificity, excellent for identifying volatile impurities. | Requires derivatization for non-volatile compounds like dicarboxylic acids, which can introduce variability.[3][4] |
| Quantitative NMR (qNMR) | The integrated signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. | Absolute quantification without the need for a reference standard of the analyte, provides structural information.[5][6][7] | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
| Titration | Neutralization of the acidic functional groups with a standardized basic solution. | Rapid, cost-effective, and provides a direct measure of the total acid content.[8][9] | Non-specific; it quantifies all acidic components and cannot distinguish between the main compound and acidic impurities. |
Detailed Methodologies for Alternative Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis of this compound, derivatization is necessary to increase its volatility. Esterification to form the corresponding dimethyl or diethyl esters is a common approach.
Experimental Protocol: GC-MS (with derivatization)
-
Derivatization: React a known amount of the sample with an esterifying agent (e.g., diazomethane or an alcohol in the presence of an acid catalyst).
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from any derivatized impurities.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI).
-
Analysis Mode: Full scan to identify impurities and Selected Ion Monitoring (SIM) for quantification.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR can provide a highly accurate measure of purity without the need for a specific reference standard of this compound. An internal standard of known purity is used for quantification.
Experimental Protocol: qNMR
-
Sample Preparation: Accurately weigh the this compound sample and a suitable internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte can be calculated using the known purity and weight of the internal standard and the integral values.
Titration
Titration offers a straightforward method for determining the total acid content.
Experimental Protocol: Titration
-
Sample Preparation: Accurately weigh a portion of the this compound and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a pH meter or a suitable indicator to determine the endpoint.
-
Calculation: The purity is calculated based on the amount of titrant consumed to neutralize the two carboxylic acid groups of the molecule.
Logical Framework for Method Selection
The choice of analytical method depends on the specific requirements of the analysis, such as the need for impurity identification, the desired level of accuracy, and available instrumentation.
Figure 2. Decision Tree for Analytical Method Selection.
References
- 1. reddit.com [reddit.com]
- 2. c18 reversed-phase hplc: Topics by Science.gov [science.gov]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. Acids and bases: Titration of acids and bases | Michael Pilgaard's Web Chemistry [pilgaard.info]
- 9. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide to 2,5-Dibromohexanedioic Acid and Other Bromo-Dicarboxylic Acids for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 2,5-dibromohexanedioic acid with other bromo-dicarboxylic acids, focusing on their physicochemical properties, synthesis, and potential applications in drug development and research. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Bromo-Dicarboxylic Acids
Bromo-dicarboxylic acids are bifunctional molecules that feature two carboxylic acid groups and one or more bromine atoms. The presence of the bromine atom, an excellent leaving group, at various positions along the carbon chain imparts unique reactivity to these molecules, making them valuable intermediates in organic synthesis. Specifically, α-bromo dicarboxylic acids are highly reactive in nucleophilic substitution reactions, a property leveraged in various applications, including the synthesis of peptides and the development of enzyme inhibitors.
This guide will focus on this compound and compare its properties and potential performance with other aliphatic and aromatic bromo-dicarboxylic acids.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of bromo-dicarboxylic acids, such as their acidity (pKa), melting point, and solubility, are crucial for their application in synthesis and drug formulation. The position of the bromine atom and the length of the carbon chain significantly influence these properties. The electron-withdrawing nature of the bromine atom generally increases the acidity of the carboxylic acid groups.
| Property | This compound | meso-2,3-Dibromosuccinic Acid | (S)-2-Bromoglutaric Acid | Dibromoacetic Acid |
| Molecular Formula | C₆H₈Br₂O₄[1] | C₄H₄Br₂O₄[2] | C₅H₇BrO₄ | C₂H₂Br₂O₂ |
| Molecular Weight ( g/mol ) | 303.93[1] | 275.88[2] | 211.01 | 217.84 |
| Melting Point (°C) | 151-153 | 288-290[2] | No data available | 48 |
| pKa₁ | No data available | 1.51[2] | 2.78 (Predicted)[3] | 1.48[4] |
| pKa₂ | No data available | 2.71[2] | No data available | No data available |
| Solubility | No specific data | Water: 20 g/L (17 °C)[2] | No data available | No data available |
Synthesis of Bromo-Dicarboxylic Acids
The synthesis of bromo-dicarboxylic acids can be achieved through various methods. For α-bromo dicarboxylic acids, the Hell-Volhard-Zelinskii reaction is a common approach. Below are detailed protocols for the synthesis of this compound and meso-2,3-dibromosuccinic acid.
Experimental Protocol: Synthesis of 2,5-Dibromohexanediamide (precursor to this compound)
This protocol describes the synthesis of 2,5-dibromohexanediamide, which can be subsequently hydrolyzed to this compound. The synthesis starts from adipic acid.[5]
Materials:
-
Adipic acid
-
Thionyl chloride
-
N-Bromosuccinimide (NBS), recrystallized
-
Ammonium hydroxide solution (28-30%)
-
Methanol
-
Deionized water
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Synthesis of Adipoyl Dichloride: Adipic acid is reacted with thionyl chloride to produce adipoyl dichloride.
-
Bromination: The adipoyl dichloride is then brominated using N-bromosuccinimide to yield 2,5-dibromohexanedioyl dichloride.
-
Ammunition: The crude 2,5-dibromohexanedioyl dichloride is added to a cooled solution of ammonium hydroxide. The resulting mixture is stirred, and the precipitate is collected by filtration, washed with deionized water and hexanes, and then dried to yield crude 2,5-dibromohexanediamide.
-
Purification: The crude product is purified by trituration with 50% aqueous methanol.
References
A Comparative Analysis of the Reactivity of 2,5-Dibromohexanedioic Acid and Adipic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,5-dibromohexanedioic acid and its non-halogenated counterpart, adipic acid. This analysis is supported by established chemical principles and available experimental data to inform researchers in the fields of chemical synthesis, polymer chemistry, and drug development.
Introduction to the Compounds
Adipic acid, or hexanedioic acid, is a simple, linear dicarboxylic acid that is a cornerstone of the polymer industry, most notably as a monomer for the production of nylon 6,6. Its reactivity is characteristic of a typical dicarboxylic acid, involving reactions of the two carboxylic acid groups.
This compound is a derivative of adipic acid where the carbon atoms alpha to each of the carboxyl groups are substituted with a bromine atom. This substitution significantly alters the electronic properties and, consequently, the chemical reactivity of the molecule. The primary method for its synthesis is the bis-α-bromination of adipic acid, commonly through the Hell-Volhard-Zelinsky (HVZ) reaction.
Structural and Physicochemical Properties
A direct comparison of the fundamental properties of these two acids is crucial for understanding their reactivity.
| Property | Adipic Acid | This compound | Reference |
| Chemical Formula | C₆H₁₀O₄ | C₆H₈Br₂O₄ | |
| Molar Mass ( g/mol ) | 146.14 | 303.93 | |
| Melting Point (°C) | 152.1 | 151-153 | |
| pKa₁ | 4.41 | Expected to be significantly lower | |
| pKa₂ | 5.41 | Expected to be significantly lower |
Comparative Reactivity Analysis
The primary difference in reactivity between this compound and adipic acid stems from the strong electron-withdrawing inductive effect of the two bromine atoms.
Acidity
The bromine atoms, being highly electronegative, pull electron density away from the rest of the carbon chain, including the carboxyl groups. This inductive effect stabilizes the carboxylate anions formed upon deprotonation, making the carboxylic acid groups of this compound significantly more acidic (i.e., having lower pKa values) than those of adipic acid.
Nucleophilic Acyl Substitution (e.g., Esterification and Amidation)
The increased electrophilicity of the carbonyl carbons in this compound, due to the inductive effect of the adjacent bromine atoms, is expected to make it more susceptible to nucleophilic attack. This suggests that under similar conditions, this compound should react faster than adipic acid in nucleophilic acyl substitution reactions such as esterification and amidation.
Nucleophilic Substitution at the α-Carbon
A key difference in the reactivity profile is the presence of bromine atoms on the α-carbons of this compound. These bromine atoms are susceptible to nucleophilic substitution by a variety of nucleophiles. This provides a reactive handle for further functionalization of the carbon backbone, a possibility not available with adipic acid.
Polymerization
In the context of polymerization, the differing reactivities of the two monomers will influence both the polymerization kinetics and the properties of the resulting polymer. The higher reactivity of this compound in condensation polymerization (e.g., with a diol to form a polyester) would likely lead to faster polymerization rates. However, the potential for side reactions involving the bromine atoms, such as elimination or substitution, must be considered as this could lead to defects in the polymer chain or cross-linking. The presence of the bulky bromine atoms would also affect the conformation and packing of the polymer chains, influencing properties such as crystallinity, melting point, and solubility.
Experimental Protocols for Reactivity Comparison
To quantitatively compare the reactivity of this compound and adipic acid, a standardized experimental setup is essential. Below is a proposed protocol for comparing their esterification rates.
Protocol: Comparative Esterification Kinetics
Objective: To determine and compare the rate of esterification of adipic acid and this compound with a model alcohol (e.g., methanol) under controlled conditions.
Materials:
-
Adipic acid
-
This compound
-
Methanol (anhydrous)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Inert solvent (e.g., toluene)
-
Standardized sodium hydroxide solution (for titration)
-
Phenolphthalein indicator
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The flask is placed in a thermostatically controlled heating mantle.
-
Reaction Mixture Preparation: Equimolar amounts of the dicarboxylic acid (either adipic acid or this compound) and a large excess of methanol (to ensure pseudo-first-order kinetics with respect to the acid) are added to the flask along with the inert solvent.
-
Initiation of Reaction: The mixture is heated to a constant temperature (e.g., 60°C). Once the temperature is stable, a catalytic amount of p-toluenesulfonic acid is added to initiate the reaction. This is considered time zero.
-
Sampling: At regular time intervals, an aliquot of the reaction mixture is withdrawn.
-
Quenching and Titration: The withdrawn sample is immediately cooled in an ice bath to quench the reaction. The concentration of unreacted carboxylic acid is determined by titration with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.
-
Data Analysis: The concentration of the dicarboxylic acid is plotted against time. The initial rate of reaction can be determined from the initial slope of this plot. By conducting the experiment at different temperatures, the activation energy for the esterification of each acid can be calculated using the Arrhenius equation.
Expected Outcome: It is expected that the rate of disappearance of this compound will be significantly faster than that of adipic acid, and the calculated activation energy will be lower.
Visualizing Reaction Pathways and Workflows
Logical Relationship of Reactivity Factors
Caption: Factors influencing the comparative reactivity.
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparative kinetic analysis.
Conclusion
The presence of bromine atoms at the 2 and 5 positions of hexanedioic acid significantly enhances its reactivity compared to the parent adipic acid. This is primarily due to the electron-withdrawing inductive effect of the bromine atoms, which increases the acidity of the carboxylic acid groups and the electrophilicity of the carbonyl carbons. Consequently, this compound is expected to undergo nucleophilic acyl substitution reactions, such as esterification, at a faster rate. Furthermore, the bromine atoms introduce an additional site of reactivity, allowing for nucleophilic substitution at the α-carbons. These differences in reactivity are critical considerations for the design of synthetic routes and the development of new polymers with tailored properties. For drug development professionals, the enhanced reactivity and additional functional handles of the dibromo-derivative may offer opportunities for the synthesis of novel pharmacophores.
A Comparative Guide to 2,5-Dibromohexanedioic Acid as a Bifunctional ATRP Initiator
For researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polymers, the choice of initiator in Atom Transfer Radical Polymerization (ATRP) is a critical parameter dictating the success and control of the polymerization. This guide provides an objective comparison of the performance of 2,5-dibromohexanedioic acid and its derivatives against common monofunctional ATRP initiators.
While direct, side-by-side comparative studies on this compound are limited in publicly available literature, its performance can be effectively evaluated by examining structurally similar bifunctional initiators, such as diethyl meso-2,5-dibromoadipate and dimethyl 2,6-dibromoheptanedioate. These molecules share the core characteristic of two initiating sites, enabling the synthesis of polymers with a central functionalizable point or the creation of triblock copolymers. This guide compiles and compares experimental data from various sources to offer a clear perspective on their efficacy.
Performance Comparison of ATRP Initiators
The following tables summarize the performance of this compound derivatives in comparison to the widely used monofunctional initiator, ethyl α-bromoisobutyrate (EBiB), for the polymerization of common monomers.
Table 1: ATRP of Styrene
| Initiator | Monomer/Initiator Ratio | Catalyst System | Solvent | Time (h) | Conversion (%) | Mn ( g/mol , exp) | PDI (Mw/Mn) |
| Dimethyl 2,6-dibromoheptanedioate | 300:1 | CuBr/PMDETA | Anisole | 11.17 | 58.2 | 18,145 | 1.08 |
| Ethyl α-bromoisobutyrate (EBiB) | 216:1 | CuCl₂/Me₆TREN | Anisole | - | >95 | ~22,000 | <1.2 |
| Ethyl α-bromoisobutyrate (EBiB) | 435:1.5 | CuBr₂/TPMA | DMF | ~6 | ~70 | ~20,000 | ~1.15 |
Table 2: ATRP of n-Butyl Acrylate
| Initiator | Monomer/Initiator Ratio | Catalyst System | Solvent | Time (h) | Conversion (%) | Mn ( g/mol , exp) | PDI (Mw/Mn) |
| Diethyl meso-2,5-dibromoadipate | - | NiBr₂(PPh₃)₂ | Toluene | - | - | - | Narrow |
| Ethyl α-bromoisobutyrate (EBiB) | 156:1 | Cu(II)/TPMA/Sn(EH)₂ | Anisole | - | >90 | ~18,000 | 1.15 |
Table 3: ATRP of Methyl Methacrylate (MMA)
| Initiator | Monomer/Initiator Ratio | Catalyst System | Solvent | Time (h) | Conversion (%) | Mn ( g/mol , exp) | PDI (Mw/Mn) |
| This compound Derivative (Expected) | 100:1 | CuBr/PMDETA | Anisole | ~4-6 | >90 | ~20,000 | <1.2 |
| Ethyl α-bromoisobutyrate (EBiB) | 200:1 | CuBr/PMDETA | Anisole | 3.67 | >95 | ~19,000 | 1.07 |
| 2-Bromoisobutyryl bromide (BIBB) derived | - | CuBr/bpy | Toluene | 5 | 89.3 | 8,760 | 1.2 |
Data for the this compound derivative with MMA is an educated estimation based on the performance of similar bifunctional initiators with other monomers and the typical behavior of MMA in ATRP. The expectation is that it would perform similarly to monofunctional initiators in terms of control, albeit with the added bifunctionality.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for ATRP using a bifunctional initiator and a common monofunctional initiator.
Protocol 1: ATRP of Styrene with Dimethyl 2,6-dibromoheptanedioate
This protocol is adapted from procedures developed by the Matyjaszewski group.
Materials:
-
Styrene (purified by passing through a basic alumina column)
-
Dimethyl 2,6-dibromoheptanedioate (DMDBHD)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (as solvent and internal standard)
Procedure:
-
A Schlenk flask is charged with CuBr (0.5 equivalents relative to the initiator).
-
The flask is sealed, and the atmosphere is replaced with nitrogen by several cycles of vacuum and backfill.
-
Purified styrene (300 equivalents) and anisole are added to the flask via syringe.
-
PMDETA (0.5 equivalents) is added to the stirred solution, which should turn green as the catalyst complex forms.
-
An initial sample is taken to determine the initial monomer-to-solvent ratio by gas chromatography.
-
Dimethyl 2,6-dibromoheptanedioate (1 equivalent) is then added to initiate the polymerization.
-
The flask is placed in a thermostated oil bath at 100 °C.
-
Samples are taken periodically to monitor monomer conversion and molecular weight evolution.
-
The polymerization is terminated by cooling the flask and exposing the contents to air.
-
The polymer is purified by passing the solution through a neutral alumina column to remove the copper catalyst, followed by precipitation in methanol.
Protocol 2: ATRP of Methyl Methacrylate with Ethyl α-bromoisobutyrate (EBiB)
This is a general protocol for a standard ATRP of MMA.
Materials:
-
Methyl methacrylate (MMA, inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
Procedure:
-
CuBr (1 equivalent relative to the initiator) is added to a Schlenk flask and deoxygenated.
-
In a separate flask, MMA (e.g., 200 equivalents), EBiB (1 equivalent), PMDETA (1 equivalent), and anisole are mixed and deoxygenated by several freeze-pump-thaw cycles.
-
The deoxygenated monomer/initiator/ligand solution is transferred to the flask containing CuBr via a cannula.
-
The reaction flask is placed in a thermostated oil bath (e.g., 60-90 °C).
-
The polymerization is monitored by taking samples at regular intervals.
-
The reaction is terminated by cooling and exposure to air.
-
The polymer is purified by passing through a neutral alumina column and precipitating in a non-solvent like hexane or methanol.
Visualizations
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Workflow for comparing monofunctional and bifunctional ATRP initiators.
A Comparative Guide to the Thermal Analysis of Polymers Derived from 2,5-Dibromohexanedioic Acid
Comparative Thermal Properties of Aliphatic Polyesters
The thermal behavior of a polymer, particularly its glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), is crucial for determining its processing conditions and end-use applications. The following table summarizes the key thermal properties of two common aliphatic polyesters, Poly(butylene succinate) (PBS) and Poly(butylene adipate) (PBA), and provides an educated estimation for a hypothetical poly(alkylene 2,5-dibromohexanedioate).
| Thermal Property | Poly(butylene succinate) (PBS) | Poly(butylene adipate) (PBA) | Expected - Poly(alkylene 2,5-dibromohexanedioate) |
| Glass Transition Temperature (Tg) | -32 °C to -10 °C | -60 °C to -45 °C | Expected to be higher than PBA due to increased rotational hindrance from bromine atoms. |
| Melting Temperature (Tm) | 90 °C to 120 °C | 59 °C to 64 °C[1] | May be comparable to or slightly lower than PBA, as halogenation can disrupt crystal packing. |
| Decomposition Temperature (Td, 5% weight loss) | ~320 °C to 405 °C | ~350 °C to 400 °C | Potentially lower than PBA, as C-Br bonds can be less stable than C-H bonds at elevated temperatures.[2] |
Note: The expected values for poly(alkylene 2,5-dibromohexanedioate) are estimations and would need to be confirmed by experimental data.
The introduction of bromine atoms onto the polymer backbone is anticipated to have a significant impact on its thermal properties. The bulky bromine atoms can restrict the rotation of the polymer chains, leading to a higher glass transition temperature compared to its non-halogenated counterpart, poly(butylene adipate).[2] However, the presence of bromine may also disrupt the crystalline structure, potentially leading to a lower melting point. Regarding thermal stability, while halogenated polymers are often used as flame retardants, the carbon-bromine bond can be a point of thermal instability, potentially lowering the onset of decomposition compared to similar non-halogenated polyesters.[2]
Experimental Workflow for Thermal Analysis
The following diagram illustrates a standard workflow for the comparative thermal analysis of polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Caption: Experimental workflow for TGA and DSC analysis of polymers.
Detailed Experimental Protocols
The following are generalized protocols for conducting TGA and DSC analyses on polyester samples. Instrument-specific parameters should be optimized based on the manufacturer's recommendations.
Thermogravimetric Analysis (TGA) Protocol
TGA is utilized to determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines, typically using standard reference materials.
-
Sample Preparation: Weigh approximately 5-10 mg of the dry polymer sample into a clean TGA crucible (e.g., alumina or platinum).
-
Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation during the initial heating phase.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate, typically 10 °C/min or 20 °C/min, to a final temperature well above the expected decomposition range (e.g., 600 °C).[3]
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset of decomposition (Td) is often determined as the temperature at which 5% weight loss occurs.
-
The derivative of the weight loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC is employed to measure the heat flow to or from a sample as it is subjected to a controlled temperature program, allowing for the determination of thermal transitions like Tg and Tm.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a standard reference material with a known melting point, such as indium.
-
Sample Preparation: Weigh 5-10 mg of the dry polymer sample and seal it in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: Purge the DSC cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) throughout the experiment.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -80 °C for aliphatic polyesters) to a temperature above its expected melting point (e.g., 150-200 °C) at a heating rate of 10 °C/min. This step is to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample from the molten state back to the starting temperature at a controlled rate, typically 10 °C/min. This provides information on crystallization behavior.
-
Second Heating Scan: Heat the sample again at 10 °C/min to a temperature above its melting point. Data from this scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve from the second heating scan.
-
The melting temperature (Tm) is determined as the peak of the endothermic melting event in the second heating scan.
-
The crystallization temperature (Tc) is identified as the peak of the exothermic crystallization event during the cooling scan.
-
References
Validating the Structure of 2,5-Dibromohexanedioic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of 2,5-dibromohexanedioic acid and its derivatives, focusing on spectroscopic and analytical techniques. It is designed to assist researchers in confirming the structure of these compounds through a combination of experimental data and predictive analysis. This document offers a comparison with the parent compound, adipic acid, and a common derivative, diethyl 2,5-dibromohexanedioate, to provide a clear framework for structural elucidation.
Structural Comparison and Data Overview
The introduction of bromine atoms at the C2 and C5 positions of hexanedioic acid significantly influences its physicochemical properties and spectroscopic signatures. Validating the precise structure and stereochemistry of these derivatives is crucial for their application in drug development and materials science. This guide utilizes a combination of experimental data for analogous compounds and predicted data for the title compounds to facilitate a comprehensive comparison.
Table 1: Physicochemical Properties
| Property | Adipic Acid | This compound | Diethyl 2,5-dibromohexanedioate |
| Molecular Formula | C₆H₁₀O₄ | C₆H₈Br₂O₄ | C₁₀H₁₆Br₂O₄ |
| Molecular Weight | 146.14 g/mol | 303.93 g/mol | 360.04 g/mol |
| Melting Point | 152 °C | 188 °C | 65-67 °C |
| Boiling Point | 337.5 °C | 395.4 °C at 760 mmHg | 134 °C at 0.5 mmHg |
Table 2: Spectroscopic Data Comparison
| Technique | Adipic Acid | This compound (Predicted/Inferred) | Diethyl 2,5-dibromohexanedioate (Predicted/Inferred) |
| ¹H NMR | δ ~2.2-2.4 (m, 4H), ~1.5-1.7 (m, 4H), ~11-12 (br s, 2H) | δ ~4.5-4.7 (m, 2H, CHBr), ~2.0-2.5 (m, 4H, CH₂), ~11-13 (br s, 2H, COOH) | δ ~4.5-4.7 (m, 2H, CHBr), ~4.2 (q, 4H, OCH₂), ~2.0-2.5 (m, 4H, CH₂), ~1.3 (t, 6H, CH₃) |
| ¹³C NMR | δ ~177 (C=O), ~33 (CH₂), ~24 (CH₂) | δ ~172 (C=O), ~50 (CHBr), ~30-35 (CH₂) | δ ~170 (C=O), ~62 (OCH₂), ~50 (CHBr), ~30-35 (CH₂), ~14 (CH₃) |
| Mass Spec (EI) | m/z 146 (M+), 128, 100, 87, 73, 55, 45 | m/z 302, 304, 306 (M+ isotopic pattern), fragments showing loss of Br, H₂O, COOH | m/z 358, 360, 362 (M+ isotopic pattern), fragments showing loss of Br, OEt, COOEt |
| FTIR (cm⁻¹) | ~2500-3300 (br, O-H), ~1700 (s, C=O), ~1285 (s, C-O) | ~2500-3300 (br, O-H), ~1705 (s, C=O), ~1250 (s, C-O), ~500-700 (m, C-Br) | ~2980 (m, C-H), ~1735 (s, C=O), ~1180 (s, C-O), ~500-700 (m, C-Br) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural validation. The following are standard protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (often several hundred to thousands).
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in both positive and negative ion modes.
-
Observe the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and its characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
-
-
Data Acquisition (EI):
-
Introduce the sample (if sufficiently volatile) via a direct insertion probe or GC inlet.
-
Acquire the mass spectrum, observing the molecular ion and fragmentation patterns.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or the pure solvent.
-
Collect the sample spectrum and ratio it against the background.
-
Identify characteristic absorption bands for functional groups.
-
Workflow and Pathway Diagrams
Visualizing the logical flow of experiments and the relationships between different analytical techniques can streamline the process of structural validation.
A Comparative Guide to Metal-Organic Frameworks: The Influence of Aliphatic and Halogenated Linkers
For Researchers, Scientists, and Drug Development Professionals
The design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties is a cornerstone of advanced materials science. The choice of the organic linker molecule is a critical determinant of the final framework's characteristics, influencing its porosity, stability, and functionality. This guide provides a comparative analysis of MOFs synthesized with different types of dicarboxylic acid linkers, with a special focus on the impact of aliphatic chains and halogen functionalization, drawing parallels to the potential use of linkers such as 2,5-dibromohexanedioic acid.
-
Terephthalic acid (BDC): The standard aromatic linker for UiO-66.
-
Adipic acid: An aliphatic dicarboxylic acid with a six-carbon chain, structurally similar to the backbone of this compound.
-
2-Bromoterephthalic acid (Br-BDC): A halogenated aromatic linker, which allows us to explore the effects of bromine functionalization.
The incorporation of halogen atoms into MOF linkers can introduce unique electronic, optical, and chemical properties.[1] Halogenation can lead to increased polarizability, electronegativity, and Lewis acidity in the MOF structure, potentially enhancing properties like gas adsorption, separation, and catalytic activity.[1]
Comparative Data of UiO-66 Analogues
The following table summarizes key quantitative data for UiO-66 and its derivatives synthesized with different linkers. This data, compiled from various research articles, highlights the influence of the linker's nature on the MOF's properties.
| Property | UiO-66 (BDC Linker) | UiO-66 with Adipic Acid (co-linker) | UiO-66-Br (Br-BDC Linker) |
| BET Surface Area (m²/g) | ~1100 - 1500[2] | Lower than parent UiO-66 (up to 69 mol% adipate)[3] | ~900 - 1200 |
| Pore Volume (cm³/g) | ~0.5 - 0.7 | Decreased with increasing adipate content[3] | ~0.4 - 0.6 |
| Thermal Stability (°C) | Up to 500 | Lower than parent UiO-66; selective thermolysis of adipate possible[3] | Similar to parent UiO-66 |
| Chemical Stability | High[2] | Retains framework crystallinity[3] | High |
| CO₂ Adsorption Capacity (mmol/g at 273 K) | ~2.5[2] | Potentially increased due to aliphatic chains[3] | Can be enhanced due to polarizability of Br |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of MOFs. Below are representative experimental protocols for the synthesis of the compared UiO-66 materials.
Synthesis of UiO-66 (BDC Linker)
A standard synthesis of UiO-66 involves dissolving zirconium tetrachloride (ZrCl₄) and terephthalic acid in N,N-dimethylformamide (DMF).[4] The mixture is then heated in a solvothermal reactor. The molar ratio of metal to linker is typically 1:1.[2] After cooling, the crystalline product is collected by filtration, washed with DMF and ethanol to remove unreacted precursors, and dried under vacuum.[2]
Synthesis of UiO-66 with Adipic Acid (co-linker)
A one-pot synthetic method can be used to incorporate adipic acid as a co-linker in UiO-66.[3] Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), terephthalic acid, and adipic acid are dissolved in a mixture of DMF and a modulator such as formic or acetic acid.[3] The solution is heated in a sealed vial, and the resulting solid is collected, washed, and dried. The adipate content can be controlled by varying the initial ratio of the linkers.[3]
Synthesis of UiO-66-Br (Br-BDC Linker)
The synthesis of UiO-66-Br is analogous to that of the parent UiO-66, with 2-bromoterephthalic acid used as the linker instead of terephthalic acid. Zirconium tetrachloride and 2-bromoterephthalic acid are dissolved in DMF, and the mixture is heated under solvothermal conditions. The product is then isolated and purified in a similar manner to UiO-66.
Characterization Techniques
To evaluate the properties of the synthesized MOFs, a suite of characterization techniques is employed:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the MOFs.[2]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume from nitrogen adsorption-desorption isotherms at 77 K.[2]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOFs by measuring weight loss as a function of temperature.[2]
-
Gas Adsorption Measurements: To evaluate the gas uptake capacity, for example, of carbon dioxide, using a volumetric gas adsorption analyzer.[2]
Visualizing the Comparative Study Workflow
The following diagrams illustrate the logical workflow of a comparative study of MOFs and the relationship between linker choice and MOF properties.
Caption: Experimental workflow for a comparative study of MOFs.
Caption: Relationship between linker choice and MOF properties.
References
- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. UiO-66 metal organic frameworks with high contents of flexible adipic acid co-linkers - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03285F [pubs.rsc.org]
- 4. Influence of Ligand Functionalization of UiO-66-Based Metal-Organic Frameworks When Used as Sorbents in Dispersive Solid-Phase Analytical Microextraction for Different Aqueous Organic Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biocompatibility of Novel Polymer-DBHA against Polylactic Acid (PLA) and Polycaprolactone (PCL)
This guide provides a comparative assessment of the biocompatibility of a hypothetical novel biomaterial, Polymer-DBHA (containing 2,5-dibromohexanedioic acid), against two widely used and well-characterized biocompatible polymers: Polylactic Acid (PLA) and Polycaprolactone (PCL). The following sections detail the in vitro and in vivo performance of these materials, supported by hypothetical experimental data and standardized protocols. This document is intended for researchers, scientists, and drug development professionals to serve as a framework for evaluating the biocompatibility of new materials.
In Vitro Biocompatibility Assessment
The initial evaluation of a biomaterial's biocompatibility involves assessing its interaction with cells and blood components in a controlled laboratory setting. Here, we compare the cytotoxicity and hemocompatibility of Polymer-DBHA, PLA, and PCL.
Cytotoxicity Analysis
The MTT assay was employed to determine the effect of material extracts on the metabolic activity of L929 mouse fibroblast cells, a standard cell line for cytotoxicity testing. The results are presented as the percentage of cell viability relative to a negative control.
Table 1: Comparative Cytotoxicity Data (MTT Assay)
| Material | Extract Concentration (mg/mL) | Cell Viability (%) | ISO 10993-5 Requirement |
| Polymer-DBHA | 100 | 75 ± 4.2 | >70% |
| PLA | 100 | 98 ± 2.1 | >70% |
| PCL | 100 | 95 ± 3.5 | >70% |
| Positive Control (Latex) | 100 | 15 ± 5.0 | <70% |
| Negative Control (HDPE) | 100 | 100 ± 1.8 | >70% |
Hemocompatibility Analysis
The hemolytic potential of the materials was evaluated by incubating them with human red blood cells and measuring the amount of hemoglobin released. A hemolysis percentage below 5% is generally considered acceptable for blood-contacting materials.
Table 2: Comparative Hemocompatibility Data (Hemolysis Assay)
| Material | Hemolysis (%) | ISO 10993-4 Classification |
| Polymer-DBHA | 4.2 ± 0.8 | Non-hemolytic |
| PLA | 1.5 ± 0.3 | Non-hemolytic |
| PCL | 1.8 ± 0.5 | Non-hemolytic |
| Positive Control (DI Water) | 100 | Hemolytic |
| Negative Control (PBS) | 0.2 ± 0.1 | Non-hemolytic |
In Vivo Biocompatibility Assessment
Following promising in vitro results, the in vivo tissue response to the materials was assessed through subcutaneous implantation in a murine model. The inflammatory response was evaluated by histological analysis of the tissue surrounding the implant at 4 weeks post-implantation.
Table 3: Comparative In Vivo Inflammatory Response (4-Week Implantation)
| Material | Fibrous Capsule Thickness (µm) | Macrophage Count (cells/mm²) | Neutrophil Count (cells/mm²) |
| Polymer-DBHA | 120 ± 15 | 85 ± 10 | 30 ± 8 |
| PLA | 50 ± 8 | 35 ± 5 | 10 ± 3 |
| PCL | 65 ± 10 | 40 ± 7 | 15 ± 4 |
| Sham Control | 20 ± 5 | 15 ± 4 | 5 ± 2 |
Experimental Workflows and Biological Pathways
Visual representations of the experimental processes and underlying biological mechanisms provide a clearer understanding of the assessment strategy.
Caption: Workflow for in vitro biocompatibility assessment.
Caption: Logical flow for in vivo biocompatibility evaluation.
Caption: Simplified signaling pathway of material-induced inflammation.
Detailed Experimental Protocols
Protocol for MTT Cytotoxicity Assay (ISO 10993-5)
-
Material Extraction: Prepare extracts of Polymer-DBHA, PLA, and PCL by incubating the materials in serum-free cell culture medium (e.g., DMEM) at a concentration of 100 mg/mL for 24 hours at 37°C, according to ISO 10993-12 standards.
-
Cell Seeding: Seed L929 fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Extract Exposure: Remove the culture medium and replace it with the prepared material extracts. Include wells with fresh medium as a negative control and medium containing latex extract as a positive control.
-
Incubation: Incubate the cells with the extracts for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Absorbance of test sample / Absorbance of negative control) x 100%.
Protocol for Hemolysis Assay (ASTM F756-17)
-
Blood Collection: Collect fresh human whole blood in tubes containing an anticoagulant (e.g., sodium citrate).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a 2% (v/v) concentration.
-
Material Incubation: Place samples of Polymer-DBHA, PLA, and PCL (with a surface area of 3 cm²/mL) into test tubes. Add the RBC suspension to these tubes.
-
Controls: Prepare a positive control by adding the RBC suspension to deionized water and a negative control by adding it to PBS.
-
Incubation: Incubate all tubes for 2 hours at 37°C with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.
-
Calculation: Calculate the hemolysis percentage as: [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100%.
Protocol for In Vivo Subcutaneous Implantation (ISO 10993-6)
-
Animal Model: Use healthy, adult BALB/c mice, acclimatized for at least one week before the procedure.
-
Material Sterilization: Sterilize disk-shaped samples (5 mm diameter, 1 mm thickness) of Polymer-DBHA, PLA, and PCL using ethylene oxide or another appropriate method.
-
Surgical Procedure: Anesthetize the mice. Shave and disinfect the dorsal skin. Create a small subcutaneous pocket through a minimal skin incision and insert one sterile material disk. Close the incision with sutures. A sham surgery group (incision without implant) serves as a control.
-
Post-operative Care: Monitor the animals daily for signs of inflammation, infection, or distress.
-
Explantation: After 4 weeks, euthanize the animals and carefully excise the implant along with the surrounding tissue.
-
Histological Analysis: Fix the tissue samples in 10% neutral buffered formalin, process them for paraffin embedding, and section them. Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: Examine the stained sections under a microscope to measure the thickness of the fibrous capsule formed around the implant site and to quantify the number of key inflammatory cells (macrophages, neutrophils) per unit area.
2,5-Dibromohexanedioic Acid: A Comparative Guide to its Potential Applications in Polymer Science and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromohexanedioic acid, a halogenated derivative of adipic acid, presents an intriguing, albeit underexplored, platform for innovation in polymer chemistry and drug delivery. Its bifunctional nature, combining two carboxylic acid groups with two bromine atoms, offers unique possibilities for creating novel polymers and hydrogels with tailored properties. The carboxylic acid moieties allow for traditional polyester and polyamide synthesis, while the bromine atoms introduce reactive sites for secondary crosslinking or functionalization, a feature not present in its non-halogenated counterpart, adipic acid.
This guide provides a comparative analysis of the potential applications of this compound. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific compound, this document will leverage data from analogous dicarboxylic acids and crosslinking agents to project its performance. It will also present detailed hypothetical experimental protocols to provide a foundational framework for researchers interested in exploring its utility.
Comparative Performance of Dicarboxylic Acid Crosslinkers
The choice of a dicarboxylic acid as a crosslinking agent or monomer significantly influences the properties of the resulting polymer, including its mechanical strength, thermal stability, swelling behavior in the case of hydrogels, and biodegradability. The introduction of bromine atoms in this compound is anticipated to alter these properties compared to simple aliphatic dicarboxylic acids.
Table 1: Comparison of Physicochemical Properties of Selected Dicarboxylic Acids
| Dicarboxylic Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Anticipated Polymer Characteristics |
| This compound | C6H8Br2O4 | 303.93[1] | 151-153[2] | Increased reactivity at bromine sites, potential for higher crosslinking density, increased hydrophobicity compared to adipic acid. |
| Adipic Acid | C6H10O4 | 146.14 | 152-154 | Flexible and tough polyesters and polyamides (e.g., Nylon 6,6). |
| Glutaric Acid | C5H8O4 | 132.11 | 95-98 | Produces polymers with properties intermediate between succinic and adipic acid-based polymers. |
| Succinic Acid | C4H6O4 | 118.09 | 185-187 | Leads to more rigid and higher melting point polyesters (e.g., PBS). |
| Sebacic Acid | C10H18O4 | 202.25 | 133-137 | Imparts high flexibility and hydrophobicity to polymers. |
Table 2: Anticipated Performance of this compound in Hydrogel Crosslinking Compared to a Standard Crosslinker
| Performance Metric | Glutaraldehyde (Standard Aldehyde Crosslinker) | This compound (Anticipated) | Rationale for Anticipated Performance |
| Crosslinking Mechanism | Forms acetal linkages with hydroxyl groups. | Forms ester linkages with hydroxyl groups and potential for secondary crosslinking via bromine substitution. | The dual functionality of this compound allows for multiple crosslinking pathways. |
| Biocompatibility | Can exhibit cytotoxicity due to leaching of unreacted monomer. | Potentially improved biocompatibility if fully reacted, but concerns about leachable brominated compounds exist. | Halogenated organic compounds can sometimes exhibit higher toxicity. |
| Swelling Ratio | Generally leads to hydrogels with moderate swelling. | Potentially lower swelling ratio due to increased crosslink density and hydrophobicity. | The bromine atoms increase the molecular weight and hydrophobicity of the crosslinker, which may reduce water uptake. |
| Mechanical Strength | Produces hydrogels with good mechanical integrity. | Potentially higher mechanical strength. | The possibility of secondary crosslinking could create a more robust polymer network. |
| Biodegradability | Crosslinks are generally stable. | Ester linkages are susceptible to hydrolysis, suggesting potential for biodegradability. | The ester bonds formed during crosslinking can be broken down by hydrolysis. |
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for the use of this compound as a crosslinking agent for two common polymers in biomedical research: polyvinyl alcohol (PVA) and chitosan. These protocols are based on established crosslinking methodologies and are intended to serve as a starting point for experimental design.
Protocol 1: Synthesis of a PVA Hydrogel Crosslinked with this compound
Materials:
-
Polyvinyl alcohol (PVA), Mw 75,000-180,000
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethanol
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) solution of PVA in deionized water by heating at 90°C with constant stirring until the PVA is fully dissolved. Allow the solution to cool to room temperature.
-
Crosslinker Solution Preparation: In a separate container, dissolve this compound, DCC, and DMAP in DMSO. The molar ratio of PVA hydroxyl groups to the carboxylic acid groups of the crosslinker can be varied (e.g., 10:1, 5:1) to modulate the crosslinking density.
-
Crosslinking Reaction: Add the crosslinker solution dropwise to the PVA solution under vigorous stirring.
-
Gel Formation: Continue to stir the mixture for 24 hours at room temperature to facilitate the formation of a hydrogel.
-
Purification: Immerse the resulting hydrogel in ethanol for 48 hours, changing the ethanol every 12 hours, to remove any unreacted reagents and byproducts.
-
Drying: Dry the purified hydrogel in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 2: Fabrication of a Chitosan Scaffold Crosslinked with this compound
Materials:
-
Chitosan (medium molecular weight)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Acetic acid solution (2% v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium hydroxide solution (1 M)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in a 2% acetic acid solution to a final concentration of 2% (w/v).
-
Activation of Crosslinker: Dissolve this compound, EDC, and NHS in the chitosan solution. The molar ratio of chitosan amine groups to the carboxylic acid groups of the crosslinker can be adjusted to control the degree of crosslinking.
-
Crosslinking Reaction: Stir the mixture at room temperature for 12 hours.
-
Gel Casting and Neutralization: Cast the viscous solution into a suitable mold and immerse it in a 1 M sodium hydroxide solution to neutralize the acetic acid and solidify the scaffold.
-
Purification: Extensively wash the scaffold with PBS (pH 7.4) and then with deionized water to remove unreacted chemicals.
-
Lyophilization: Freeze the purified scaffold at -80°C and then lyophilize to create a porous structure.
Potential Applications in Drug Development
The unique structure of this compound suggests its potential utility in drug delivery systems, primarily as a component of the drug carrier matrix or as a linker in prodrug design.
-
Controlled Release from Hydrogels: Hydrogels synthesized using this compound as a crosslinker could serve as depots for controlled drug release. The degradation of the ester linkages would lead to the gradual release of an encapsulated therapeutic agent. The rate of release could, in theory, be tuned by adjusting the crosslinking density.
-
Biodegradable Polymers: This diacid can be used as a monomer in the synthesis of novel biodegradable polyesters and polyamides. The presence of bromine atoms offers sites for post-polymerization modification, allowing for the attachment of targeting ligands or other functional molecules.
-
Prodrug Linkers: The bifunctional nature of this compound makes it a candidate for use as a linker in prodrug design. A therapeutic agent could be attached to the diacid, potentially through ester or amide bonds, to improve its pharmacokinetic properties or to achieve targeted delivery.
Visualizing Potential Relationships and Workflows
While specific signaling pathways involving this compound are not yet identified, we can visualize the logical workflow of its application in creating a drug delivery system and the subsequent release of a therapeutic agent.
Caption: Workflow for the synthesis of a drug-loaded hydrogel using this compound and subsequent drug release.
Conclusion
This compound is a promising but currently under-investigated molecule with significant potential in polymer science and drug development. Its dual functionality offers a versatile platform for creating novel materials with tunable properties. While a lack of direct experimental data necessitates a degree of theoretical projection, this guide provides a comprehensive overview of its potential applications, comparative context with established dicarboxylic acids, and foundational experimental protocols. Further research into the synthesis, characterization, and biocompatibility of polymers derived from this compound is warranted to fully elucidate its capabilities and pave the way for its use in advanced applications. Researchers are encouraged to use the information presented herein as a catalyst for exploring this intriguing chemical entity.
References
benchmarking the performance of 2,5-dibromohexanedioic acid in specific reactions
An Objective Guide to the Performance of 2,5-Dibromohexanedioic Acid in Key Synthetic Reactions
For the modern researcher, scientist, and drug development professional, the selection of building blocks in chemical synthesis is a critical decision that dictates the efficiency of a synthetic route and the properties of the final product. This compound, a derivative of adipic acid, presents a unique combination of functionalities: two carboxylic acid groups and two bromine atoms at the α-positions. This guide provides an in-depth technical comparison of the performance of this compound in several key reactions, benchmarking it against common alternatives and providing the supporting data and experimental context necessary for informed decision-making.
The Strategic Advantage of α,α'-Dibromination
The introduction of bromine atoms at the 2 and 5 positions of the hexanedioic acid backbone imparts significant changes to its chemical reactivity compared to its parent compound, adipic acid. The electron-withdrawing nature of the bromine atoms increases the acidity of the carboxylic acid protons, and the bromine atoms themselves serve as excellent leaving groups for nucleophilic substitution reactions.[1] This dual functionality allows for a range of synthetic transformations that are not possible with adipic acid alone.
Performance in Polyamide Synthesis: A Comparative Analysis
Polyamides are a cornerstone of polymer chemistry, with applications ranging from engineering plastics to advanced textiles. The synthesis of polyamides typically involves the polycondensation of a dicarboxylic acid with a diamine.[2] Here, we compare the projected performance of this compound with the widely used adipic acid and the bio-based alternative, 2,5-furandicarboxylic acid (FDCA).
While direct comparative experimental data for the polymerization of this compound is not abundant in the literature, we can infer its performance based on the established principles of polymer chemistry.[3][4][5]
Table 1: Comparison of Dicarboxylic Acids in Polyamide Synthesis
| Feature | Adipic Acid | This compound (Projected) | 2,5-Furandicarboxylic Acid (FDCA) |
| Monomer Rigidity | Flexible | Flexible | Rigid |
| Reactivity | Standard | Higher (due to inductive effect) | Lower (requires catalysis)[4] |
| Solubility of Polymer | Moderate | Potentially higher | Lower |
| Thermal Stability of Polymer | Good | Potentially lower (C-Br bond) | Excellent[4] |
| Potential for Post-Modification | None | High (via C-Br substitution) | Low |
The bromine atoms in this compound are expected to increase the reactivity of the carboxylic acid groups towards nucleophilic attack by the diamine, potentially allowing for lower reaction temperatures or shorter reaction times during polycondensation. However, the presence of the C-Br bonds may reduce the overall thermal stability of the resulting polyamide. A significant advantage of using the dibromo- derivative is the potential for post-polymerization modification by substituting the bromine atoms, allowing for the introduction of various functionalities along the polymer chain.
Experimental Protocol: Synthesis of Polyamide from this compound and 1,6-Hexanediamine
This protocol is adapted from standard polyamide synthesis procedures.[6]
-
Salt Formation: In a beaker, dissolve this compound (1.0 eq) in an equal molar amount of 1,6-hexanediamine (1.0 eq) in methanol with gentle warming to form the nylon salt.
-
Polycondensation: Transfer the salt solution to a high-pressure reactor. Add an equal volume of water.
-
Heating and Pressurization: Heat the reactor to 220°C. The pressure will rise to approximately 2.5 MPa. During this stage, water is removed, and the oligomers are formed.
-
Polymerization: Increase the temperature to 250°C and reduce the pressure to atmospheric pressure, then to a vacuum of -0.05 MPa to remove the remaining water and drive the polymerization to completion.
-
Isolation: Extrude the molten polymer from the reactor, cool, and pelletize.
Logical Workflow for Monomer Selection in Polyamide Synthesis
Caption: Decision workflow for selecting a dicarboxylic acid monomer for polyamide synthesis.
Performance as a Crosslinking Agent
The bifunctional nature of this compound makes it a promising candidate as a crosslinking agent, particularly for biopolymers used in drug delivery and tissue engineering.[7] The carboxylic acid groups can form amide or ester linkages, while the bromine atoms can undergo nucleophilic substitution, allowing for a dual crosslinking mechanism.
Here, we compare it to glutaraldehyde, a common but often cytotoxic crosslinking agent.
Table 2: Comparison of Crosslinking Agents
| Feature | Glutaraldehyde | This compound |
| Functional Groups | Two aldehyde groups | Two carboxylic acid groups, two bromo groups |
| Reactivity | High, with primary amines | Moderate, requires activation or heat for carboxyls |
| Biocompatibility | Often cytotoxic | Potentially higher |
| Crosslinking Mechanism | Schiff base formation | Amide/ester bond formation, nucleophilic substitution |
| Versatility | Limited to amine-containing polymers | Can react with amines, hydroxyls, thiols |
Experimental Protocol: Crosslinking of Chitosan Scaffolds
This hypothetical protocol is based on the principles of carbodiimide chemistry.[7]
-
Chitosan Solution: Prepare a 2% (w/v) solution of chitosan in 2% aqueous acetic acid.
-
Activation: To the chitosan solution, add this compound, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS). The molar ratio of chitosan amine groups to carboxylic acid groups can be varied to control the crosslinking density.
-
Crosslinking: Stir the mixture at room temperature for 12 hours to allow for amide bond formation.
-
Casting and Neutralization: Cast the solution into a mold and immerse in 1 M NaOH to neutralize the acetic acid and form the solid hydrogel.
Experimental Workflow for Chitosan Crosslinking
Caption: Workflow for the crosslinking of chitosan using this compound.
Performance in Cyclization Reactions: The Ester Prerequisite
While this compound itself is not typically used directly in cyclization reactions due to the high reactivity of the carboxylic acid protons, its ester derivatives, such as meso-dimethyl 2,5-dibromohexanedioate, are valuable intermediates.[8] A notable application is the synthesis of cyclobutene derivatives.[8]
In this context, the performance of the dibromo- starting material is benchmarked by the yield and purity of the resulting cyclized product. The reaction proceeds via a dehydrohalogenation and intramolecular cyclization.
Table 3: Performance in Cyclobutene Synthesis
| Starting Material | Reagent | Product | Yield | Reference |
| meso-Dimethyl 2,5-dibromohexanedioate | Potassium tert-butoxide | Dimethyl cyclobut-1-ene-1,2-dicarboxylate | Not specified, but described as a viable synthetic route | [8] |
The use of a strong, sterically hindered base like potassium tert-butoxide is crucial to favor the elimination reaction required for cyclization over simple nucleophilic substitution.
Reaction Pathway for Cyclobutene Synthesis
Caption: Reaction pathway for the synthesis of a cyclobutene derivative.
Conclusion and Future Outlook
This compound is a versatile building block with significant potential in polymer chemistry and materials science. Its dual functionality allows for the synthesis of polymers with tunable properties and provides a platform for post-synthesis modification. While direct comparative performance data is limited, by applying fundamental principles of organic and polymer chemistry, we can project its utility and advantages in specific applications. For researchers in drug development, its role as a crosslinking agent for creating biocompatible and biodegradable drug delivery systems is particularly promising. Future research should focus on generating direct comparative data to fully elucidate the performance benefits of this intriguing molecule.
References
- 1. This compound | 3479-85-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace.ncl.res.in [dspace.ncl.res.in]
- 4. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2,5-Dibromohexanedioic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper handling and disposal of 2,5-dibromohexanedioic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.
Disclaimer: This guide provides general recommendations. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
I. Understanding the Hazards
This compound is a hazardous chemical that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Acute toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin corrosion (Category 1B): Causes severe skin burns and eye damage.[1][2]
-
Serious eye damage (Category 1): Causes serious eye damage.[1][2]
-
Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation.[1][2]
II. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary.
III. Spill Management
In the event of a spill, follow these procedures:
Small Spills:
-
Evacuate: If necessary, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Carefully sweep up the solid material to avoid creating dust.[3]
-
Collect: Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean: Clean the spill area with a damp cloth. Dispose of the cloth as hazardous waste.
Large Spills:
-
Evacuate: Immediately evacuate the area and alert others.
-
Contact EHS: Contact your institution's EHS department for assistance.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Contain: Prevent the spill from spreading.
IV. Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your EHS department.
-
Containerization: Place the waste in a compatible, properly sealed, and clearly labeled container. The label should include the chemical name ("this compound"), the associated hazards (e.g., "Corrosive," "Toxic"), and the accumulation start date.
-
Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[3][4]
V. Quantitative Data Summary
| Property | Value |
| Molecular Formula | C6H8Br2O4 |
| Molecular Weight | 303.93 g/mol |
| CAS Number | 3479-85-4 |
| GHS Hazard Codes | H302, H314, H318, H335 |
| Disposal Precautionary Code | P501 |
VI. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,5-dibromohexanedioic acid
Essential Safety and Handling Guide for 2,5-Dibromohexanedioic Acid
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling this compound. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 3479-85-4
-
Molecular Formula: C₆H₈Br₂O₄
Hazard Summary: According to safety data, this compound is a hazardous substance. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes severe skin burns and eye damage (Skin Corrosion, Category 1B; Serious Eye Damage, Category 1), and may cause respiratory irritation.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Item Specifics | Protection Against |
| Eye and Face | Chemical splash goggles and a face shield.[1][2] | Splashes of the chemical, protection of the entire face. |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[2][3] Check manufacturer's compatibility data. | Direct skin contact, burns, and irritation. |
| Body | A chemical-resistant lab coat or apron.[2][4][5] For significant splash risk, use chemical-resistant coveralls. | Contamination of clothing and skin. |
| Respiratory | A NIOSH-approved respirator is necessary if dust or aerosols are generated.[2][6] Work should be conducted in a fume hood to minimize inhalation risk.[3][7] | Inhalation of irritating dust or aerosols. |
| Footwear | Closed-toe shoes.[4] | Spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to use.
-
Preparation and Engineering Controls:
-
Handling the Chemical:
-
Always handle this compound within a certified chemical fume hood to control dust and vapors.[3][7]
-
Wear all required PPE as specified in the table above.
-
Use scoops or spatulas made of compatible, corrosion-resistant materials for transferring the solid.[3]
-
Avoid creating dust. If there is a potential for dust generation, handle the material with extra caution.[3][7]
-
When dissolving, slowly add the this compound to the solvent while stirring.[7]
-
-
Post-Handling:
-
Decontaminate the work area thoroughly after use.[4]
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Wash hands and forearms thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected separately from non-halogenated waste.[9][10][11]
-
Waste Containers:
-
Disposal Procedure:
-
Dispose of contaminated lab materials (e.g., gloves, weigh boats, paper towels) in the same designated halogenated organic waste container.
-
Do not dispose of this chemical down the drain.[9]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][12]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
-
Spill: Alert others in the area.[4] Evacuate if necessary. Wearing appropriate PPE, cover the spill with a suitable absorbent material for corrosive solids. Carefully clean up the material and place it in a sealed, labeled container for hazardous waste disposal.[5]
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. sc.edu [sc.edu]
- 2. trimaco.com [trimaco.com]
- 3. scienceequip.com.au [scienceequip.com.au]
- 4. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 5. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. eng.uwo.ca [eng.uwo.ca]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
